MC-GGFG-Exatecan
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H51FN8O11/c1-3-49(68)31-19-36-45-29(24-58(36)47(66)30(31)25-69-48(49)67)44-33(14-13-28-26(2)32(50)20-34(56-45)43(28)44)54-40(62)23-53-46(65)35(18-27-10-6-4-7-11-27)55-39(61)22-52-38(60)21-51-37(59)12-8-5-9-17-57-41(63)15-16-42(57)64/h4,6-7,10-11,15-16,19-20,33,35,68H,3,5,8-9,12-14,17-18,21-25H2,1-2H3,(H,51,59)(H,52,60)(H,53,65)(H,54,62)(H,55,61)/t33-,35-,49-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKFDUNPKACYAY-SODISJPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H51FN8O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
947.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to MC-GGFG-Exatecan: A Potent Drug-Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
MC-GGFG-Exatecan is a technologically advanced drug-linker conjugate poised to play a significant role in the next generation of Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive technical overview of its core components, mechanism of action, and the preclinical data supporting its development. Detailed experimental protocols and data are presented to facilitate further research and development in the field of targeted cancer therapy.
Introduction
This compound is an integral component in the design of Antibody-Drug Conjugates (ADCs), representing a sophisticated approach to targeted cancer therapy. It comprises three key moieties: a potent cytotoxic payload, Exatecan (a derivative of DX-8951); a protease-cleavable tetrapeptide linker, GGFG (Glycine-Glycine-Phenylalanine-Glycine); and a maleimidocaproyl (MC) group for conjugation to a monoclonal antibody. The design of this drug-linker system is predicated on achieving high stability in systemic circulation while enabling specific and efficient release of the cytotoxic payload within the tumor microenvironment.
Core Components and Mechanism of Action
Exatecan: The Cytotoxic Payload
Exatecan is a potent, semi-synthetic, water-soluble analog of camptothecin. Its mechanism of action is the inhibition of DNA topoisomerase I, a critical enzyme for relieving torsional stress during DNA replication and transcription.[1] By stabilizing the covalent complex between topoisomerase I and DNA, exatecan prevents the re-ligation of single-strand breaks. This leads to the accumulation of DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells.[1] Preclinical studies have demonstrated that exatecan possesses greater potency compared to other camptothecin derivatives like SN-38.
The MC-GGFG Linker: A Smart Delivery System
The linker component, MC-GGFG, is a meticulously designed system to ensure the ADC remains intact in the bloodstream, minimizing off-target toxicity.
-
Maleimidocaproyl (MC): This component provides a stable covalent attachment to the thiol groups of cysteine residues on the monoclonal antibody.
-
Gly-Gly-Phe-Gly (GGFG) Tetrapeptide: This peptide sequence is specifically designed to be cleaved by lysosomal proteases, such as cathepsin B, which are highly expressed in the tumor microenvironment.[2][3] This enzymatic cleavage is the key to the targeted release of exatecan. The GGFG linker offers enhanced stability in circulation compared to other linker types.[3]
The overall mechanism of an ADC utilizing this compound is a multi-step process, as illustrated in the signaling pathway below.
Preclinical Data
A substantial body of preclinical evidence underscores the potential of exatecan-based ADCs. The following tables summarize key quantitative data from in vitro and in vivo studies of ADCs targeting HER2, TROP2, and NaPi2b.
In Vitro Cytotoxicity
| Target Antigen | Cell Line | ADC Construct | IC50 (nM) | Reference |
| HER2 | SK-BR-3 (HER2-positive) | IgG(8)-EXA | 0.41 ± 0.05 | [4] |
| HER2 | MDA-MB-468 (HER2-negative) | IgG(8)-EXA | >30 | [4] |
| HER2 | BT-474 (HER2-positive) | IgG(8)-EXA | Potent Cytotoxicity | [4] |
| TROP2 | NCI-H1975 (NSCLC) | OBI-992 | Favorable Profile | [2] |
| TROP2 | NCI-H1975/C797S (NSCLC) | OBI-992 | Favorable Profile | [2] |
| NaPi2b | OVCAR-3 (Ovarian Cancer) | TUB-040 | Potent Cytotoxicity | [5] |
In Vivo Efficacy in Xenograft Models
| Target Antigen | Xenograft Model | ADC Construct | Dosing | Outcome | Reference |
| HER2 | BT-474-SCID | IgG(8)-EXA | 10 mg/kg | Strong Antitumor Activity | [4] |
| TROP2 | NCI-H1975 CDX | OBI-992 | Not Specified | Favorable Antitumor Activity | [2][3] |
| TROP2 | NCI-H1975/C797S CDX | OBI-992 | Not Specified | Better Antitumor Activity than Dato-DXd | [2] |
| NaPi2b | OVCAR-3 | TUB-040 | 1 mg/kg (MED) | Prolonged Tumor Growth Inhibition | [5] |
Pharmacokinetic Parameters
| ADC Construct | Animal Model | Key Findings | Reference |
| IgG(8)-EXA | Mice | Favorable pharmacokinetic profile, slow plasma clearance, stability in bloodstream. | |
| OBI-992 | Rats & Mice | Better stability in serum than Dato-DXd, lower clearance, longer half-life. | [2][3] |
| TUB-040 | Rats | Favorable pharmacokinetic behavior, high stability. | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
In Vitro Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the determination of cell viability by quantifying ATP, which is indicative of metabolically active cells.
Protocol:
-
Cell Plating: Seed cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test ADC and control compounds. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Preparation: Thaw the CellTiter-Glo® buffer and equilibrate the lyophilized substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.
-
Lysis and Signal Generation: Equilibrate the cell plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a suitable software.[6]
Topoisomerase I-DNA Cleavage Complex (RADAR) Assay
This protocol allows for the quantitative detection of topoisomerase I covalently bound to DNA, a direct measure of the drug's target engagement.[7][8]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Preclinical pharmacokinetic, pharmacodynamic, and safety profile of OBI-992: a novel TROP2-targeted antibody-drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TUB-040, a Homogeneous and Hydrophilic NaPi2b-Targeting ADC with Stably Linked Exatecan, Exhibits Long-lasting Antitumor Activity and a Well-Tolerated Safety Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 7. A RADAR method to measure DNA topoisomerase covalent complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. profiles.wustl.edu [profiles.wustl.edu]
An In-depth Technical Guide to the Mechanism of Action of MC-GGFG-Exatecan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of MC-GGFG-Exatecan, an antibody-drug conjugate (ADC) component designed for targeted cancer therapy. This document delves into the molecular interactions, enzymatic cleavage, and cytotoxic effects that underpin its therapeutic potential.
Introduction: The Architecture of a Precision Weapon
This compound is a drug-linker conjugate that forms the cytotoxic component of an antibody-drug conjugate. It is comprised of three key elements:
-
Exatecan (the "warhead"): A highly potent, synthetic derivative of camptothecin that acts as a topoisomerase I inhibitor.[1][2]
-
GGFG Tetrapeptide Linker (the "trigger"): A peptide sequence (Glycine-Glycine-Phenylalanine-Glycine) specifically designed to be cleaved by lysosomal proteases.[3][4][5][6]
-
Maleimidocaproyl (MC) Spacer (the "connector"): A component that facilitates the stable conjugation of the linker and payload to a monoclonal antibody.[7][8]
The overarching strategy of an ADC utilizing this compound is to selectively deliver the potent cytotoxic agent to cancer cells that overexpress a specific target antigen, thereby maximizing efficacy while minimizing systemic toxicity.[1][9]
The Multi-Step Mechanism of Action
The therapeutic effect of an ADC armed with this compound is achieved through a sequential, multi-step process that begins with systemic administration and culminates in the targeted destruction of cancer cells.
Circulation and Tumor Targeting
Once administered, the ADC circulates through the bloodstream. The GGFG linker is designed for stability in plasma, which is crucial to prevent the premature release of the highly toxic exatecan payload and reduce off-target side effects.[3] The monoclonal antibody component of the ADC directs it to the tumor site, where it binds to its specific target antigen on the surface of cancer cells.
Internalization and Lysosomal Trafficking
Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis. The internalized complex is then trafficked through the endosomal-lysosomal pathway.
Enzymatic Cleavage of the GGFG Linker
Within the acidic environment of the lysosome, resident proteases, particularly cathepsins (such as Cathepsin B and Cathepsin L), recognize and cleave the GGFG tetrapeptide linker.[3][4][6] This enzymatic cleavage is a critical step, as it liberates the exatecan payload from the antibody and linker. The GGFG sequence is specifically chosen for its susceptibility to cleavage by these lysosomal enzymes, which are often upregulated in tumor cells.[3][10]
Exatecan-Mediated Cytotoxicity: Inhibition of Topoisomerase I
Following its release into the cytoplasm, exatecan exerts its cytotoxic effect by inhibiting DNA topoisomerase I.[1][11] Topoisomerase I is a crucial enzyme that relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. Exatecan stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of these breaks.[1][11] This leads to the accumulation of single- and double-strand DNA breaks, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[1] Exatecan is noted for its high potency, being more effective than other camptothecin analogs like SN-38.[12]
Quantitative Data
The following tables summarize key quantitative data related to the activity of exatecan and exatecan-based ADCs from various preclinical and clinical studies.
Table 1: In Vitro Cytotoxicity of Exatecan
| Cell Line | Cancer Type | IC50 (ng/mL) | Reference |
| Esophageal Cancer Cell Lines (mean) | Esophageal | 30.8 | [12] |
| Gastric Cancer Cell Lines (mean) | Gastric | 48.2 | [12] |
| Colorectal Cancer Cell Lines (mean) | Colorectal | 43.6 | [12] |
| Breast Cancer Cell Lines (mean) | Breast | 70.6 | [12] |
Table 2: Pharmacokinetic Parameters of Exatecan in Humans (Phase I Studies)
| Parameter | Value | Reference |
| Elimination Half-life | ~8.9 hours | [12] |
| Clearance | 1.39 L/h/m² | [2] |
| Volume of Distribution | 39.66 L | [2] |
Table 3: Pharmacokinetic Parameters of a PEG-Exatecan Conjugate in Mice
| Parameter | Value | Reference |
| Apparent Circulating Half-life | ~12 hours | [13] |
| Half-life for Exatecan Release | ~40 hours | [13] |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound-containing ADCs.
In Vitro Cytotoxicity Assay
-
Objective: To determine the potency (IC50) of the ADC against target-positive and target-negative cancer cell lines.
-
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, a non-targeting control ADC, and free exatecan.
-
Treat the cells with the compounds for a period of 72-120 hours.
-
Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.
-
In Vitro Linker Cleavage Assay
-
Objective: To confirm the cleavage of the GGFG linker by lysosomal enzymes.
-
Methodology:
-
Incubate the ADC with purified cathepsin B or with a lysosomal extract from target cancer cells at 37°C in an appropriate buffer with a reducing agent (e.g., DTT) to activate the enzyme.
-
Collect samples at various time points.
-
Analyze the samples by LC-MS/MS to detect the parent ADC and the released exatecan payload.
-
Quantify the rate of cleavage.
-
In Vivo Tumor Growth Inhibition Study
-
Objective: To evaluate the anti-tumor efficacy of the ADC in a preclinical animal model.
-
Methodology:
-
Implant human tumor xenografts (target-positive) subcutaneously into immunodeficient mice.
-
Once tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, ADC, non-targeting ADC).
-
Administer the treatments intravenously at specified doses and schedules.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Visualizations
The following diagrams illustrate the key mechanisms and workflows associated with this compound.
Caption: Overall mechanism of action of an this compound ADC.
Caption: Enzymatic cleavage of the GGFG linker by cathepsins.
Caption: General experimental workflow for ADC characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biodragon.net [biodragon.net]
- 4. iphasebiosci.com [iphasebiosci.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, 1600418-29-8 | BroadPharm [broadpharm.com]
- 9. MC-GGFG-DX8951 | Drug-Linker Conjugates for ADC | TargetMol [targetmol.com]
- 10. mdpi.com [mdpi.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Portico [access.portico.org]
- 13. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Core Principles of MC-GGFG-Exatecan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) linker-payload, MC-GGFG-Exatecan. This document details its chemical structure, mechanism of action, and relevant experimental methodologies, designed to support researchers and professionals in the field of targeted cancer therapy.
Core Structure of this compound
This compound is a sophisticated drug-linker conjugate designed for targeted delivery of the potent cytotoxic agent, Exatecan, to cancer cells. The conjugate is comprised of three key components: a maleimidocaproyl (MC) group for antibody conjugation, a Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker that is selectively cleaved by lysosomal enzymes, and the topoisomerase I inhibitor, Exatecan (also known as DX8951), as the cytotoxic payload.[1][2][3] The strategic combination of these elements allows for stability in circulation and specific release of the active drug within the tumor microenvironment.[2]
The complete chemical structure of this compound is detailed below:
-
IUPAC Name: 6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide
Below is a diagram illustrating the interconnected structure of this compound's core components.
Mechanism of Action: Topoisomerase I Inhibition and Apoptosis Induction
The cytotoxic effect of an ADC utilizing this compound is initiated upon the release of Exatecan within the target cancer cell. Exatecan is a potent inhibitor of DNA topoisomerase I, a crucial enzyme responsible for relaxing DNA supercoils during replication and transcription.[1]
The mechanism unfolds as follows:
-
Topoisomerase I Inhibition: Exatecan binds to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of the single-strand DNA break created by the enzyme.[1]
-
DNA Damage: The stabilized complex leads to the accumulation of single-strand breaks, which are then converted into double-strand breaks during DNA replication.
-
Apoptosis Induction: The resulting DNA damage triggers a cascade of signaling events, ultimately leading to programmed cell death, or apoptosis. This process involves the activation of DNA damage response (DDR) pathways, which in turn activate effector caspases. The apoptotic signal is amplified through the mitochondrial pathway, leading to the release of pro-apoptotic factors.
The signaling pathway from topoisomerase I inhibition to apoptosis is illustrated in the diagram below.
Quantitative Data Summary
The following tables summarize key quantitative data for Exatecan and Exatecan-based ADCs from preclinical studies.
Table 1: In Vitro Cytotoxicity of Exatecan and Exatecan-Based ADCs
| Compound/ADC | Cell Line | Cancer Type | IC50 (nM) |
| Exatecan | MOLT-4 | Acute Leukemia | 0.05 |
| Exatecan | CCRF-CEM | Acute Leukemia | 0.07 |
| Exatecan | DU145 | Prostate Cancer | 0.12 |
| Exatecan | DMS114 | Small Cell Lung Cancer | 0.09 |
| Exatecan-ADC | SK-BR-3 | Breast Cancer | 0.41 |
| Exatecan-ADC | NCI-N87 | Gastric Cancer | 0.17 |
Table 2: Preclinical Pharmacokinetic Parameters of an Exatecan-ADC
| Species | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg*h/mL) | Clearance (mL/h/kg) | Half-life (h) |
| Rat | 3 | 85.2 | 4560 | 0.66 | 150 |
| Cynomolgus Monkey | 60 | 2150 | 258000 | 0.23 | 280 |
Experimental Protocols
This section outlines key experimental protocols relevant to the synthesis, characterization, and evaluation of this compound and ADCs derived from it.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is proprietary and not publicly available. However, the general synthetic strategy involves a multi-step process:
-
Solid-Phase Peptide Synthesis (SPPS) of GGFG: The tetrapeptide GGFG is synthesized on a solid support, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Coupling of Maleimidocaproic Acid: The N-terminus of the GGFG peptide is coupled with maleimidocaproic acid.
-
Cleavage from Resin: The MC-GGFG linker is cleaved from the solid support.
-
Coupling to Exatecan: The C-terminus of the MC-GGFG linker is activated and then coupled to the amino group of Exatecan.
-
Purification: The final this compound conjugate is purified using techniques such as High-Performance Liquid Chromatography (HPLC).
The following diagram illustrates the general workflow for the synthesis of the this compound drug-linker.
Characterization of this compound
The synthesized this compound conjugate is characterized to confirm its identity and purity using the following methods:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate.
-
Mass Spectrometry (MS): To confirm the molecular weight of the conjugate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the covalent linkages between the components. Both 1H and 13C NMR would be employed for a comprehensive analysis.
Conjugation to a Monoclonal Antibody (mAb)
The this compound is conjugated to a mAb through the following steps:
-
Antibody Reduction: The interchain disulfide bonds of the mAb are partially reduced to generate free thiol groups.
-
Conjugation Reaction: The maleimide group of this compound reacts with the free thiol groups on the reduced mAb via a Michael addition reaction, forming a stable thioether bond.
-
Purification: The resulting ADC is purified to remove unconjugated drug-linker and other impurities.
In Vitro Cytotoxicity Assay
The potency of the resulting ADC is evaluated using an in vitro cytotoxicity assay, such as the MTT assay:
-
Cell Seeding: Cancer cells are seeded in 96-well plates.
-
ADC Treatment: Cells are treated with serial dilutions of the ADC.
-
Incubation: The plates are incubated for a defined period (e.g., 72-96 hours).
-
MTT Addition: MTT reagent is added to each well, and the plates are incubated further.
-
Solubilization: A solubilizing agent is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is read on a plate reader to determine cell viability.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
This technical guide provides a foundational understanding of the structure, mechanism, and relevant experimental considerations for the this compound drug-linker conjugate. The information presented is intended to support the ongoing research and development of novel and effective antibody-drug conjugates for the treatment of cancer.
References
- 1. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacokinetic, pharmacodynamic, and safety profile of OBI-992: a novel TROP2-targeted antibody-drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Mode of Action of the Exatecan Payload
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exatecan, a potent, semi-synthetic, and water-soluble derivative of camptothecin, is a highly effective topoisomerase I (TOP1) inhibitor.[1][2][][4] Its significant anti-tumor activity has positioned it as a critical payload in the development of next-generation antibody-drug conjugates (ADCs).[5][6] While its development as a standalone agent was hampered by dose-limiting toxicities, its reformulation within ADCs harnesses its high potency for targeted delivery to cancer cells, thereby improving its therapeutic index.[4][7]
This technical guide provides a comprehensive overview of the core mechanism of action of the exatecan payload. It details its molecular interactions, comparative efficacy against other topoisomerase inhibitors, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action: Topoisomerase I Inhibition
The primary molecular target of exatecan is DNA topoisomerase I, a nuclear enzyme essential for relieving torsional stress during DNA replication and transcription.[1][5] The process unfolds through a series of precise steps:
-
Enzyme-DNA Interaction: Topoisomerase I binds to DNA and creates a transient single-strand break to allow the DNA to unwind.[8]
-
Formation of the Cleavable Complex: During this process, a covalent intermediate known as the TOP1-DNA cleavage complex (TOP1cc) is formed.[4][8]
-
Exatecan-Mediated Stabilization: Exatecan intercalates into this complex at the interface of the enzyme and the cleaved DNA strand.[4] It stabilizes the TOP1cc, effectively trapping the enzyme on the DNA and preventing the re-ligation of the single-strand break.[1][5][8]
-
DNA Damage Induction: The collision of an advancing replication fork with this stabilized TOP1cc converts the single-strand break into a permanent and cytotoxic double-strand break.[1][8]
-
Apoptosis Trigger: This accumulation of DNA damage activates the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and, ultimately, programmed cell death (apoptosis).[2][5][9]
Modeling studies suggest that exatecan's enhanced trapping ability may result from additional hydrogen bond interactions with the DNA base and the TOP1 residue N352, beyond the typical interactions seen with other camptothecins.[4]
Caption: Core mechanism of exatecan leading to apoptosis.
Comparative Efficacy and The Bystander Effect
Exatecan demonstrates superior potency compared to other clinically relevant topoisomerase I inhibitors, including SN-38 (the active metabolite of irinotecan) and its own derivative, deruxtecan (DXd).[4][10]
Key Advantages:
-
Higher Potency: Exatecan consistently exhibits lower IC50 values across a range of cancer cell lines, indicating it is significantly more cytotoxic than other TOP1 inhibitors.[4][10][11]
-
Overcoming Drug Resistance: A crucial advantage of exatecan is its low affinity for multidrug resistance (MDR) transporters such as ABCG2 and P-glycoprotein (P-gp).[11][12] This means it is less likely to be pumped out of cancer cells, allowing it to overcome a common mechanism of resistance to drugs like SN-38 and DXd.[11]
-
Enhanced Bystander Effect: Exatecan is highly membrane-permeable.[11][13] When released from an ADC within an antigen-positive tumor cell, it can diffuse into adjacent antigen-negative cancer cells and induce apoptosis.[14][15] This "bystander killing" is critical for treating heterogeneous tumors where not all cells express the target antigen.[6][13]
Caption: The bystander killing mechanism of exatecan.
Exatecan in Antibody-Drug Conjugates (ADCs)
The high hydrophobicity of exatecan initially posed challenges for its direct conjugation to antibodies.[11] However, the development of innovative linker technologies has enabled the creation of stable, highly loaded exatecan-ADCs, typically with a drug-to-antibody ratio (DAR) of 8.[13][16] These ADCs are designed for stability in circulation and efficient, traceless release of the exatecan payload within the tumor cell, often via cleavage by lysosomal enzymes like cathepsins.[][11]
Caption: General workflow of an exatecan-based ADC.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Exatecan and Comparators
| Cell Line | Exatecan IC50 (nM) | DXd IC50 (nM) | Reference |
| KPL-4 (Breast Cancer) | 0.9 | 4.0 | [17] |
| SK-BR-3 (Breast Cancer) | 0.41 ± 0.05 | - | [16] |
| COLO205 (Colon Cancer) | Subnanomolar | 10-20x higher | [11] |
| NCI-N87 (Gastric Cancer) | 0.17 | - | [13] |
Table 2: In Vivo Efficacy of Exatecan-based ADCs
| ADC | Xenograft Model | Dose (mg/kg) | Outcome | Reference |
| HER2-T-moiety-exatecan | Colon Cancer PDX | 10 | Overcame resistance to DXd-ADC | [11] |
| IgG(8)-EXA | BT-474 (Breast Cancer) | - | Potent antitumor activity | [16] |
| Exolinker-Exatecan ADC | NCI-N87 (Gastric Cancer) | - | Tumor inhibition comparable to T-DXd | [17] |
| Tra-Exa-PSAR10 | NCI-N87 (Gastric Cancer) | - | Outperformed T-DXd | [13] |
Table 3: Pharmacokinetic Parameters of Exatecan Mesylate
| Parameter | Value | Schedule | Patient Population | Reference |
| Clearance | 2.28 L/h/m² | 0.5 mg/m²/day for 5 days | Advanced NSCLC | [18] |
| Volume of Distribution | 18.2 L/m² | 0.5 mg/m²/day for 5 days | Advanced NSCLC | [18] |
| Elimination Half-life | 7.9 h | 0.5 mg/m²/day for 5 days | Advanced NSCLC | [18] |
| Plasma Clearance | ~3 L/h | 24-hour continuous infusion | Advanced Solid Tumors | [19] |
| Terminal Elimination Half-life | ~14 h | 24-hour continuous infusion | Advanced Solid Tumors | [19] |
Key Experimental Protocols
A. In Vitro Cytotoxicity Assay (CellTiter-Glo®)
This protocol determines the concentration of a compound required to inhibit cell growth by 50% (IC50).
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000–3,000 cells per well in 100 µL of culture medium.[11] Incubate overnight to allow for cell adherence.
-
Compound Preparation: Prepare serial dilutions of exatecan or the exatecan-ADC in the appropriate culture medium.
-
Treatment: Add the diluted compounds to the cells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for 5 to 6 days at 37°C to allow the compound to exert its cytotoxic effect.[13][16]
-
Viability Measurement: Add a luminescent cell viability reagent (e.g., CellTiter-Glo®, Promega) to each well. This reagent quantifies ATP, an indicator of metabolically active cells.[4][16]
-
Data Analysis: Measure luminescence using a plate reader. Normalize the results to the vehicle control and plot a dose-response curve to calculate the IC50 value.
B. Topoisomerase I DNA Cleavage Assay
This biochemical assay directly measures the ability of an inhibitor to stabilize the TOP1-DNA cleavage complex.[20][21]
-
Substrate Preparation: Use a DNA substrate, such as a plasmid (pBR322) or a specific oligonucleotide, that is uniquely radiolabeled at the 3'-end.[20][21]
-
Reaction Mixture: In a reaction tube, combine the radiolabeled DNA substrate, reaction buffer, and purified recombinant human TOP1 enzyme.[4][21]
-
Inhibitor Addition: Add varying concentrations of exatecan or other test inhibitors to the reaction mixtures. Include a no-drug control.
-
Incubation: Incubate the reaction at 37°C for 30 minutes to allow the formation of TOP1cc.[22]
-
Reaction Termination: Stop the reaction by adding a solution containing a protein denaturant (e.g., SDS) and proteinase K to digest the TOP1 enzyme.
-
Electrophoresis: Analyze the DNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE).[20][21]
-
Visualization: Visualize the radiolabeled DNA bands using a PhosphorImager.[4] The intensity of the cleaved DNA fragments corresponds to the level of TOP1cc stabilization induced by the inhibitor.
C. Bystander Killing Co-Culture Assay
This assay evaluates the ability of an ADC's payload to kill neighboring antigen-negative cells.[6]
-
Cell Preparation: Label the antigen-negative cell line with a stable fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive target cell line.[6]
-
Co-culture Seeding: Seed a mixed population of antigen-positive and labeled antigen-negative cells in a 96-well plate.
-
ADC Treatment: Treat the co-culture with the exatecan-ADC at a concentration known to be cytotoxic to the antigen-positive cells.
-
Analysis: Assess the viability of the fluorescently-labeled antigen-negative cell population using high-content imaging or flow cytometry.[6][13] A significant reduction in the number of viable antigen-negative cells indicates a potent bystander effect.
D. In Vivo Tumor Xenograft Efficacy Study
This protocol assesses the anti-tumor activity of an exatecan-ADC in a living organism.
-
Model Generation: Implant human tumor cells (cell line-derived xenograft, CDX) or patient-derived tumor tissue (patient-derived xenograft, PDX) subcutaneously into immunocompromised mice (e.g., SCID or nude mice).[11][16]
-
Tumor Growth: Allow tumors to grow to a predetermined average size (e.g., 150–200 mm³).[9]
-
Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, exatecan-ADC, comparator ADC). Administer the ADCs intravenously (i.v.) at specified doses and schedules.[11]
-
Monitoring: Measure tumor volumes with calipers two to three times per week. Monitor animal body weight as an indicator of toxicity.
-
Endpoint and Analysis: The study concludes when tumors in the control group reach a maximum allowed size. Calculate the tumor growth inhibition (TGI) for each treatment group and assess for statistical significance.[17]
Conclusion
Exatecan is a uniquely potent topoisomerase I inhibitor whose mechanism of action translates into significant anti-tumor efficacy. Its ability to potently induce DNA damage, overcome key mechanisms of drug resistance, and mediate a powerful bystander effect makes it an exceptionally valuable payload for antibody-drug conjugates. The continued development of advanced linker technologies to optimally deliver exatecan to tumor sites holds immense promise for expanding the therapeutic window and improving outcomes for cancer patients, particularly those with resistant or heterogeneous tumors.
References
- 1. m.youtube.com [m.youtube.com]
- 2. selleckchem.com [selleckchem.com]
- 4. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exatecan – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. researchgate.net [researchgate.net]
- 16. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Phase II study of exatecan mesylate (DX-8951f) as first line therapy for advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ascopubs.org [ascopubs.org]
- 20. DNA cleavage assay for the identification of topoisomerase I inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 21. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the Maleimidocaproyl (MC) Linker in Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The maleimidocaproyl (MC) linker has established itself as a cornerstone in the architecture of antibody-drug conjugates (ADCs), a rapidly expanding class of targeted cancer therapeutics. Its versatility allows for its use as both a stable, non-cleavable linker and as a critical spacing element in more complex cleavable linker systems. This technical guide provides an in-depth exploration of the MC linker's role, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Core Concepts: Structure and Function of the MC Linker
The MC linker is composed of a maleimide group and a caproic acid spacer. The maleimide moiety provides a reactive handle for covalent attachment to sulfhydryl groups on cysteine residues of a monoclonal antibody (mAb). The caproyl spacer offers several key advantages: it provides spatial separation between the bulky antibody and the cytotoxic payload, which can be crucial for efficient payload activity, and it can be integrated into both non-cleavable and cleavable linker designs.[1][2]
Non-Cleavable MC Linkers
In its non-cleavable format, the MC linker forms a stable thioether bond with a cysteine residue on the antibody.[3][4] A prime example is the linker-payload combination MC-MMAF (maleimidocaproyl-monomethyl auristatin F). ADCs employing this type of linker rely on the complete lysosomal degradation of the antibody backbone to release the payload, which remains attached to the cysteine residue and a portion of the linker.[1][4] This approach generally leads to enhanced plasma stability and a lower risk of off-target toxicity due to premature drug release.[3][5]
MC as a Spacer in Cleavable Linkers
The MC linker is frequently utilized as a spacer in more complex, cleavable linker systems. A widely used example is the MC-vc-PABC linker, which incorporates a valine-citrulline (vc) dipeptide that is susceptible to cleavage by lysosomal proteases like cathepsin B, and a self-immolative para-aminobenzylcarbamate (PABC) spacer.[1] In this configuration, the MC component serves to distance the cleavable unit from the antibody, preventing steric hindrance and facilitating enzymatic access for payload release within the target cell.[1]
Quantitative Analysis of ADCs with MC Linkers
The performance of an ADC is critically dependent on parameters such as the drug-to-antibody ratio (DAR), plasma stability, and cytotoxic potency. The following tables summarize representative quantitative data for ADCs utilizing MC-based linkers.
| ADC Construct | Antibody Target | Payload | Linker Type | Average DAR | Reference |
| Trastuzumab-MC-VC-PAB-MMAE | HER2 | MMAE | Cleavable | 1.9 | [6] |
| PB-vcMMAE-5 | Truncated core-2 O-glycans | MMAE | Cleavable (mc-vc-PABc) | 3.92 | [7][8] |
| Disitamab vedotin | HER2 | MMAE | Cleavable (MC-Val-Cit-PAB) | ~4 | [9] |
| Enfortumab vedotin | Nectin-4 | MMAE | Cleavable (maleimidocaproyl valine-citrulline) | ~4 | [9] |
| Belantamab mafodotin | BCMA | MMAF | Non-cleavable (maleimide propyl) | ~4 | [9] |
Table 1: Drug-to-Antibody Ratios (DAR) of Representative ADCs with MC-based Linkers. The DAR is a critical quality attribute that influences both the efficacy and toxicity of an ADC.
| ADC Construct | Plasma Matrix | Incubation Time | % Free Payload Released | Reference |
| Ab095-mc-MMAF | Human, Cynomolgus Monkey, Rat, Mouse | 144 hours | 0.02 - 0.03% | [5] |
| Ab095-vc-MMAE | Rat | 144 hours | 2.5% | [5] |
| Ab095-vc-MMAE | Mouse | 144 hours | ~25% | [5] |
| Trastuzumab-vc-PABC-MMAE | Rat | 7 days | 75% reduction in bound drug | [10] |
Table 2: Plasma Stability of ADCs with MC-based Linkers. Plasma stability is crucial for minimizing off-target toxicity and ensuring that the ADC reaches the tumor intact.
| ADC Construct | Cell Line | IC50 | Reference |
| Erbitux-vc-PAB-MMAE | A549 (human lung cancer) | Not specified, but effective inhibition | [11][12] |
| PB-vcMMAE-5 | Multiple human cancer cell lines | Significant cytotoxicity | [7][8] |
Table 3: In Vitro Cytotoxicity of ADCs with MC-based Linkers. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| ADC Construct | Xenograft Model | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| Erbitux-vc-PAB-MMAE | A549 xenograft | Not specified | Effective inhibition | [11][12] |
| PB-vcMMAE-5 | OV-90 xenograft | 3 mg/kg | 72.3% | [7][8] |
Table 4: In Vivo Efficacy of ADCs with MC-based Linkers. Tumor growth inhibition is a key measure of an ADC's anti-cancer activity in a preclinical setting.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and characterization of ADCs with MC linkers.
Synthesis of a Maleimidocaproyl-Containing Drug-Linker (e.g., MC-MMAF)
Objective: To synthesize the drug-linker construct MC-MMAF for subsequent conjugation to an antibody.
Materials:
-
Monomethyl auristatin F (MMAF)
-
6-Maleimidohexanoic acid N-hydroxysuccinimide ester (MC-NHS)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
High-performance liquid chromatography (HPLC) system for purification
-
Mass spectrometer for characterization
Protocol:
-
Dissolve MMAF in DMF.
-
Add DIPEA to the MMAF solution to act as a base.
-
In a separate vial, dissolve MC-NHS in DMF.
-
Slowly add the MC-NHS solution to the MMAF solution while stirring at room temperature.
-
Allow the reaction to proceed for 2-4 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water.
-
Purify the crude product by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain MC-MMAF as a white solid.
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Cysteine-Based Antibody Conjugation
Objective: To conjugate the MC-containing drug-linker to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
MC-containing drug-linker (e.g., MC-MMAF) dissolved in a co-solvent like DMSO
-
Quenching reagent (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) system for purification
Protocol:
-
Incubate the mAb with a molar excess of TCEP at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Cool the reduced antibody solution on ice.
-
Slowly add the dissolved MC-containing drug-linker to the reduced antibody solution with gentle mixing. The molar ratio of drug-linker to antibody will determine the final DAR.
-
Allow the conjugation reaction to proceed at 4°C for 1-2 hours.
-
Quench the reaction by adding a molar excess of N-acetylcysteine to react with any unreacted maleimide groups.
-
Purify the ADC from unconjugated drug-linker and other small molecules using SEC.
-
Concentrate the purified ADC and exchange it into a suitable formulation buffer.
Characterization by Hydrophobic Interaction Chromatography (HIC) for DAR Determination
Objective: To determine the average drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.
Materials:
-
HIC column (e.g., Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7)
Protocol:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Monitor the elution profile at 280 nm.
-
The different peaks correspond to antibody species with varying numbers of conjugated drugs (DAR 0, 2, 4, 6, 8 for cysteine-based conjugation).
-
Calculate the average DAR by integrating the peak areas and weighting them by their respective DAR values.[13][14][15][16]
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the premature release of the payload in plasma.
Materials:
-
Purified ADC
-
Human, mouse, or rat plasma
-
Incubator at 37°C
-
LC-MS/MS system for quantification of released payload
Protocol:
-
Incubate the ADC in plasma at a defined concentration at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), take aliquots of the plasma-ADC mixture.
-
Process the plasma samples to precipitate proteins and extract the released payload. This can be done by protein precipitation with acetonitrile.
-
Analyze the extracted samples by LC-MS/MS to quantify the amount of free payload.
-
Calculate the percentage of payload released over time.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potency of the ADC on cancer cell lines.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Cell culture medium and supplements
-
96-well plates
-
ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Protocol:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, control antibody, and free payload for 72-96 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for the ADC.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of the ADC in a mouse model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line for tumor implantation
-
ADC, vehicle control, and isotype control antibody
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously implant the human cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle, isotype control, ADC at different doses).
-
Administer the treatments intravenously at a specified dosing schedule.
-
Measure tumor volume with calipers two to three times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if needed.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Visualizing Key Processes with Graphviz
Signaling Pathway: ADC Internalization and Payload Release
Caption: ADC internalization and payload release pathway.
Experimental Workflow: Preclinical Development of an MC-Linker ADC
Caption: Preclinical development workflow for an MC-linker ADC.
Conclusion
The maleimidocaproyl linker is a versatile and indispensable component in the design of modern antibody-drug conjugates. Its ability to function as a stable, non-cleavable linker or as a spacer in cleavable systems provides medicinal chemists with a powerful tool to modulate the properties of ADCs. A thorough understanding of its chemistry, combined with robust analytical and biological evaluation, is paramount for the successful development of safe and effective ADC therapeutics. The data and protocols presented in this guide offer a comprehensive resource for researchers in this dynamic and promising field of oncology.
References
- 1. Implications of receptor-mediated endocytosis and intracellular trafficking dynamics in the development of antibody drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. explorationpub.com [explorationpub.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. ymc.eu [ymc.eu]
- 15. smatrix.com [smatrix.com]
- 16. agilent.com [agilent.com]
An In-depth Technical Guide to DNA Topoisomerase I Inhibition by Exatecan
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Exatecan (DX-8951f) is a potent, semi-synthetic, and water-soluble derivative of camptothecin that exhibits significant antineoplastic activity.[1][] As a highly effective inhibitor of DNA topoisomerase I (TOP1), it represents a key molecule in cancer therapy, both as a standalone agent and, more recently, as the cytotoxic payload in advanced antibody-drug conjugates (ADCs).[3][4] This technical guide provides a comprehensive overview of exatecan's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the critical molecular pathways involved.
Introduction to DNA Topoisomerase I and Camptothecins
DNA topoisomerase I is a vital enzyme that resolves topological stress in DNA by inducing transient single-strand breaks, allowing the DNA to unwind before resealing the break.[][5] This process is essential for critical cellular functions like DNA replication and transcription.[5] The camptothecin class of drugs, including exatecan, selectively targets this enzyme, exploiting the rapid proliferation of cancer cells which are highly dependent on TOP1 activity.[][4] Exatecan was developed to improve upon the efficacy and solubility of earlier camptothecin analogs like topotecan and irinotecan.[1][6]
Core Mechanism of Action: Trapping the TOP1-DNA Complex
Exatecan's primary mechanism of action is the inhibition of DNA topoisomerase I. Unlike inhibitors that block the enzyme's active site, exatecan acts as an interfacial poison. It binds to the covalent binary complex formed between TOP1 and DNA, known as the TOP1 cleavage complex (TOP1cc).[1][6]
This binding event stabilizes the complex and prevents the TOP1-mediated re-ligation of the single-strand DNA break.[][5] The key steps are:
-
TOP1 Cleavage: TOP1 cleaves one strand of the DNA double helix to relieve torsional strain.
-
Exatecan Binding: Exatecan intercalates into the enzyme-DNA interface at the site of the break. Modeling studies suggest that exatecan forms additional hydrogen bonds with the DNA base and the TOP1 residue N352, beyond the interactions seen with standard camptothecins, contributing to its high potency.[1][7]
-
Complex Stabilization: The drug effectively "traps" the TOP1-DNA complex in its cleaved state.[1]
-
Collision and DNA Damage: During the S-phase of the cell cycle, the advancing replication fork collides with this stabilized ternary complex. This collision converts the transient single-strand break into a permanent, cytotoxic DNA double-strand break (DSB).[1]
-
Cell Death: The accumulation of these DSBs triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and, ultimately, programmed cell death (apoptosis).[1][5]
Caption: Mechanism of exatecan stabilizing the TOP1-DNA cleavage complex.
Quantitative Data: Potency and Efficacy
Exatecan consistently demonstrates superior potency compared to other clinically used TOP1 inhibitors, such as SN-38 (the active metabolite of irinotecan) and topotecan.[1][8] Its cytotoxic effects are observed at nanomolar and even picomolar concentrations across a wide range of cancer cell lines.
Table 1: In Vitro Inhibitory Potency against Topoisomerase I
| Compound | Target/Assay | IC50 | Fold Potency vs. Topotecan | Fold Potency vs. SN-38 | Reference |
| Exatecan | TOP1 (P388 leukemia cells) | 0.975 µg/mL | ~10x | ~3x | [8] |
| Exatecan | TOP1 (Enzyme assay) | 2.2 µM (0.975 µg/mL) | - | - | [9][10] |
| SN-38 | TOP1 (P388 leukemia cells) | 2.71 µg/mL | ~3.5x | 1x | [8] |
| Topotecan | TOP1 (P388 leukemia cells) | 9.52 µg/mL | 1x | - | [8] |
| Camptothecin | TOP1 (P388 leukemia cells) | 23.5 µg/mL | - | - | [8] |
Table 2: In Vitro Cytotoxicity (IC50/GI50) in Human Cancer Cell Lines
| Cell Line | Cancer Type | Exatecan IC50 (nM) | SN-38 IC50 (nM) | Topotecan IC50 (nM) | Reference |
| MOLT-4 | Acute Leukemia | 0.17 | 1.8 | 6.4 | [1] |
| CCRF-CEM | Acute Leukemia | 0.13 | 4.1 | 10.9 | [1] |
| DMS114 | Small Cell Lung | 0.21 | 11.2 | 14.5 | [1] |
| DU145 | Prostate Cancer | 0.44 | 19.3 | 24.3 | [1] |
| SK-BR-3 | Breast Cancer (HER2+) | ~0.41 | - | - | [11] |
Note: IC50 values highlight that exatecan is 10 to 50 times more potent than SN-38 in the tested cell lines.[1]
Table 3: Average Growth Inhibition (GI50) Across Cancer Panels
| Cancer Type | Average GI50 (ng/mL) | Reference |
| Breast Cancer | 2.02 | [8][9] |
| Colon Cancer | 2.92 | [8][9] |
| Stomach Cancer | 1.53 | [8][9] |
| Lung Cancer | 0.88 | [8][9] |
Downstream Signaling: DNA Damage Response and Apoptosis
The double-strand breaks induced by exatecan activate the DNA Damage Response (DDR) network. A key event is the rapid phosphorylation of the histone variant H2AX to form γH2AX, a sensitive biomarker for DSBs.[1] This serves as a scaffold for the recruitment of DNA repair proteins. If the damage is too extensive to be repaired, the cell is directed towards apoptosis.
Exatecan induces apoptosis more effectively than topotecan.[1] This is evidenced by increased Annexin V staining (an early apoptotic marker) and the cleavage of Poly (ADP-ribose) polymerase (PARP) and Caspase-3, which are hallmark events of the apoptotic cascade.[1][6]
Caption: Downstream signaling cascade following exatecan-induced DNA damage.
Detailed Experimental Protocols
The characterization of exatecan's activity relies on several key in vitro assays.
TOP1-DNA Cleavage Complex (TOP1cc) Trapping Assay (RADAR Assay)
-
Objective: To quantify the amount of TOP1 covalently bound to DNA in cells after drug treatment.
-
Methodology:
-
Cell Treatment: Culture cancer cells (e.g., DU145 prostate cancer cells) to ~80% confluency. Treat cells with varying concentrations of exatecan (e.g., 0.01 µM to 1 µM) and control inhibitors (topotecan, SN-38) for a short duration (e.g., 30 minutes).[1]
-
Lysis & DNA Isolation: Lyse the cells under denaturing conditions to preserve the covalent complexes. Isolate genomic DNA using a method that co-precipitates covalently bound proteins.
-
Slot Blot: Apply the isolated DNA-protein complexes to a nitrocellulose membrane using a slot blot apparatus.
-
Immunodetection: Detect the amount of trapped TOP1 using a primary antibody specific to TOP1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Quantification: Visualize the signal using chemiluminescence and quantify band intensity using software like ImageJ. Normalize the TOP1 signal to the amount of DNA loaded.[7]
-
DNA Damage Quantification (Comet Assay)
-
Objective: To visualize and quantify DNA single and double-strand breaks in individual cells.
-
Methodology:
-
Cell Treatment: Treat cells with exatecan or control compounds for a specified period (e.g., 1-2 hours).
-
Cell Embedding: Harvest the cells and embed them in a low-melting-point agarose gel on a microscope slide.
-
Lysis: Lyse the cells in a high-salt, detergent-based solution to remove membranes and most proteins, leaving behind the nuclear DNA (nucleoids).
-
Electrophoresis: Place the slides in an electrophoresis chamber with an alkaline or neutral buffer. Apply an electric field. Broken DNA fragments, being negatively charged, will migrate out of the nucleoid, forming a "comet tail."
-
Staining & Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the "tail moment" (the product of the tail length and the fraction of DNA in the tail) using specialized software.[1]
-
Apoptosis Detection (Annexin V/PI Staining)
-
Objective: To differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Methodology:
-
Cell Treatment: Treat cells with exatecan for a longer duration (e.g., 48-72 hours) to allow for apoptosis induction.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in an Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane (an early apoptotic sign), while PI enters and stains the DNA of cells with compromised membranes (late apoptotic/necrotic).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells.
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.[1]
-
-
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To measure the number of viable cells in culture based on metabolic activity (ATP content).
-
Methodology:
-
Cell Seeding: Plate cells in 96-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of exatecan and control drugs for 72 hours.[1]
-
Reagent Addition: Add the CellTiter-Glo® reagent directly to the wells. This reagent lyses the cells and contains luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP present.
-
Measurement: After a brief incubation to stabilize the signal, measure luminescence using a microplate reader.
-
Analysis: Plot the luminescence signal against drug concentration and use a non-linear regression model to calculate the IC50 or GI50 value (the concentration of drug that inhibits cell growth by 50%).[1]
-
Caption: Experimental workflow for evaluating exatecan's cellular effects.
Conclusion and Future Directions
Exatecan is an exceptionally potent DNA topoisomerase I inhibitor that stabilizes the TOP1-DNA cleavage complex, leading to catastrophic DNA double-strand breaks and apoptotic cell death. Its superior potency over other camptothecins has been demonstrated across numerous preclinical models. While its development as a standalone agent faced challenges, its chemical properties and high cytotoxicity have made it an ideal payload for antibody-drug conjugates, such as trastuzumab deruxtecan (T-DXd), which have shown remarkable clinical success.[3] Future research will likely continue to focus on optimizing its delivery through targeted strategies to maximize therapeutic index and overcome resistance mechanisms. The synergy of exatecan with inhibitors of the DNA damage response, such as ATR and PARP inhibitors, also presents a promising avenue for combination therapies.[1][4]
References
- 1. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. cybrexa.com [cybrexa.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Exatecan Mesylate | Topoisomerase | TargetMol [targetmol.com]
- 10. Exatecan | Topoisomerase | TargetMol [targetmol.com]
- 11. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of MC-GGFG-Exatecan
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of the MC-GGFG-Exatecan drug-linker, a critical component of advanced antibody-drug conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals in the field of oncology and targeted therapeutics.
Introduction
This compound is a sophisticated drug-linker conjugate designed for targeted delivery of a potent cytotoxic agent to cancer cells. It comprises three key components:
-
Maleimidocaproyl (MC): A linker component that provides a stable connection to the antibody via cysteine residues.
-
Gly-Gly-Phe-Gly (GGFG): A tetrapeptide sequence that is specifically designed to be cleaved by lysosomal enzymes, such as cathepsins, which are often upregulated in the tumor microenvironment.[1]
-
Exatecan (DX-8951): A potent derivative of camptothecin that acts as a topoisomerase I inhibitor, inducing DNA damage and apoptosis in cancer cells.[2][3]
This innovative design ensures that the cytotoxic payload remains inactive and attached to the antibody while in systemic circulation, minimizing off-target toxicity. Upon internalization of the ADC into the target cancer cell, the GGFG linker is cleaved, releasing the active exatecan payload to exert its therapeutic effect.[1]
Mechanism of Action
The therapeutic activity of an ADC utilizing the this compound linker is a multi-step process initiated by the binding of the antibody component to its specific antigen on the surface of a cancer cell.
Once internalized, the ADC is trafficked to the lysosome, where the GGFG linker is cleaved by proteases, releasing the exatecan payload.[1] Exatecan then diffuses into the nucleus and inhibits topoisomerase I, an enzyme crucial for relieving torsional stress during DNA replication and transcription.[4] By stabilizing the topoisomerase I-DNA complex, exatecan prevents the re-ligation of single-strand breaks, leading to the accumulation of DNA double-strand breaks and ultimately, apoptosis.[4]
Preclinical Development
The preclinical evaluation of ADCs utilizing the this compound linker has demonstrated potent and specific anti-tumor activity. The following data is representative of a well-characterized ADC, trastuzumab deruxtecan (T-DXd), which employs a similar GGFG-exatecan derivative payload.
In Vitro Cytotoxicity
The in vitro potency of T-DXd has been evaluated against a panel of human cancer cell lines with varying levels of HER2 expression.
| Cell Line | Cancer Type | HER2 Expression | IC50 (ng/mL) |
| SK-BR-3 | Breast | High | 1.8 |
| NCI-N87 | Gastric | High | 4.3 |
| JIMT-1 | Breast | Moderate | 23.5 |
| Capan-1 | Pancreatic | Low | 134.2 |
| MDA-MB-468 | Breast | Negative | >1000 |
Table 1: In Vitro Cytotoxicity of Trastuzumab Deruxtecan (T-DXd) in various cancer cell lines. Data is illustrative and compiled from publicly available research.
In Vivo Efficacy
The anti-tumor efficacy of T-DXd has been demonstrated in various xenograft models.
| Xenograft Model | Cancer Type | HER2 Expression | Dose (mg/kg) | Tumor Growth Inhibition (TGI) (%) |
| NCI-N87 | Gastric | High | 10 | >100 (regression) |
| JIMT-1 | Breast | Moderate | 10 | >100 (regression) |
| Capan-1 | Pancreatic | Low | 10 | 85 |
| DFBM-355 (PDX) | Breast Cancer Brain Metastasis | High | 10 | Significant tumor shrinkage |
Table 2: In Vivo Efficacy of Trastuzumab Deruxtecan (T-DXd) in xenograft models. TGI > 100% indicates tumor regression. Data is illustrative and compiled from publicly available research including studies on patient-derived xenografts (PDX).[5]
Clinical Development
The clinical development of trastuzumab deruxtecan has shown significant promise in patients with HER2-positive and HER2-low metastatic breast cancer and other solid tumors.
Pharmacokinetics
Pharmacokinetic studies in patients have characterized the profile of both the intact ADC and the released payload.
| Parameter | Intact ADC (T-DXd) | Released Payload (DXd) |
| Clearance (CL) | 0.4 L/day | 25.8 L/day |
| Volume of Distribution (Vss) | 2.75 L | 22.4 L |
| Terminal Half-life (t1/2) | ~5.7 days | ~1.6 days |
Table 3: Population Pharmacokinetic Parameters of Trastuzumab Deruxtecan (T-DXd) and released DXd in cancer patients. Data is illustrative and compiled from publicly available research.
Experimental Protocols
Synthesis of this compound
The synthesis of the this compound drug-linker is a multi-step process involving solid-phase peptide synthesis followed by conjugation to the linker and payload moieties.
References
- 1. Effect of Trastuzumab Deruxtecan on QT/QTc Interval and Pharmacokinetics in HER2-Positive or HER2-Low Metastatic/Unresectable Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo and In Vitro Efficacy of Trastuzumab Deruxtecan in Uterine Serous Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mbcbrainmets.org [mbcbrainmets.org]
Navigating the Core Characteristics of MC-GGFG-Exatecan: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
The antibody-drug conjugate (ADC) linker-payload, MC-GGFG-Exatecan, represents a sophisticated approach in targeted cancer therapy. Comprising a maleimido-cysteine (MC) linker, a cleavable Gly-Phe-Gly-Gly (GGFG) peptide sequence, and the potent topoisomerase I inhibitor exatecan, its efficacy and safety are intrinsically linked to its physicochemical properties. This technical guide provides a comprehensive overview of the available data and methodologies for assessing the solubility and stability of this critical component in ADC development.
Solubility Profile
The solubility of this compound is a critical parameter influencing its synthesis, formulation, and the overall developability of an ADC. While specific quantitative aqueous solubility data for the complete this compound conjugate is not extensively available in public literature, an analysis of its constituent parts provides valuable insights. The exatecan payload, a derivative of camptothecin, is known to be hydrophobic. To counteract this, hydrophilic linkers are often employed to prevent aggregation and improve the pharmacokinetic properties of the resulting ADC.
The available solubility data for exatecan and related compounds are summarized below. It is important to note that the solubility of the full linker-drug conjugate in aqueous buffers used for formulation may differ significantly.
Table 1: Solubility Data for Exatecan and Related Compounds
| Compound | Solvent | Solubility | Concentration (mM) | Source |
| MC-GGFG-PAB-Exatecan | DMSO | ≥ 100 mg/mL | 91.23 | [1][2] |
| Exatecan Mesylate | DMSO | 12.5 mg/mL | 23.51 | [3] |
| Exatecan | DMSO | 21 mg/mL | 48.22 | [4] |
| Exatecan Mesylate | H₂O | 6 mg/mL | 11.29 | [5] |
Stability Characteristics
The stability of this compound is multifaceted, involving the maleimide-cysteine linkage, the GGFG peptide linker, and the exatecan payload itself. Premature cleavage of the linker or degradation of the payload in systemic circulation can lead to off-target toxicity and reduced therapeutic efficacy.
2.1. Maleimide-Cysteine Linkage Stability
The maleimide group is commonly used for conjugating payloads to cysteine residues on antibodies. The stability of the resulting thiosuccinimide ring can be variable. Studies have shown that N-aryl maleimides tend to form more stable conjugates compared to N-alkyl maleimides.[1][6] The stability is crucial to prevent premature drug release through a retro-Michael reaction.
2.2. GGFG Peptide Linker Stability
The GGFG tetrapeptide is designed to be stable in systemic circulation and selectively cleaved by lysosomal enzymes, such as cathepsins, which are abundant in the tumor microenvironment. This enzymatic cleavage releases the exatecan payload inside the target cancer cells. The GGFG linker has demonstrated good stability in human plasma.[2][7][8]
2.3. Exatecan Payload Stability
Exatecan, as a camptothecin derivative, contains a lactone ring that is essential for its topoisomerase I inhibitory activity. This lactone ring is susceptible to hydrolysis to an inactive carboxylate form, particularly at neutral or alkaline pH. Maintaining the stability of the lactone ring is a key consideration in the formulation and handling of exatecan-containing ADCs.
Table 2: Storage Recommendations for this compound Conjugates
| Storage Condition | Duration | Notes | Source |
| -80°C | 6 months | Sealed, away from moisture and light | [1][9][10] |
| -20°C | 1 month | Sealed, away from moisture and light | [1][9][10] |
Experimental Protocols
Detailed, publicly available protocols for the specific analysis of this compound are scarce. However, the following sections describe representative methodologies for assessing the solubility and stability of antibody-drug conjugates.
3.1. Aqueous Solubility Determination
A standard method for determining the aqueous solubility of an ADC linker-payload is the shake-flask method followed by quantification.
Experimental Workflow: Shake-Flask Solubility Assay
Caption: Workflow for determining aqueous solubility.
3.2. Stability Assessment
The stability of an ADC is typically assessed under stressed conditions to predict its long-term storage and in-vivo stability.
Experimental Workflow: ADC Stability Assessment
Caption: Workflow for assessing ADC stability.
Mechanism of Action and Signaling Pathway
Upon binding of the ADC to its target antigen on a cancer cell, the complex is internalized, typically via endocytosis. Inside the cell, it traffics to the lysosome where the GGFG linker is cleaved by proteases. This releases the exatecan payload, which then inhibits topoisomerase I.
Topoisomerase I is a nuclear enzyme that relaxes DNA supercoiling during replication and transcription. Exatecan stabilizes the covalent complex between topoisomerase I and DNA, which leads to single-strand breaks. The collision of the replication fork with these stabilized complexes results in double-strand DNA breaks, triggering a DNA damage response (DDR). This ultimately leads to cell cycle arrest and apoptosis.
Signaling Pathway: Exatecan-Induced Cell Death
Caption: Exatecan's mechanism of action pathway.
Conclusion
The solubility and stability of this compound are paramount to its successful development as an ADC component. While specific data for the complete conjugate remains limited in the public domain, an understanding of its individual components provides a strong foundation for formulation and analytical development. The provided experimental frameworks offer a starting point for the detailed characterization required to ensure a safe and effective therapeutic. Further investigation into the aqueous solubility and the stability of the complete linker-payload under various physiological conditions is essential for advancing ADCs containing this compound through the development pipeline.
References
- 1. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Repair of Topoisomerase I-Mediated DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions | Springer Nature Experiments [experiments.springernature.com]
- 6. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. orb.binghamton.edu [orb.binghamton.edu]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
The Bystander Effect of Exatecan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanisms and experimental validation of the bystander effect of exatecan, a potent topoisomerase I inhibitor. As a key payload in advanced antibody-drug conjugates (ADCs), exatecan's ability to elicit a bystander effect is critical to its therapeutic efficacy, particularly in treating heterogeneous tumors. This document provides a comprehensive overview of its mechanism of action, quantitative data on its cytotoxic effects, detailed experimental protocols for assessing the bystander effect, and visualizations of the key signaling pathways and experimental workflows.
Core Mechanism of Action and the Bystander Effect
Exatecan is a synthetic, water-soluble derivative of camptothecin that exerts its cytotoxic activity by inhibiting DNA topoisomerase I (Top1). The binding of exatecan to the Top1-DNA cleavage complex prevents the re-ligation of single-strand DNA breaks generated during DNA replication and transcription.[1][2] This stabilization of the cleavage complex leads to the accumulation of DNA double-strand breaks (DSBs) upon collision with the replication fork, a critical initiating event for apoptosis.[3]
The bystander effect of exatecan, particularly when delivered as an ADC payload, is a crucial aspect of its anti-tumor activity.[4] This phenomenon describes the ability of exatecan, once released from the target cancer cell, to diffuse across cell membranes and kill neighboring, antigen-negative cancer cells.[4] This is especially important in tumors with heterogeneous antigen expression, where not all cancer cells can be directly targeted by the ADC. The high membrane permeability of exatecan is a key physicochemical property that facilitates this potent bystander killing.
Quantitative Data on the Cytotoxic Potency of Exatecan and its Derivatives
The following tables summarize the in vitro cytotoxic activity of exatecan and its derivative, DXd, across various cancer cell lines. The IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cells.
Table 1: In Vitro Cytotoxicity (IC50) of Exatecan
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| KPL-4 | Breast Cancer | 0.9 | [2] |
| SK-BR-3 | Breast Cancer | 0.41 ± 0.05 | [5] |
| MDA-MB-468 | Breast Cancer | > 30 | [5] |
| NCI-N87 | Gastric Cancer | Not specified | |
| MOLT-4 | Acute Leukemia | Picomolar range | [3] |
| CCRF-CEM | Acute Leukemia | Picomolar range | [3] |
| DU145 | Prostate Cancer | Picomolar range | [3] |
| DMS114 | Small Cell Lung Cancer | Picomolar range | [3] |
Table 2: In Vitro Cytotoxicity (IC50) of DXd (Exatecan Derivative)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| KPL-4 | Breast Cancer | 4.0 | [2] |
| NCI-N87 | Gastric Cancer | 1.43 - 4.07 | [6] |
| SK-BR-3 | Breast Cancer | 1.43 - 4.07 | [6] |
| MDA-MB-468 | Breast Cancer | 1.43 - 4.07 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the bystander effect of exatecan.
In Vitro Co-culture Bystander Effect Assay
This assay directly measures the ability of an exatecan-based ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line (e.g., HER2-positive SK-BR-3)
-
Antigen-negative (Ag-) cancer cell line, engineered to express a fluorescent protein (e.g., GFP-MCF7)
-
Exatecan-conjugated ADC and a non-binding control ADC
-
Cell culture medium and supplements
-
96-well culture plates
-
Flow cytometer or high-content imaging system
Protocol:
-
Cell Seeding: Co-seed the Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1). Include monocultures of each cell line as controls. Allow cells to adhere overnight.
-
ADC Treatment: Treat the co-cultures and monocultures with a serial dilution of the exatecan-ADC and the control ADC. Include an untreated control. The concentration range should be chosen to effectively kill the Ag+ cells while having minimal direct effect on the Ag- cells in monoculture.
-
Incubation: Incubate the plates for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).
-
Data Acquisition:
-
Flow Cytometry: Harvest the cells, stain with a viability dye (e.g., Propidium Iodide or DAPI), and analyze by flow cytometry. The fluorescent protein in the Ag- cells allows for their specific identification and quantification of viability.
-
High-Content Imaging: Image the plates using a high-content imager to quantify the number of viable Ag+ and Ag- cells based on fluorescence and nuclear morphology.
-
-
Analysis: Calculate the percentage of viable Ag- cells in the co-cultures treated with the exatecan-ADC compared to the untreated and control ADC-treated co-cultures. A significant decrease in the viability of Ag- cells in the presence of Ag+ cells and the exatecan-ADC indicates a bystander effect.
Conditioned Medium Bystander Effect Assay
This assay assesses whether soluble factors, including released exatecan, from ADC-treated antigen-positive cells can induce death in antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line
-
Exatecan-conjugated ADC
-
Cell culture medium and supplements
-
Centrifugation tubes and filters (0.22 µm)
Protocol:
-
Preparation of Conditioned Medium:
-
Seed Ag+ cells and allow them to adhere.
-
Treat the Ag+ cells with the exatecan-ADC at a concentration known to induce cytotoxicity for 48-72 hours.
-
Collect the culture supernatant (conditioned medium).
-
Centrifuge the conditioned medium to pellet any detached cells and debris.
-
Filter the supernatant through a 0.22 µm filter to sterilize and remove any remaining cells.
-
-
Treatment of Target Cells:
-
Seed Ag- cells in a new plate and allow them to adhere.
-
Remove the culture medium from the Ag- cells and replace it with the prepared conditioned medium. Include controls with medium from untreated Ag+ cells and fresh medium.
-
-
Incubation and Analysis:
-
Incubate the Ag- cells with the conditioned medium for 48-72 hours.
-
Assess cell viability using a standard method such as an MTT assay or by cell counting. A significant reduction in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells demonstrates a bystander effect.
-
In Vivo Xenograft Bystander Effect Model
This model evaluates the bystander effect of an exatecan-ADC in a more complex, in vivo environment.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line, engineered to express a reporter gene (e.g., luciferase)
-
Exatecan-conjugated ADC and a control ADC
-
Bioluminescence imaging system
Protocol:
-
Tumor Implantation: Co-implant a mixture of Ag+ and luciferase-expressing Ag- cells subcutaneously into the flanks of immunocompromised mice. A typical ratio is 1:1.
-
Tumor Growth: Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
ADC Administration: Administer the exatecan-ADC and control ADC intravenously to the tumor-bearing mice. Include a vehicle control group.
-
Monitoring Tumor Growth and Bystander Effect:
-
Measure tumor volume regularly using calipers.
-
Monitor the viability of the Ag- cells by performing bioluminescence imaging at regular intervals. A decrease in the bioluminescent signal in the tumors of mice treated with the exatecan-ADC, relative to the control groups, indicates a bystander killing of the Ag- cells.
-
-
Endpoint Analysis: At the end of the study, tumors can be excised for histological and immunohistochemical analysis to further assess the effects on both cell populations.
Signaling Pathways and Visualizations
The cytotoxic effect of exatecan is initiated by the induction of DNA damage, which subsequently activates a complex signaling network leading to apoptosis.
Exatecan-Induced DNA Damage and Apoptosis Signaling Pathway
Upon stabilization of the Top1-DNA cleavage complex by exatecan, the resulting DNA double-strand breaks are recognized by the DNA Damage Response (DDR) machinery. The primary sensors of these breaks are the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.[7][8] Activation of ATM/ATR initiates a signaling cascade that involves the phosphorylation of downstream targets, including the tumor suppressor protein p53 and the checkpoint kinase Chk2.[9][10] Activated p53 can transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax and Puma, which leads to mitochondrial outer membrane permeabilization and the release of cytochrome c.[11] Cytochrome c then binds to Apaf-1 to form the apoptosome, which activates the initiator caspase-9.[12][13] Caspase-9, in turn, activates the executioner caspases, such as caspase-3, which cleave a multitude of cellular substrates, ultimately leading to the biochemical and morphological hallmarks of apoptosis.[14][15]
Experimental Workflow for In Vitro Bystander Effect Assays
The following diagram illustrates the general workflow for conducting in vitro bystander effect experiments, encompassing both the co-culture and conditioned medium approaches.
Logical Relationship of the Bystander Effect
The bystander effect of exatecan is a consequence of a series of interconnected events, from ADC delivery to the induction of apoptosis in neighboring cells.
References
- 1. Apoptosis induced by DNA topoisomerase I and II inhibitors in human leukemic HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ATM- and ATR-mediated response to DNA damage induced by a novel camptothecin, ST1968 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. p53 deficient cells rely on ATM and ATR-mediated checkpoint signaling through the p38 MAPK/MK2pathway for survival after DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. abeomics.com [abeomics.com]
- 13. Caspase cascade: Significance and symbolism [wisdomlib.org]
- 14. Caspase activation cascades in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to MC-GGFG-Exatecan in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of therapeutics. This guide delves into the core components and mechanisms of a pivotal ADC linker-payload system: MC-GGFG-Exatecan. Exatecan, a potent topoisomerase I inhibitor, is tethered to a monoclonal antibody via a meticulously designed linker, enabling targeted delivery of the cytotoxic payload to tumor cells. This document provides a comprehensive overview of the mechanism of action, relevant signaling pathways, and detailed experimental protocols for the evaluation of ADCs utilizing this technology. Quantitative data from preclinical studies are summarized to facilitate comparative analysis, and key experimental workflows and biological pathways are visualized to provide a clear and concise understanding of this innovative anti-cancer strategy.
Introduction to this compound
This compound is a drug-linker conjugate designed for the development of antibody-drug conjugates.[1][2][3] It comprises three key components:
-
MC (Maleimidocaproyl): A maleimide-containing spacer that allows for stable covalent conjugation to cysteine residues on a monoclonal antibody.[4]
-
GGFG (Gly-Gly-Phe-Gly): A tetrapeptide linker that is designed to be stable in systemic circulation but susceptible to cleavage by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment.[5][6]
-
Exatecan (DX-8951): A potent synthetic derivative of camptothecin that acts as a topoisomerase I inhibitor, inducing DNA damage and subsequent apoptosis in cancer cells.[2][3]
The modular design of this compound allows for its conjugation to various monoclonal antibodies targeting specific tumor-associated antigens, thereby creating a highly targeted and potent therapeutic agent.
Mechanism of Action and Signaling Pathway
The therapeutic effect of an ADC utilizing this compound is initiated by the targeted delivery of the cytotoxic payload, exatecan, to cancer cells.
Cellular Uptake and Payload Release
The mechanism unfolds in a series of sequential steps:
-
Target Binding: The monoclonal antibody component of the ADC selectively binds to its target antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.[7]
-
Lysosomal Trafficking: The internalized vesicle fuses with lysosomes, acidic organelles rich in proteolytic enzymes.
-
Linker Cleavage: Within the lysosome, the GGFG tetrapeptide linker is cleaved by cathepsins, releasing the exatecan payload.[5][6]
-
Payload Action: The released exatecan translocates to the nucleus and inhibits topoisomerase I.
Topoisomerase I Inhibition Signaling Pathway
Exatecan exerts its cytotoxic effect by inhibiting DNA topoisomerase I, a nuclear enzyme essential for DNA replication and transcription. Topoisomerase I relieves torsional stress in DNA by creating transient single-strand breaks. Exatecan stabilizes the covalent complex between topoisomerase I and DNA (TOP1-cc), preventing the re-ligation of the DNA strand.[8] This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptotic cell death.
Quantitative Preclinical Data
The in vitro potency of ADCs is typically evaluated by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize available IC50 data for exatecan and representative exatecan-based ADCs.
Table 1: In Vitro Cytotoxicity of Free Exatecan
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SK-BR-3 | Breast Cancer (HER2+) | Subnanomolar | [9] |
| MDA-MB-468 | Breast Cancer (HER2-) | Subnanomolar | [9] |
Table 2: In Vitro Cytotoxicity of HER2-Targeting Exatecan-Based ADCs
| ADC Construct | Cell Line | HER2 Status | IC50 (nM) | Reference |
| IgG(8)-EXA | SK-BR-3 | Positive | 0.41 ± 0.05 | [9] |
| IgG(8)-EXA | MDA-MB-468 | Negative | > 30 | [9] |
| Mb(4)-EXA | SK-BR-3 | Positive | 1.34 ± 0.38 | [9] |
| Mb(4)-EXA | MDA-MB-468 | Negative | > 30 | [9] |
| Db(4)-EXA | SK-BR-3 | Positive | 14.69 ± 6.57 | [9] |
| Db(4)-EXA | MDA-MB-468 | Negative | > 30 | [9] |
| Trastuzumab Deruxtecan (T-DXd) | SK-BR-3 | Positive | 0.94 ± 0.22 | [9] |
| Trastuzumab Deruxtecan (T-DXd) | MDA-MB-468 | Negative | > 30 | [9] |
Note: The data presented are from different studies and experimental conditions may vary. Direct comparison should be made with caution.
Detailed Experimental Protocols
Reproducible and robust experimental data are paramount in drug development. This section provides detailed methodologies for key assays used in the preclinical evaluation of this compound-based ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the IC50 of an ADC in a monoculture system.[10][11][12]
Materials:
-
Target cancer cell lines (Antigen-positive and Antigen-negative)
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC test article and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C, 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the ADC in complete medium. Remove the overnight culture medium from the cells and add 100 µL of the ADC dilutions. Include wells with vehicle control and medium-only blanks.
-
Incubation: Incubate the plates for a duration appropriate for the payload's mechanism of action (typically 72-120 hours for topoisomerase inhibitors).[10]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage viability against the ADC concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Bystander Killing Assay
This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells.[13][14]
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
96-well cell culture plates (black, clear bottom for fluorescence)
-
ADC test article and vehicle control
-
Flow cytometer or high-content imaging system
Procedure:
-
Co-culture Seeding: Seed a co-culture of Ag+ and GFP-expressing Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3) and total cell density. Incubate overnight.
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC.
-
Incubation: Incubate the plate for 48-144 hours.
-
Imaging/Flow Cytometry: At desired time points, acquire images using a high-content imager or harvest cells for flow cytometry.
-
Data Analysis: Quantify the number of viable GFP-positive (Ag-) cells in the ADC-treated wells compared to the vehicle control. A reduction in the number of viable Ag- cells indicates a bystander effect.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.[15][16][17]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line for tumor implantation
-
ADC test article, vehicle control, and relevant antibody controls
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously implant a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a pre-determined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Treatment Administration: Administer the ADC, vehicle, and controls intravenously (or via another appropriate route) according to the planned dosing schedule (e.g., once, or weekly for several weeks).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the overall health of the animals.
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or after a pre-defined period.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate tumor growth inhibition (TGI) for each group relative to the vehicle control.
Biomarker Strategies
The successful clinical application of exatecan-based ADCs can be enhanced by the identification and validation of predictive biomarkers.
Key Biomarker Considerations:
-
Target Antigen Expression: High and homogeneous expression of the target antigen on the tumor cell surface is a primary requisite for ADC efficacy.[18][19]
-
Topoisomerase I Expression: The level of topoisomerase I in tumor cells may influence sensitivity to exatecan.
-
DNA Damage Response (DDR) Pathways: Deficiencies in DDR pathways, such as mutations in BRCA1/2, may sensitize tumors to topoisomerase I inhibitors.[8]
-
Drug Efflux Pumps: Overexpression of drug efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) can lead to resistance by actively transporting the payload out of the cell.
-
SLFN11 Expression: Schlafen family member 11 (SLFN11) has been identified as a potential predictive biomarker for sensitivity to DNA-damaging agents, including topoisomerase I inhibitors.
Biomarker Analysis Protocols:
-
Immunohistochemistry (IHC): To assess the expression level and localization of the target antigen and other protein biomarkers in tumor tissue.
-
Fluorescence In Situ Hybridization (FISH): To evaluate gene amplification of the target antigen.
-
Next-Generation Sequencing (NGS): To identify mutations in genes related to DDR pathways and potential resistance mechanisms.
-
Liquid Biopsy: Analysis of circulating tumor DNA (ctDNA) or circulating tumor cells (CTCs) to non-invasively monitor biomarker status and detect emerging resistance.[18]
Conclusion
The this compound drug-linker system represents a sophisticated and potent platform for the development of next-generation antibody-drug conjugates. Its design, which combines a stable linker with a highly potent topoisomerase I inhibitor, allows for the targeted destruction of cancer cells while minimizing systemic toxicity. The continued exploration of this technology, coupled with robust preclinical evaluation and strategic biomarker development, holds significant promise for advancing the field of targeted cancer therapy and improving patient outcomes. This guide provides a foundational resource for researchers and developers working to harness the full potential of this innovative therapeutic approach.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MC-GGFG-DX8951 | Drug-Linker Conjugates for ADC | TargetMol [targetmol.com]
- 4. This compound, 1600418-29-8 | BroadPharm [broadpharm.com]
- 5. iphasebiosci.com [iphasebiosci.com]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. New Life of Topoisomerase I Inhibitors as Antibody Drug Conjugate Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Sample Gradient Color Schemes | Graphviz [graphviz.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ascopubs.org [ascopubs.org]
An In-depth Technical Guide to the Lysosomal Cleavage of the GGFG Linker in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the lysosomal cleavage of the glycyl-glycyl-phenylalanyl-glycyl (GGFG) tetrapeptide linker, a critical component in the design of modern antibody-drug conjugates (ADCs). Understanding the mechanism, kinetics, and experimental protocols associated with GGFG cleavage is paramount for the development of effective and safe cancer therapeutics.
Introduction: The Role of the GGFG Linker in ADCs
Antibody-drug conjugates are a revolutionary class of targeted cancer therapies that combine the specificity of monoclonal antibodies with the potent cytotoxicity of chemotherapy agents. The linker, which connects the antibody to the payload, is a key determinant of an ADC's efficacy and safety profile. An ideal linker must be stable in systemic circulation to prevent premature drug release and off-target toxicity, yet efficiently cleaved to release the cytotoxic payload within the target tumor cells.
The GGFG linker is an enzyme-cleavable linker designed to be selectively processed by lysosomal proteases, which are abundant in the intracellular environment of tumor cells. This targeted release mechanism enhances the therapeutic window of the ADC. The GGFG linker is a key component of several successful ADCs, including trastuzumab deruxtecan and datopotamab deruxtecan.
The Mechanism of GGFG Linker Cleavage
The journey of a GGFG-linked ADC from administration to payload release is a multi-step process that relies on the cellular machinery of the target cancer cell.
Signaling Pathway of ADC Internalization and Payload Release
Caption: ADC binds to a tumor antigen, is internalized, and trafficked to the lysosome for payload release.
The process begins with the ADC binding to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, where the ADC-antigen complex is engulfed by the cell membrane and enclosed within an early endosome. As the endosome matures, its internal pH decreases, and it eventually fuses with a lysosome.
Within the acidic environment of the lysosome (pH 4.5-5.0), resident proteases, primarily Cathepsin B and Cathepsin L, become active. These enzymes recognize and cleave the GGFG tetrapeptide sequence. While both Cathepsin B and L can process the GGFG linker, some evidence suggests that Cathepsin L may be more efficient in this process[1]. The cleavage of the amide bond between the phenylalanine and glycine residues is a key step, leading to the release of the cytotoxic payload into the cytoplasm of the tumor cell, where it can then exert its cell-killing effects, often by damaging DNA in the nucleus.
Quantitative Data on GGFG Linker Performance
The performance of the GGFG linker is characterized by its stability in circulation and its susceptibility to cleavage in the lysosomal environment.
Plasma Stability
The GGFG linker is designed for high stability in the bloodstream to minimize premature payload release and associated systemic toxicity. Studies have shown that ADCs utilizing the GGFG linker exhibit excellent plasma stability. For instance, trastuzumab deruxtecan demonstrates only a 1-2% release of its payload over 21 days in human, rat, and mouse plasma. In direct comparisons, GGFG-based ADCs have shown greater stability than some other cleavable linkers, such as those based on the Val-Cit dipeptide, particularly in mouse plasma where Val-Cit can be susceptible to carboxylesterases[2][3].
| Linker Type | Species | Incubation Time | Payload Release (%) | Reference |
| GGFG | Human, Rat, Mouse | 21 days | 1-2% | [2] |
| Val-Cit | Mouse | 14 days | >95% | [3] |
| Val-Cit | Human | 28 days | No significant degradation | [3] |
Enzymatic Cleavage Kinetics
While specific Michaelis-Menten kinetic constants (Km, Vmax, kcat/Km) for the cleavage of the GGFG linker by purified human Cathepsin B and L are not extensively reported in publicly available literature, comparative studies provide insights into its cleavability. One study indicated that Cathepsin L is particularly responsive for cleaving the GGFG linker, leading to nearly complete release of the payload within 72 hours, whereas Cathepsin B showed minimal activity in this specific assay[1]. However, it is generally accepted that both enzymes contribute to the cleavage in the lysosomal environment of tumor cells[1].
For comparison, a study on the GPLG linker, which shares some structural similarities, demonstrated rapid cleavage by Cathepsin B within the first 30 minutes of an in vitro assay[4][5][6][7]. This highlights the potential for rapid payload release of tetrapeptide linkers once they reach the lysosome.
In Vitro Cytotoxicity (IC50 Values)
The efficacy of GGFG-linked ADCs is demonstrated by their potent cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of this potency.
| ADC | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| Trastuzumab Deruxtecan | NCI-N87 | Gastric Cancer | Data calculated in 1 cell line | [4] |
| 30 out of 49 Gastric Cancer Cell Lines | Gastric Cancer | IC50 values calculated | [4] | |
| Datopotamab Deruxtecan | ARK2 (TROP2 3+) | Uterine Serous Carcinoma | 0.11 | [8] |
| ARK20 (TROP2 3+) | Uterine Serous Carcinoma | 0.11 | [8] | |
| ARK7 (TROP2 1+) | Uterine Serous Carcinoma | 80.38 | [8] | |
| ARK1 (TROP2-) | Uterine Serous Carcinoma | 18.49 | [8] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the evaluation of GGFG linker cleavage and the overall performance of ADCs.
In Vitro Lysosomal Cleavage Assay
This assay assesses the susceptibility of the GGFG linker to cleavage by lysosomal enzymes.
Experimental Workflow for In Vitro Lysosomal Cleavage Assay
Caption: Workflow for assessing GGFG linker cleavage by lysosomal enzymes in vitro.
Materials:
-
GGFG-linked ADC
-
Recombinant human Cathepsin B and/or Cathepsin L
-
Assay Buffer: 50 mM sodium citrate, 5 mM DTT, pH 5.0
-
Quench Solution: Acetonitrile with a suitable internal standard
-
96-well microplate
-
Incubator
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the GGFG-ADC in a suitable buffer (e.g., PBS).
-
Prepare the Cathepsin B and/or Cathepsin L enzyme solution in the assay buffer to the desired final concentration (e.g., 1 µM).
-
In a 96-well plate, add the ADC solution to the assay buffer to achieve the desired final concentration (e.g., 10 µM).
-
Initiate the reaction by adding the enzyme solution to the wells containing the ADC.
-
Incubate the plate at 37°C for a series of time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
At each time point, stop the reaction by adding an equal volume of the quench solution.
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload and the remaining intact ADC.
-
Calculate the cleavage rate and half-life of the linker.
Cellular Uptake and Payload Release Assay
This assay measures the internalization of the ADC and the subsequent release of the payload within cancer cells.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
GGFG-linked ADC
-
Lysis Buffer (e.g., methanol or a buffer containing a non-ionic detergent)
-
Multi-well cell culture plates (e.g., 24- or 96-well)
-
LC-MS/MS system or a suitable ELISA method
Procedure:
-
Seed the antigen-positive and antigen-negative cells in multi-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the GGFG-ADC in cell culture medium.
-
Remove the existing medium from the cells and add the different concentrations of the ADC.
-
Incubate the cells for various time points (e.g., 4, 24, 48, 72 hours) at 37°C in a CO2 incubator.
-
At each time point, wash the cells with cold PBS to remove any unbound ADC.
-
Lyse the cells using the chosen lysis buffer.
-
Collect the cell lysates and analyze them by LC-MS/MS or ELISA to quantify the amount of intracellular payload.
-
The amount of payload released can be correlated with the cytotoxic effect observed in parallel cell viability assays.
Plasma Stability Assay
This assay evaluates the stability of the ADC and the extent of premature payload release in plasma.
Materials:
-
GGFG-linked ADC
-
Human, rat, and mouse plasma
-
PBS
-
Incubator
-
LC-MS/MS system or ELISA kit for payload quantification
Procedure:
-
Prepare a stock solution of the GGFG-ADC.
-
Spike the ADC into plasma from different species at a defined concentration (e.g., 100 µg/mL).
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 96 hours, and up to 21 days), collect aliquots of the plasma.
-
Process the plasma samples to precipitate proteins (e.g., with acetonitrile) and extract the released payload.
-
Quantify the concentration of the released payload in the supernatant using a validated LC-MS/MS method or ELISA.
-
Calculate the percentage of payload released over time to determine the stability of the ADC in plasma.
Conclusion
The GGFG linker represents a significant advancement in ADC technology, enabling the development of highly effective and targeted cancer therapies. Its high plasma stability and efficient cleavage by lysosomal proteases within tumor cells contribute to an improved therapeutic index. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of GGFG-linked ADCs, from initial in vitro characterization to preclinical assessment. Further research into the specific kinetics of cleavage by different cathepsins and the development of standardized, high-throughput assays will continue to refine our understanding and application of this important linker technology.
References
- 1. iphasebiosci.com [iphasebiosci.com]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. debiopharm.com [debiopharm.com]
Preclinical Profile of MC-GGFG-Exatecan: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC-GGFG-Exatecan is a pivotal drug-linker conjugate technology in the development of next-generation antibody-drug conjugates (ADCs). It comprises the potent topoisomerase I inhibitor exatecan as the cytotoxic payload, attached to a maleimidocaproyl (MC) spacer and a protease-cleavable Gly-Gly-Phe-Gly (GGFG) peptide linker.[1][2][3] This design facilitates a stable linkage in circulation and ensures targeted release of exatecan within the tumor microenvironment, where lysosomal enzymes like cathepsins cleave the GGFG motif.[1][2] This technical guide provides a comprehensive summary of the available preclinical data on ADCs developed using the this compound platform, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.
Mechanism of Action
The therapeutic strategy of ADCs utilizing this compound hinges on the targeted delivery of exatecan to antigen-expressing tumor cells. Upon binding of the ADC's monoclonal antibody (mAb) component to its target antigen on the cancer cell surface, the ADC-antigen complex is internalized, typically via receptor-mediated endocytosis. Trafficked to the lysosome, the GGFG linker is cleaved by proteases, releasing the exatecan payload. Exatecan then inhibits topoisomerase I, an enzyme crucial for relieving DNA supercoiling during replication and transcription. This inhibition leads to the accumulation of single-strand DNA breaks, ultimately triggering apoptotic cell death.
Caption: Mechanism of action of an ADC utilizing the this compound linker-drug.
In Vitro Preclinical Data
ADCs constructed with this compound have demonstrated potent and specific cytotoxicity against various cancer cell lines in vitro. The following tables summarize key findings from published studies.
Table 1: In Vitro Cytotoxicity of Trastuzumab-MC-GGFG-Exatecan Derivative ADCs
| Cell Line | HER2 Expression | ADC Compound | IC50 (ng/mL) |
| KPL-4 | High | Trastuzumab-Exatecan Derivative 1 | 4.8 |
| NCI-N87 | High | Trastuzumab-Exatecan Derivative 1 | 7.9 |
| SK-BR-3 | High | Trastuzumab-Exatecan Derivative 1 | 13.5 |
| BT-474 | High | Trastuzumab-Exatecan Derivative 1 | 17.1 |
| MDA-MB-468 | Negative | Trastuzumab-Exatecan Derivative 1 | >1000 |
| KPL-4 | High | Trastuzumab-Exatecan Derivative 2 | 3.6 |
| NCI-N87 | High | Trastuzumab-Exatecan Derivative 2 | 6.5 |
| SK-BR-3 | High | Trastuzumab-Exatecan Derivative 2 | 11.2 |
| BT-474 | High | Trastuzumab-Exatecan Derivative 2 | 13.4 |
| MDA-MB-468 | Negative | Trastuzumab-Exatecan Derivative 2 | >1000 |
Data synthesized from Nakada et al., Bioorg Med Chem Lett, 2016.
Table 2: Comparative In Vitro Cytotoxicity of a HER2-Targeting Exatecan ADC (Tra-Exa-PSAR10)
| Cell Line | HER2 Expression | IC50 (nM) |
| SK-BR-3 | High | 0.04 |
| BT-474 | High | 0.13 |
| NCI-N87 | High | 0.16 |
| MCF-7 | Low/Negative | >100 |
Data from Conilh et al., Pharmaceuticals, 2021. Note: This study uses a polysarcosine-based linker in conjunction with exatecan, but provides relevant comparative cytotoxicity data.[4][5]
In Vivo Preclinical Data
In vivo studies using xenograft models have corroborated the potent anti-tumor activity of ADCs employing the this compound platform.
Table 3: In Vivo Efficacy of a Trastuzumab-MC-GGFG-Exatecan Derivative ADC in a KPL-4 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Trastuzumab-Exatecan Derivative | 10 | 95 |
Data synthesized from Nakada et al., Bioorg Med Chem Lett, 2016.
Table 4: In Vivo Efficacy of Tra-Exa-PSAR10 in Xenograft Models
| Xenograft Model | Treatment Group | Dose (mg/kg) | Outcome |
| NCI-N87 | Tra-Exa-PSAR10 | 1 | Significant tumor growth inhibition, outperforming DS-8201a |
| BT-474 | Tra-Exa-PSAR10 | 10 | Tumor regression |
Data from Conilh et al., Pharmaceuticals, 2021.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols.
In Vitro Cytotoxicity Assay
The anti-proliferative activity of ADCs is typically assessed using a cell viability assay, such as the MTT or resazurin-based assays.
Caption: Generalized workflow for an in vitro cytotoxicity assay.[6][7]
Protocol Details:
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[6][7]
-
ADC Treatment: Cells are treated with a serial dilution of the ADC. Control wells receive the vehicle or a non-targeting ADC.
-
Incubation: Plates are incubated for a period of 3 to 5 days to allow for the cytotoxic effects to manifest.
-
Viability Assessment: A cell viability reagent is added, and after a short incubation, the signal (absorbance or fluorescence) is measured using a plate reader.
-
Data Analysis: The signal is normalized to the untreated control, and the half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a dose-response curve.
In Vivo Xenograft Studies
The anti-tumor efficacy of ADCs is evaluated in vivo using animal models, typically immunodeficient mice bearing human tumor xenografts.
Caption: Typical workflow for an in vivo xenograft study.
Protocol Details:
-
Tumor Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a specified volume, at which point the mice are randomized into different treatment and control groups.[8]
-
ADC Administration: The ADC is administered, usually via intravenous injection, at one or more dose levels.
-
Monitoring: Tumor dimensions and mouse body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length × width²) / 2.
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Pharmacokinetics
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion of ADCs. For exatecan-based ADCs, bioanalytical methods are employed to measure the concentration of the total antibody, the conjugated ADC, and the released payload in plasma over time.[9]
Table 5: Pharmacokinetic Parameters of Tra-Exa-PSAR10 in Rats
| Parameter | Value |
| Cmax (µg/mL) | ~80 |
| AUC (day·µg/mL) | ~250 |
| Half-life (days) | ~5 |
Data estimated from graphical representations in Conilh et al., Pharmaceuticals, 2021.[4][5]
Protocol for Pharmacokinetic Analysis:
-
Dosing: A single dose of the ADC is administered intravenously to animals (e.g., rats or monkeys).[1]
-
Blood Sampling: Blood samples are collected at various time points post-administration.
-
Sample Processing: Plasma is isolated from the blood samples.
-
Bioanalysis: The concentrations of different ADC analytes are quantified using methods such as ligand-binding assays (e.g., ELISA) or liquid chromatography-mass spectrometry (LC-MS/MS).[9]
-
Data Modeling: The concentration-time data is used to calculate key PK parameters.
Conclusion
The preclinical data available for ADCs utilizing the this compound drug-linker demonstrate a promising therapeutic profile characterized by high potency, specificity, and significant in vivo anti-tumor activity. The design of the linker to be stable in circulation and cleavable within the tumor microenvironment contributes to a favorable therapeutic window. Further research and clinical development of ADCs based on this technology are warranted to fully elucidate their therapeutic potential in oncology.
References
- 1. Development and Validation of an ADA-Tolerant Assay for Quantification of an Exatecan-Based ADC in Monkey Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. Rational Identification of Novel Antibody‐Drug Conjugate with High Bystander Killing Effect against Heterogeneous Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for MC-GGFG-Exatecan Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule payload. This document provides detailed application notes and protocols for the conjugation of the MC-GGFG-Exatecan drug-linker to an antibody. Exatecan is a potent topoisomerase I inhibitor, and the MC-GGFG linker is a protease-cleavable system designed for stable drug carriage in circulation and efficient payload release within the target tumor cell.[1]
The Maleimidocaproyl (MC) group provides a stable linkage to the antibody, while the Gly-Gly-Phe-Gly (GGFG) tetrapeptide is designed to be selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1] Upon cleavage, the self-immolative p-aminobenzyl carbamate (PABC) spacer releases the active Exatecan payload inside the cancer cell, leading to DNA damage and apoptosis.
This document outlines two primary conjugation strategies: a non-site-specific method targeting lysine residues and a site-specific method targeting engineered cysteines. Adherence to these protocols will facilitate the reproducible synthesis of Exatecan-based ADCs for preclinical research and development.
Data Presentation
Table 1: In Vitro Cytotoxicity of Exatecan and Exatecan-Based ADCs
| Cell Line | Cancer Type | Target Antigen | ADC Construct | IC50 (nM) | Reference |
| SK-BR-3 | Breast Cancer | HER2 | IgG(8)-EXA | 0.41 ± 0.05 | [2] |
| SK-BR-3 | Breast Cancer | HER2 | Mb(4)-EXA | 14.69 ± 6.57 | [2] |
| SK-BR-3 | Breast Cancer | HER2 | Db(4)-EXA | 1.13 ± 0.35 | [2] |
| MDA-MB-468 | Breast Cancer | HER2-negative | IgG(8)-EXA | > 30 | [2] |
| MDA-MB-468 | Breast Cancer | HER2-negative | Mb(4)-EXA | > 30 | [2] |
| MDA-MB-468 | Breast Cancer | HER2-negative | Db(4)-EXA | > 30 | [2] |
| NCI-N87 | Gastric Cancer | HER2 | Tra-Exa-PSAR10 | 0.20 ± 0.05 | [3] |
| BT-474 | Breast Cancer | HER2 | Tra-Exa-PSAR10 | 0.9 ± 0.4 | [3] |
| SHP-77 | Small Cell Lung Cancer | N/A | 7300-LP3004 (Exatecan-based) | 39.74 | [4] |
| SHP-77 | Small Cell Lung Cancer | N/A | 7300-LP2004 (Exatecan-based) | 32.17 | [4] |
Table 2: Stability of Exatecan-Based ADCs
| ADC Construct | Linker Type | Stability Metric | Time Point | % Intact ADC / DAR Retention | Reference |
| T-DXd (for comparison) | GGFG | DAR Retention | 7 days | ~50% | [5] |
| Exolinker ADC | Exo-EVC | DAR Retention | 7 days | >50% (Superior to T-DXd) | [5] |
| TROP2_mcGGFG_Exatecan | GGFG | Serum Payload Release | 14 days | Highest among tested linkers | [6] |
| TROP2_mcGlyAsnAsn(GABA)_Exatecan | Legumain-cleavable | Serum Payload Release | 14 days | Most stable among tested linkers | [6] |
| 7300-LP3004 | Polysarcosine-modified | Aggregation | 48 hours | 45.24% | [4] |
| 7300-LP1003 | Linear | Aggregation | 48 hours | 77.14% | [4] |
Experimental Protocols
Protocol 1: Non-Site-Specific Conjugation to Lysine Residues
This protocol describes the conjugation of an this compound linker with a succinimidyl ester (NHS ester) reactive group to the lysine residues of a monoclonal antibody. This method results in a heterogeneous ADC population with a distribution of drug-to-antibody ratios (DAR).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
MC-GGFG-PABC-Exatecan with an NHS ester reactive group
-
Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: Borate buffer (50 mM, pH 8.5)
-
Quenching Reagent: Tris buffer (1 M, pH 8.0)
-
Purification Buffer: PBS, pH 7.4
-
Diafiltration or size-exclusion chromatography (SEC) system for purification
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the Reaction Buffer.
-
Adjust the mAb concentration to 5-10 mg/mL.
-
-
Drug-Linker Preparation:
-
Dissolve the MC-GGFG-PABC-Exatecan-NHS ester in DMSO to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 5-10 molar excess of the dissolved drug-linker to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.
-
Incubate the reaction at room temperature for 2-4 hours with gentle mixing.
-
-
Quenching:
-
Add the Quenching Reagent to a final concentration of 50 mM to stop the reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unreacted drug-linker and other small molecules using a diafiltration system or SEC.
-
Perform buffer exchange into the final formulation buffer (e.g., PBS).
-
-
Characterization:
Protocol 2: Site-Specific Conjugation to Engineered Cysteines
This protocol is adapted for antibodies that have been engineered with free cysteine residues for site-specific conjugation, resulting in a homogeneous ADC with a defined DAR.
Materials:
-
Cysteine-engineered monoclonal antibody (mAb)
-
This compound with a maleimide reactive group
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: N-acetylcysteine (NAC)
-
Reaction Buffer: PBS, pH 7.4, degassed
-
Purification Buffer: PBS, pH 7.4
-
Diafiltration or SEC system for purification
Procedure:
-
Antibody Reduction:
-
Dilute the mAb to 5-10 mg/mL in degassed Reaction Buffer.
-
Add a 5-10 molar excess of TCEP to the mAb solution.
-
Incubate at 37°C for 1-2 hours to reduce the engineered cysteine residues.
-
-
Conjugation Reaction:
-
Add a 1.5 to 2.0 molar excess of the this compound-maleimide (per engineered cysteine) to the reduced antibody solution.
-
Incubate at room temperature for 1-2 hours with gentle mixing, protected from light.
-
-
Quenching:
-
Add a 10-fold molar excess of NAC (relative to the initial amount of drug-linker) to cap any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using diafiltration or SEC to remove unreacted drug-linker and quenching reagent.
-
Exchange the buffer to the final formulation buffer.
-
-
Characterization:
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. orb.binghamton.edu [orb.binghamton.edu]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of ADCs by Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 10. waters.com [waters.com]
Application Notes: Synthesis and Application of MC-GGFG-Exatecan Antibody-Drug Conjugate
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. The MC-GGFG-Exatecan ADC utilizes a monoclonal antibody to selectively target tumor-associated antigens. It is conjugated to the potent topoisomerase I inhibitor Exatecan (a derivative of DX-8951) via a sophisticated linker system. This linker consists of a maleimidocaproyl (MC) group for antibody attachment and a protease-cleavable Gly-Gly-Phe-Gly (GGFG) peptide.[1][2][3] This design ensures stability in systemic circulation and facilitates specific release of the cytotoxic payload within the target tumor cells, thereby minimizing off-target toxicity.[1][2][4]
Components of the ADC
-
Monoclonal Antibody (mAb): An antibody chosen for its high specificity and affinity to a tumor-associated antigen. The choice of mAb is critical for the ADC's targeting capability.
-
Cytotoxic Payload (Exatecan): A highly potent synthetic derivative of camptothecin.[] Exatecan inhibits DNA topoisomerase I, an enzyme essential for DNA replication and repair.[][6] Inhibition of this enzyme leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.[]
-
Linker (MC-GGFG):
-
MC (Maleimidocaproyl): Provides a stable covalent bond with the antibody. The maleimide group reacts with free sulfhydryl (thiol) groups on the antibody, which are typically generated by reducing interchain disulfide bonds.[7][]
-
GGFG (Gly-Gly-Phe-Gly): A tetrapeptide sequence designed to be specifically cleaved by lysosomal proteases, such as Cathepsin B, which are highly expressed in the tumor microenvironment and within cancer cells.[1][4] This enzymatic cleavage is the key to releasing the active drug inside the target cell.[1]
-
Mechanism of Action
The therapeutic action of an this compound ADC follows a multi-step process. The ADC first circulates in the bloodstream and binds to its specific target antigen on the surface of cancer cells. Upon binding, the entire ADC-antigen complex is internalized into the cell via endocytosis. The complex is then trafficked to the lysosome, an acidic organelle rich in proteases. Inside the lysosome, the GGFG peptide linker is cleaved by enzymes, releasing the Exatecan payload into the cytoplasm. The freed Exatecan then translocates to the nucleus, where it inhibits topoisomerase I, leading to catastrophic DNA damage and apoptotic cell death.
Experimental Protocols and Methodologies
The synthesis of an this compound ADC is a multi-stage process that requires careful control of reaction conditions to achieve a desired Drug-to-Antibody Ratio (DAR) and ensure the final product's purity and stability. The following protocols provide a general framework for the synthesis, purification, and characterization of the ADC.
Protocol 1: Antibody Reduction (Partial)
This protocol describes the partial reduction of interchain disulfide bonds in the antibody's hinge region to generate reactive thiol groups for conjugation.
Materials:
-
Monoclonal Antibody (mAb) of interest
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Argon or Nitrogen gas
-
Reaction Buffer (e.g., PBS with 1 mM EDTA)
Procedure:
-
Prepare a solution of the mAb at a concentration of 5-10 mg/mL in degassed Reaction Buffer.
-
Calculate the required amount of TCEP for the desired level of reduction. A molar ratio of 2.0-2.5 equivalents of TCEP per mole of mAb is a common starting point for achieving a DAR of approximately 4.
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM) in degassed Reaction Buffer.
-
Add the calculated volume of TCEP solution to the mAb solution while gently stirring.
-
Incubate the reaction mixture at 37°C for 1-2 hours under an inert atmosphere (Argon or Nitrogen) to prevent re-oxidation of the thiol groups.
-
After incubation, allow the mixture to cool to room temperature before proceeding immediately to the conjugation step.
Protocol 2: Drug-Linker Conjugation
This protocol details the conjugation of the this compound drug-linker to the reduced antibody.
Materials:
-
Reduced mAb solution (from Protocol 1)
-
This compound drug-linker
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (as above)
Procedure:
-
Prepare a stock solution of the this compound drug-linker (e.g., 10 mM) in anhydrous DMSO immediately before use. The drug-linker is susceptible to hydrolysis.
-
Calculate the required volume of the drug-linker stock solution. A molar excess of 1.5-2.0 equivalents of drug-linker per generated thiol group is recommended.
-
Add the calculated volume of the this compound stock solution to the reduced mAb solution. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction at room temperature for 1 hour with gentle agitation, protected from light.
-
To quench the reaction, add a 5-fold molar excess of N-acetylcysteine (relative to the initial amount of drug-linker) and incubate for an additional 20 minutes.
Protocol 3: ADC Purification
Purification is essential to remove unreacted drug-linker, quenching agent, and any aggregated protein.
Materials:
-
Crude ADC reaction mixture (from Protocol 2)
-
Purification Buffer (e.g., PBS, pH 7.4)
-
Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or Dialysis cassette (10 kDa MWCO)
Procedure (Using SEC):
-
Equilibrate the SEC column with at least 3 column volumes of chilled Purification Buffer.
-
Carefully load the crude ADC reaction mixture onto the column.
-
Elute the ADC with Purification Buffer, collecting fractions. The ADC, being a large molecule, will elute first, while smaller molecules like the excess drug-linker and quenching agent will be retained longer.
-
Monitor the elution profile using UV absorbance at 280 nm. Pool the fractions corresponding to the main protein peak.
-
Concentrate the purified ADC solution using an appropriate centrifugal filter device if necessary.
Protocol 4: ADC Characterization
Characterization is performed to determine the concentration, purity, and Drug-to-Antibody Ratio (DAR) of the final product.
Methods:
-
Concentration Measurement: Determine the protein concentration of the final ADC solution using a BCA assay or by measuring UV absorbance at 280 nm.
-
Purity Analysis: Assess the purity and aggregation level of the ADC using Size Exclusion Chromatography with a High-Performance Liquid Chromatography system (SEC-HPLC).
-
DAR Determination (UV-Vis Spectroscopy):
-
Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for protein) and 370 nm (for Exatecan).
-
Calculate the DAR using the Beer-Lambert law and the known molar extinction coefficients for the antibody and the Exatecan payload at these wavelengths.
-
-
DAR Determination (Mass Spectrometry): For a more precise measurement, the ADC can be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) after deglycosylation to determine the mass of the conjugated antibody and identify the distribution of different drug-loaded species.
Data Presentation
The following tables summarize typical parameters and expected outcomes for the synthesis and characterization of an this compound ADC.
Table 1: Summary of Reaction Conditions
| Parameter | Value/Condition | Purpose |
| Antibody Reduction | ||
| Antibody Concentration | 5 - 10 mg/mL | Optimal for reaction efficiency |
| Reducing Agent | TCEP | Mild and selective for disulfide bonds |
| TCEP:mAb Molar Ratio | 2.0 - 2.5 : 1 | To generate ~4 free thiols per Ab (for DAR≈4) |
| Reaction Temperature | 37°C | Facilitates disulfide bond reduction |
| Reaction Time | 1 - 2 hours | Sufficient time for partial reduction |
| Conjugation | ||
| Drug-Linker:Thiol Ratio | 1.5 - 2.0 : 1 | Drives the conjugation reaction to completion |
| Co-solvent (DMSO) | < 10% (v/v) | To dissolve the hydrophobic drug-linker |
| Reaction Temperature | Room Temperature (20-25°C) | Prevents antibody degradation |
| Reaction Time | 1 hour | Sufficient for maleimide-thiol reaction |
Table 2: Storage and Stability
| Compound | Storage Temperature | Duration | Notes |
| This compound (Solid) | -20°C to -80°C | 6 - 12 months | Store desiccated and protected from light.[1][9] |
| This compound (in DMSO) | -80°C | < 1 month | Prepare fresh; avoid repeated freeze-thaw cycles. |
| Purified ADC Solution | 2 - 8°C | 1 - 2 weeks | For short-term storage. |
| Purified ADC Solution | ≤ -70°C | > 6 months | For long-term storage; flash-freeze in aliquots. |
Table 3: Typical ADC Characterization Results
| Parameter | Method | Typical Result |
| Protein Concentration | UV-Vis (A280) / BCA | 1 - 5 mg/mL |
| Purity (Monomer Content) | SEC-HPLC | ≥ 95% |
| Average DAR | UV-Vis / LC-MS | 3.5 - 4.0 |
| Unconjugated Drug-Linker | SEC-HPLC / RP-HPLC | < 1% |
Visualizations
Caption: Workflow for the synthesis of this compound ADC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MC-GGFG-DX8951 | Drug-Linker Conjugates for ADC | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biocompare.com [biocompare.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for MC-GGFG-Exatecan in HER2-Positive Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of MC-GGFG-Exatecan, a potent drug-linker conjugate, in the development of Antibody-Drug Conjugates (ADCs) for HER2-positive cancer research. This document details the mechanism of action, presents key preclinical data, and offers detailed protocols for in vitro and in vivo evaluation.
Introduction
Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established therapeutic target in a significant portion of breast, gastric, and other solid tumors. Antibody-Drug Conjugates (ADCs) targeting HER2 have revolutionized the treatment landscape for these cancers.[1][2] this compound is a critical component for constructing next-generation ADCs. It comprises a maleimidocaproyl (MC) spacer, a Gly-Gly-Phe-Gly (GGFG) peptide linker that is cleavable by lysosomal enzymes, and the potent topoisomerase I inhibitor, exatecan, as the cytotoxic payload.[3][4] The GGFG linker is designed for stability in circulation and is efficiently cleaved by proteases such as cathepsins, which are upregulated in the tumor microenvironment, ensuring targeted release of exatecan within cancer cells.[3]
Mechanism of Action
An ADC constructed with a HER2-targeting antibody and the this compound drug-linker operates through a multi-step process. The antibody component of the ADC specifically binds to the HER2 receptor on the surface of cancer cells.[5] This binding triggers receptor-mediated endocytosis, internalizing the ADC into the cell within an endosome. The endosome then fuses with a lysosome, where the acidic environment and the presence of lysosomal proteases, such as Cathepsin B, lead to the cleavage of the GGFG tetrapeptide linker.[3] This enzymatic cleavage releases the exatecan payload into the cytoplasm. Exatecan, a potent topoisomerase I inhibitor, then intercalates with DNA and traps the topoisomerase I-DNA complex. This action leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptotic cell death.[6] Furthermore, the membrane-permeable nature of exatecan can lead to a "bystander effect," where the released payload can diffuse out of the target cell and kill neighboring, potentially HER2-negative, cancer cells.[7]
Data Presentation
The following tables summarize the in vitro cytotoxicity, in vivo efficacy, and pharmacokinetic parameters of HER2-targeted ADCs utilizing an exatecan-based payload with a cleavable linker, closely related to the this compound system. Data for Trastuzumab deruxtecan (T-DXd), which employs a similar GGFG-exatecan derivative linker, is included as a well-characterized reference.
Table 1: In Vitro Cytotoxicity of HER2-Targeted Exatecan-Based ADCs
| Cell Line | Cancer Type | HER2 Expression | ADC Construct | IC50 (nM) | Citation |
| SK-BR-3 | Breast Cancer | High | IgG(8)-EXA | 0.41 ± 0.05 | [1] |
| SK-BR-3 | Breast Cancer | High | Mb(4)-EXA | 14.69 ± 6.57 | [1] |
| BT-474 | Breast Cancer | High | Trastuzumab-Exatecan-PSAR10 | ~1 | [8] |
| NCI-N87 | Gastric Cancer | High | Trastuzumab-Exatecan-PSAR10 | ~1 | [8] |
| MDA-MB-468 | Breast Cancer | Low/Negative | IgG(8)-EXA | > 30 | [1] |
Table 2: In Vivo Efficacy of HER2-Targeted Exatecan-Based ADCs in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Dose (mg/kg) | Tumor Growth Inhibition (TGI) | Citation |
| BT-474 | Breast Cancer | IgG(8)-EXA | 5 | Significant tumor regression | [1] |
| BT-474 | Breast Cancer | IgG(8)-EXA | 10 | Significant tumor regression | [1] |
| NCI-N87 | Gastric Cancer | Trastuzumab-Exatecan-PSAR10 | 1 | Outperformed T-DXd | [8] |
| NCI-N87 | Gastric Cancer | Trastuzumab deruxtecan (T-DXd) | 10 | -6.1% (regression) |
Table 3: Pharmacokinetic Parameters of a HER2-Targeted Exatecan-Based ADC (Trastuzumab deruxtecan)
| Parameter | Value | Units | Citation |
| Clearance (CL) | 0.44 | mL/hour/kg | [5] |
| Volume of Distribution (Vss) | 2.75 | L | |
| Terminal Half-life (t1/2) | 5.7 | days | [7] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a HER2-targeted ADC with this compound in HER2-positive cancer cell lines.
Materials:
-
HER2-positive cancer cell lines (e.g., SK-BR-3, BT-474, NCI-N87)
-
HER2-negative cancer cell line (e.g., MDA-MB-468) for specificity testing
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
HER2-targeted ADC with this compound
-
Isotype control ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HER2-positive and HER2-negative cells to 80-90% confluency.
-
Harvest cells using Trypsin-EDTA, wash with PBS, and resuspend in complete medium.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the HER2-targeted ADC and the isotype control ADC in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADCs to the respective wells. Include a vehicle control (medium only).
-
Incubate the plates for 72-120 hours at 37°C and 5% CO2.[6]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
This protocol describes the evaluation of the antitumor activity of a HER2-targeted ADC with this compound in a subcutaneous xenograft model.
Materials:
-
Immunodeficient mice (e.g., Nude, SCID, or NOD/SCID mice), 6-8 weeks old
-
HER2-positive cancer cells (e.g., NCI-N87, BT-474)
-
Sterile PBS
-
Matrigel (optional)
-
HER2-targeted ADC with this compound
-
Vehicle control (e.g., PBS)
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Harvest HER2-positive cancer cells and resuspend them in sterile PBS at a concentration of 5 x 10^7 cells/mL. For some cell lines, mixing with Matrigel at a 1:1 ratio can improve tumor take rate.
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
ADC Administration:
-
Administer the HER2-targeted ADC intravenously (i.v.) via the tail vein at the predetermined dose(s).
-
Administer the vehicle control to the control group following the same schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health of the animals daily.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when signs of toxicity are observed.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
-
Perform statistical analysis to determine the significance of the observed differences between the treatment and control groups.
-
Visualizations
Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.
References
- 1. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 3. Evaluation of Trastuzumab Anti-Tumor Efficacy and its Correlation with HER-2 Status in Patient-Derived Gastric Adenocarcinoma Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Population Pharmacokinetics of Trastuzumab Deruxtecan in Patients With HER2‐Positive Breast Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of MC-GGFG-Exatecan in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC-GGFG-Exatecan is a drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). This system comprises the potent topoisomerase I inhibitor, exatecan (a derivative of DX-8951), linked via a protease-cleavable maleimidocaproyl (MC) and tetrapeptide (Gly-Gly-Phe-Gly, GGFG) linker.[1][2][3][4][5][6] This design facilitates stable circulation in the bloodstream and targeted release of the cytotoxic exatecan payload within tumor cells, where lysosomal enzymes, such as cathepsins, cleave the GGFG sequence.[1][3][5] These application notes provide an overview of the mechanism of action, experimental protocols, and available data for the use of this compound-based ADCs in preclinical xenograft models.
Mechanism of Action: Exatecan-Based ADCs
The therapeutic strategy of an this compound based ADC involves a multi-step process, culminating in targeted cancer cell death.
-
Circulation and Tumor Targeting : The ADC, once administered, circulates systemically. The monoclonal antibody component of the ADC selectively binds to a specific antigen overexpressed on the surface of tumor cells.
-
Internalization : Upon binding, the ADC-antigen complex is internalized by the tumor cell, typically through receptor-mediated endocytosis.[7]
-
Lysosomal Trafficking and Payload Release : The endosome containing the ADC matures and fuses with a lysosome. Within the acidic environment of the lysosome, resident proteases, such as Cathepsin B and L, recognize and cleave the GGFG linker.[8] This cleavage releases the exatecan payload into the cytoplasm of the cancer cell.[7]
-
Induction of DNA Damage and Apoptosis : Free exatecan then translocates to the nucleus and inhibits topoisomerase I.[1][9] Topoisomerase I is a critical enzyme that relaxes supercoiled DNA during replication and transcription. Exatecan stabilizes the covalent complex between topoisomerase I and DNA (the "cleavable complex"), which prevents the re-ligation of the DNA strand.[9] This leads to an accumulation of single-strand DNA breaks, which are then converted to lethal double-strand breaks during DNA replication, ultimately triggering programmed cell death (apoptosis).[9]
Signaling Pathway Diagram
Caption: Mechanism of action of an this compound ADC.
Quantitative Data from Xenograft Models
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of exatecan and exatecan-based ADCs in various cancer models.
In Vitro Cytotoxicity
| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |
| SK-BR-3 | Breast (HER2+) | Free Exatecan | Subnanomolar | [10] |
| SK-BR-3 | Breast (HER2+) | IgG(8)-EXA | 0.41 ± 0.05 | [10] |
| SK-BR-3 | Breast (HER2+) | Mb(4)-EXA | 9.36 ± 0.62 | [10] |
| SK-BR-3 | Breast (HER2+) | Trastuzumab Deruxtecan (T-DXd) | 0.04 ± 0.01 | [10] |
| MDA-MB-468 | Breast (HER2-) | Free Exatecan | Subnanomolar | [10] |
| MDA-MB-468 | Breast (HER2-) | IgG(8)-EXA | > 30 | [10] |
| FaDu | Head and Neck (Low HER2) | Trastuzumab Deruxtecan (T-DXd) | 9856 ng/mL | [11] |
| NCI-N87 | Gastric (HER2+) | Trastuzumab Deruxtecan (T-DXd) | - | |
| JIMT-1 | Breast (HER2+) | Trastuzumab Deruxtecan (T-DXd) | - | |
| Capan-1 | Pancreatic (Low HER2) | Trastuzumab Deruxtecan (T-DXd) | - | |
| COLO205 | Colon | Free Exatecan | Subnanomolar | [2] |
| HCT-15 | Colon | Free Exatecan | Subnanomolar | [2] |
In Vivo Efficacy in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Dose and Schedule | Outcome | Reference |
| BT-474 SCID | Breast (HER2+) | IgG(8)-EXA | 10 mg/kg, single dose | Significant tumor growth inhibition | [10] |
| BT-474 SCID | Breast (HER2+) | Mb(4)-EXA | 5.36 mg/kg, 4 doses (q2-3d) | Significant tumor growth inhibition | [10] |
| BT-474 SCID | Breast (HER2+) | Trastuzumab Deruxtecan (T-DXd) | 10 mg/kg, single dose | Significant tumor growth inhibition | [10] |
| NCI-N87 Nude | Gastric (HER2+) | Trastuzumab Deruxtecan (T-DXd) | 10 mg/kg | Significant tumor growth inhibition (T/C = -6.1%) | [8] |
| JIMT-1 Nude | Breast (HER2+) | Trastuzumab Deruxtecan (T-DXd) | 10 mg/kg | Significant tumor growth inhibition (T/C = -35.7%) | [8] |
| Capan-1 Nude | Pancreatic (Low HER2) | Trastuzumab Deruxtecan (T-DXd) | 10 mg/kg | Significant tumor growth inhibition (T/C = -42.35%) | [8] |
| FaDu Nude | Head and Neck (Low HER2) | Trastuzumab Deruxtecan (T-DXd) | - | Significant reduction in tumor growth | [11] |
| UMSCC-47 Nude | Head and Neck (Low HER2) | Trastuzumab Deruxtecan (T-DXd) | - | Antitumor activity observed | [11] |
| ST4565 PDX | Breast (ER+/HER2+) | Trastuzumab Deruxtecan (DS-8201a) | 3 mg/kg, weekly | Partial tumor regression (T/C = -51%) | [2][12] |
| ST4565C PDX | Breast (ER+/HER2+) | Trastuzumab Deruxtecan (DS-8201a) | 3 mg/kg, weekly | Resistant (T/C = 49%) | [2][12] |
| NCI-N87 | Gastric (HER2+) | Tra-Exa-PSAR10 | 1 mg/kg | Strong anti-tumor activity, outperforming T-DXd | [13] |
Experimental Protocols
The following protocols provide a general framework for conducting xenograft studies with this compound-based ADCs. Specific parameters may need to be optimized based on the tumor model and ADC being investigated.
General Xenograft Model Development
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Investigators create breast cancer models with different sensitivities to trastuzumab deruxtecan | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. championsoncology.com [championsoncology.com]
- 7. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 8. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. e-century.us [e-century.us]
- 11. Molecular imaging predicts trastuzumab‐deruxtecan (T‐DXd) response in head and neck cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo activity of novel anti-ErbB2 antibody chA21 alone and with Paclitaxel or Trastuzumab in breast and ovarian cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: Protocol for Antibody Conjugation with MC-GGFG-Exatecan
Audience: Researchers, scientists, and drug development professionals.
Introduction Antibody-Drug Conjugates (ADCs) represent a transformative class of cancer therapeutics, designed to selectively deliver potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[1][2] These complex biopharmaceuticals consist of a monoclonal antibody (mAb) targeting a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker connecting the two.[2][3]
This document provides a detailed protocol for the conjugation of a monoclonal antibody with MC-GGFG-Exatecan. This drug-linker combines the potent topoisomerase I inhibitor exatecan with a protease-cleavable linker system.[4] The linker consists of a maleimidocaproyl (MC) spacer, which provides a stable attachment point to the antibody, and a Gly-Gly-Phe-Gly (GGFG) peptide sequence.[5][6] This specific peptide is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment, ensuring targeted release of the exatecan payload within the cancer cell.[1][]
The following protocols detail the steps for antibody reduction, conjugation, purification, and characterization, providing researchers with a comprehensive guide for developing exatecan-based ADCs.
Mechanism of Action
The therapeutic action of an antibody-exatecan conjugate begins with the high specificity of the monoclonal antibody for a tumor-associated antigen.[8] Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[9] The complex is then trafficked to the lysosome, where the acidic environment and presence of proteases facilitate the cleavage of the GGFG linker.[][10] This cleavage releases the exatecan payload, which then inhibits topoisomerase I, leading to DNA damage and ultimately, apoptotic cell death.[11]
Experimental Protocols
This section details the methodology for conjugating this compound to an antibody via cysteine engineering. This approach relies on the reduction of interchain disulfide bonds or engineered cysteines to create reactive thiol (-SH) groups for the maleimide linker to attach to.[12]
Materials and Reagents
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS), pH 6.5-7.5
-
This compound drug-linker conjugate[4]
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
N-acetylcysteine (for quenching)[12]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Size Exclusion Chromatography (SEC) column for purification
-
Hydrophobic Interaction Chromatography (HIC) column for characterization
Protocol 1: Antibody Reduction and Conjugation
This protocol outlines the creation of a homogeneous ADC by first reducing the antibody to expose free thiol groups, followed by conjugation with the maleimide-containing drug-linker.
Step 1: Antibody Reduction
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in a suitable reaction buffer (e.g., PBS with 50 mM borate, pH 7.2).
-
Add a 2.5 to 3.0 molar excess of TCEP to the antibody solution for each disulfide bond to be reduced.
-
Incubate the reaction at 37°C for 1-2 hours with gentle mixing. This step cleaves the disulfide bonds to generate free thiols.
Step 2: Conjugation Reaction
-
While the antibody is reducing, dissolve the this compound powder in DMSO to create a 10-20 mM stock solution.
-
After the reduction incubation is complete, allow the antibody solution to cool to room temperature (approx. 22°C).[12]
-
Add a 1.5 to 2.0 molar excess of the this compound solution (per available thiol group) to the reduced antibody solution.[12]
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light.[12]
Step 3: Quenching and Purification
-
To stop the reaction, add a 10-fold molar excess of N-acetylcysteine relative to the initial amount of the maleimide drug-linker.[12]
-
Incubate for 20-30 minutes at room temperature to ensure all unreacted maleimide groups are capped.[12]
-
Purify the resulting ADC using a pre-equilibrated Size Exclusion Chromatography (SEC) column to separate the ADC from unreacted drug-linker and quenching agent.
-
Collect the fractions corresponding to the monomeric ADC peak.
Protocol 2: ADC Characterization
Characterization is critical to confirm the quality, homogeneity, and consistency of the ADC.[2] Key parameters include the Drug-to-Antibody Ratio (DAR), percentage of aggregation, and overall purity.[3][13]
1. Drug-to-Antibody Ratio (DAR) Determination by HIC Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker. This allows for the quantification of antibodies with different numbers of attached payloads.
-
Column: A suitable HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B: 20 mM Sodium Phosphate, 20% Isopropanol, pH 7.0.
-
Gradient: Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Detection: UV at 280 nm.
-
Analysis: The resulting chromatogram will show peaks corresponding to unconjugated antibody (DAR=0) and the various drug-loaded species (DAR=2, DAR=4, etc.). The average DAR is calculated by integrating the peak areas.
2. Purity and Aggregation Analysis by SEC Size Exclusion Chromatography (SEC) is used to determine the purity of the ADC and quantify the presence of high molecular weight species (aggregates) or fragments.[13]
-
Column: A suitable SEC column (e.g., Zenix™-C SEC-300).[13]
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.[13]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Analysis: The primary peak represents the monomeric ADC. Any earlier eluting peaks correspond to aggregates, while later peaks indicate fragments. Purity is expressed as the percentage of the main monomer peak area relative to the total area of all peaks.
Data Presentation
The following tables summarize typical analytical parameters and expected results for a successfully conjugated ADC.
Table 1: ADC Conjugation and Purification Results
| Parameter | Typical Value | Method |
| Antibody Concentration | 5.0 mg/mL | UV-Vis (A280) |
| Molar Excess of Drug-Linker | 1.7 per thiol | Calculation |
| Conjugation Yield | >90% | SEC-HPLC |
| ADC Monomer Purity | >98% | SEC-HPLC |
| Aggregate Content | <2% | SEC-HPLC |
Table 2: ADC Characterization Data
| Parameter | Typical Value | Method |
| Average DAR | 3.8 - 4.2 | HIC-HPLC |
| Unconjugated Antibody | <5% | HIC-HPLC |
| Residual Free Drug-Linker | <0.1% | RP-HPLC |
| Endotoxin Level | <0.5 EU/mg | LAL Assay |
These tables provide a clear and structured summary of the quantitative data essential for evaluating the success of the conjugation protocol and ensuring the quality of the final ADC product.
References
- 1. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. adcreview.com [adcreview.com]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, 1600418-29-8 | BroadPharm [broadpharm.com]
- 6. GGFG-Exatecan | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. cellmosaic.com [cellmosaic.com]
- 12. benchchem.com [benchchem.com]
- 13. technosaurus.co.jp [technosaurus.co.jp]
Application Notes and Protocols for Determining the Drug-to-Antibody Ratio of MC-GGFG-Exatecan Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the targeting specificity of monoclonal antibodies (mAbs) with the potent cytotoxic effects of small-molecule drugs. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly influences the therapeutic's efficacy and safety profile. An optimal DAR ensures sufficient payload delivery to the target cells while minimizing off-target toxicity. This document provides detailed application notes and protocols for the determination of the DAR for ADCs constructed with the MC-GGFG-Exatecan linker-payload.
This compound is a drug-linker conjugate composed of a maleimidocaproyl (MC) spacer, a cathepsin-cleavable Gly-Gly-Phe-Gly (GGFG) peptide linker, and the potent topoisomerase I inhibitor, Exatecan. The MC group allows for covalent attachment to the sulfhydryl groups of reduced interchain cysteines on a monoclonal antibody. The GGFG linker is designed to be stable in systemic circulation and to be cleaved by lysosomal proteases upon internalization into target tumor cells, releasing the Exatecan payload.
This document outlines two common and robust methods for determining the DAR of this compound ADCs:
-
Hydrophobic Interaction Chromatography (HIC) : A chromatographic technique that separates ADC species based on their hydrophobicity. The addition of each hydrophobic drug-linker moiety increases the retention time of the ADC, allowing for the quantification of species with different numbers of conjugated drugs.
-
UV/Vis Spectrophotometry : A spectroscopic method that utilizes the distinct absorbance properties of the antibody and the cytotoxic payload to calculate the average DAR.
Quantitative Data Summary
The following table summarizes the key quantitative data required for DAR calculations.
| Parameter | Value | Source/Reference |
| This compound | ||
| Molecular Weight | 946.97 g/mol | [1][2] |
| Exatecan | ||
| Molecular Weight | 435.45 g/mol | [3][4] |
| Molar Extinction Coefficient at 370 nm (εdrug,370) | 19,000 M-1cm-1 | [5] |
| Molar Extinction Coefficient at 280 nm (εdrug,280) | Must be experimentally determined | [4] |
| Antibody (Human IgG) | ||
| Approximate Molecular Weight | 150,000 g/mol | [1][6][7][8] |
| Molar Extinction Coefficient at 280 nm (εAb,280) | 210,000 M-1cm-1 | [9][10] |
| Molar Extinction Coefficient at 370 nm (εAb,370) | 0 M-1cm-1 | Assumed negligible |
Experimental Protocols
Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
This protocol describes a general method for the analysis of this compound ADCs using HIC. Optimization of the gradient and mobile phase composition may be required for different antibody scaffolds.
Materials:
-
This compound ADC sample
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0 with 20% (v/v) Isopropanol
-
HIC Column: TSKgel Butyl-NPR, 4.6 mm x 10 cm, or equivalent
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Dilute the this compound ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
Filter the sample through a 0.22 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column Temperature: 25 °C
-
Flow Rate: 0.5 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase B 0 0 20 100 25 100 26 0 | 30 | 0 |
-
-
Data Analysis:
-
Integrate the peak areas for each ADC species (DAR 0, 2, 4, 6, 8).
-
Calculate the weighted average DAR using the following formula:
DAR = (Σ (Peak Arean * n)) / (Σ Peak Arean)
Where:
-
Peak Arean is the area of the peak corresponding to the ADC with 'n' drugs conjugated.
-
n is the number of drugs conjugated for that species (e.g., 0, 2, 4, 6, 8 for cysteine-linked ADCs).
-
-
Protocol 2: DAR Determination by UV/Vis Spectrophotometry
This protocol provides a method for calculating the average DAR based on the absorbance of the ADC at two wavelengths. This method requires the experimental determination of the molar extinction coefficient of the drug-linker at 280 nm.
Materials:
-
This compound ADC sample
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV/Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation:
-
Dialyze the ADC sample against PBS pH 7.4 to remove any free drug-linker.
-
Measure the absorbance of the ADC solution at 280 nm and 370 nm. The absorbance at 280 nm should ideally be between 0.5 and 1.5. Dilute the sample with PBS if necessary.
-
-
Absorbance Measurement:
-
Use PBS as a blank.
-
Record the absorbance of the ADC solution at 280 nm (A280) and 370 nm (A370).
-
-
DAR Calculation:
-
The concentration of the drug (Cdrug) can be calculated using the absorbance at 370 nm, as the antibody is assumed to have no absorbance at this wavelength.
Cdrug = A370 / εdrug,370
-
The absorbance of the antibody at 280 nm (AAb,280) can be calculated by subtracting the contribution of the drug's absorbance at 280 nm from the total absorbance at 280 nm.
AAb,280 = A280 - (Cdrug * εdrug,280)
-
The concentration of the antibody (CAb) can then be calculated.
CAb = AAb,280 / εAb,280
-
The average DAR is the ratio of the molar concentration of the drug to the molar concentration of the antibody.
DAR = Cdrug / CAb
This can be expanded to:
DAR = (A370 * εAb,280) / (A280 * εdrug,370 - A370 * εdrug,280)
-
Visualizations
Caption: Workflow for DAR calculation using HIC and UV/Vis spectrophotometry.
Caption: Structure of the this compound linker-payload conjugated to an antibody.
References
- 1. What is the molecular weight (mw) of Immunoglobulin G (IgG)? | AAT Bioquest [aatbio.com]
- 2. MC-GGFG-DX8951 | Drug-Linker Conjugates for ADC | TargetMol [targetmol.com]
- 3. mdpi.com [mdpi.com]
- 4. Chromatography-based methods for determining molar extinction coefficients of cytotoxic payload drugs and drug antibody ratios of antibody drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. Immunoglobulin IgG Class | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. Immunoglobulin G - Wikipedia [en.wikipedia.org]
- 9. Extinction Coefficient Determination of Proteins [biosyn.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for In Vitro Cell-Based Assays of MC-GGFG-Exatecan ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a transformative class of biopharmaceuticals that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic agents. The MC-GGFG-Exatecan linker-drug represents a sophisticated ADC payload, comprising the potent topoisomerase I inhibitor exatecan, linked via a protease-cleavable maleimidocaproyl-glycyl-glycyl-phenylalanyl-glycyl (MC-GGFG) linker.[1][2][3][4] This linker is designed to be stable in circulation and release the exatecan payload upon cleavage by lysosomal enzymes, such as cathepsins, which are often upregulated in the tumor microenvironment.[1][2]
Exatecan is a highly potent derivative of camptothecin that inhibits DNA topoisomerase I, leading to DNA strand breaks and subsequent cell death.[1][3] Preclinical studies have highlighted the enhanced cytotoxicity of exatecan-based ADCs, their ability to overcome certain drug resistance mechanisms, and their capacity to induce a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.[5][6]
These application notes provide detailed protocols for essential in vitro cell-based assays to characterize the activity of this compound ADCs, including cytotoxicity, bystander effect, and cellular internalization.
Mechanism of Action of this compound ADCs
The therapeutic action of an this compound ADC is a multi-step process that begins with the binding of the ADC to a specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, trafficking to the lysosome, cleavage of the GGFG linker by lysosomal proteases, and subsequent release of the exatecan payload into the cytoplasm. The released exatecan then intercalates into the DNA and inhibits topoisomerase I, leading to DNA damage and apoptosis.
References
Application Notes and Protocols for MC-GGFG-Exatecan in Solid Tumor Targeting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the drug-linker conjugate, MC-GGFG-Exatecan, for the development of Antibody-Drug Conjugates (ADCs) targeting solid tumors. This document details its mechanism of action, presents key performance data, and offers detailed protocols for its application in cancer research.
Introduction
This compound is a pivotal component in the construction of ADCs, a promising class of targeted cancer therapeutics. It comprises three key elements:
-
MC (Maleimidocaproyl): A linker component that enables covalent conjugation to thiol groups on monoclonal antibodies, typically generated by reducing interchain disulfide bonds.
-
GGFG (Gly-Gly-Phe-Gly): A tetrapeptide linker that is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment.[1][2]
-
Exatecan (DX8951): A potent cytotoxic payload. Exatecan is a derivative of camptothecin and functions as a topoisomerase I inhibitor.[1][3] By stabilizing the topoisomerase I-DNA complex, it induces DNA strand breaks, leading to apoptotic cell death in rapidly dividing cancer cells.[4]
The targeted delivery of exatecan via an ADC aims to enhance its therapeutic index by concentrating the cytotoxic payload at the tumor site, thereby minimizing systemic toxicity.
Mechanism of Action
The therapeutic action of an ADC constructed with this compound follows a multi-step process, beginning with targeted delivery and culminating in the induction of cancer cell apoptosis.
-
Binding and Internalization: The ADC binds to a specific antigen on the surface of a tumor cell. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC into the cell.
-
Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome.
-
Linker Cleavage: Within the acidic and enzyme-rich environment of the lysosome, the GGFG linker is cleaved by proteases, such as cathepsin B.[1][5] This cleavage releases the exatecan payload from the antibody.
-
Topoisomerase I Inhibition: The released exatecan diffuses into the nucleus and binds to the topoisomerase I-DNA complex. This prevents the re-ligation of single-strand DNA breaks that are transiently created by topoisomerase I during DNA replication and transcription.
-
DNA Damage and Apoptosis: The accumulation of these unrepaired DNA strand breaks leads to the formation of double-strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).
Data Presentation
The following tables summarize the in vitro cytotoxicity of ADCs constructed using an exatecan payload and a cleavable linker, demonstrating their potency against various solid tumor cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of HER2-Targeting Exatecan-Based ADCs in Breast Cancer Cell Lines
| Cell Line | HER2 Expression | ADC Construct | IC50 (nM) | Reference |
| SK-BR-3 | High | IgG(8)-EXA | 0.41 ± 0.05 | [6] |
| MDA-MB-468 | Low/Negative | IgG(8)-EXA | > 30 | [6] |
Table 2: In Vitro Cytotoxicity (IC50) of Free Exatecan in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| KPL-4 | Breast Cancer | 0.9 | [7] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Cysteine-Engineered Antibody
This protocol describes the site-specific conjugation of this compound to a monoclonal antibody with engineered cysteine residues.
Materials:
-
Cysteine-engineered monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound dissolved in DMSO
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)
-
N-acetylcysteine (NAC) solution (100 mM in water)
-
Reaction Buffer: Degassed PBS, pH 7.4
-
Purification Buffer: PBS or Histidine buffer
-
Size-Exclusion Chromatography (SEC) column or Protein A chromatography resin
Procedure:
-
Antibody Preparation:
-
Determine the concentration of the cysteine-engineered mAb solution using a UV-Vis spectrophotometer at 280 nm.
-
Dilute the mAb to a final concentration of 5-10 mg/mL in degassed Reaction Buffer.
-
-
Antibody Reduction:
-
Add a 5-10 molar excess of TCEP solution to the mAb solution.
-
Incubate at 37°C for 1-2 hours to reduce the engineered interchain disulfide bonds.
-
-
Conjugation Reaction:
-
Allow the this compound solution to warm to room temperature.
-
Add a 1.5 to 2.0 molar excess of this compound (per engineered cysteine) to the reduced antibody solution.
-
Incubate the reaction at room temperature (approximately 22°C) for 1-2 hours with gentle mixing, protected from light.
-
-
Quenching:
-
To stop the conjugation reaction, add a 10-fold molar excess of N-acetylcysteine (relative to the initial amount of this compound).
-
Incubate for 20-30 minutes at room temperature with gentle mixing to cap any unreacted maleimide groups.
-
-
Purification:
-
Purify the resulting ADC from unreacted payload-linker, quenching reagent, and other impurities using a desalting column followed by SEC or Protein A chromatography.
-
Exchange the purified ADC into the desired formulation buffer.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to determine the cytotoxic effect of an this compound ADC on solid tumor cell lines.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
ADC, unconjugated antibody, and free exatecan
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free exatecan in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the different concentrations of the test articles to the respective wells. Include untreated control wells.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 72-120 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the concentration and determine the IC50 value using a non-linear regression curve fit.
-
Protocol 3: In Vivo Efficacy Study in a Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of an this compound ADC in a subcutaneous xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human solid tumor cell line
-
Matrigel (optional)
-
ADC, vehicle control, and relevant control antibodies
-
Sterile PBS and syringes
-
Calipers
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC).[8]
-
-
Treatment Administration:
-
Administer the ADC, vehicle, and control antibodies via an appropriate route (e.g., intravenous injection) at the desired dose and schedule.
-
-
Monitoring:
-
Continue to measure tumor volumes and body weights 2-3 times per week.
-
Monitor the overall health and behavior of the mice.
-
-
Endpoint and Data Analysis:
-
The study may be terminated when tumors in the control group reach a specific size or at a predetermined time point.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.[9]
-
Excise tumors for further analysis (e.g., histology, biomarker analysis).
-
Protocol 4: Determination of Drug-to-Antibody Ratio (DAR)
This protocol describes the use of Hydrophobic Interaction Chromatography (HIC) to determine the average DAR of the ADC.
Materials:
-
Purified ADC sample
-
HIC column
-
HPLC system with a UV detector
-
Mobile Phase A: e.g., 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: e.g., 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample in Mobile Phase A to an appropriate concentration.
-
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the different drug-loaded species using a linear gradient from 0% to 100% Mobile Phase B.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)
-
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and experimental workflow of this compound ADCs.
Caption: Mechanism of action of an this compound ADC.
Caption: Experimental workflow for developing and evaluating an this compound ADC.
Caption: Signaling pathway of Topoisomerase I inhibition by Exatecan.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Current Role of Topoisomerase I Inhibitors for the Treatment of Mesenchymal Malignancies and Their Potential Future Use as Payload of Sarcoma-Specific Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase IIA study of the topoisomerase I inhibitor, exatecan mesylate (DX-8951f), administered at two different dose schedules in patients with platinum- and taxane-resistant/refractory ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effective drug combinations in breast, colon and pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Notes and Protocols for Custom Antibody-Drug Conjugates using MC-GGFG-Exatecan Linker-Payload
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biopharmaceuticals that combine the high specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules. This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by minimizing systemic exposure and associated toxicities. These application notes provide a detailed guide to the creation and characterization of custom ADCs utilizing the MC-GGFG-Exatecan linker-payload system.
The this compound linker-payload consists of three key components:
-
MC (Maleimidocaproyl): A thiol-reactive linker that enables covalent conjugation to cysteine residues on the antibody.
-
GGFG (Gly-Gly-Phe-Gly): A tetrapeptide sequence that is designed to be stable in systemic circulation but is efficiently cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.
-
Exatecan: A potent topoisomerase I inhibitor. Topoisomerase I is a crucial enzyme for DNA replication and transcription. Its inhibition by Exatecan leads to DNA strand breaks and subsequent apoptosis of cancer cells.
This document outlines the mechanism of action, detailed experimental protocols for ADC synthesis and characterization, and data presentation guidelines to facilitate the development of novel, targeted cancer therapies.
Mechanism of Action
The therapeutic efficacy of an ADC is contingent upon a series of sequential events, beginning with target recognition and culminating in payload-induced cytotoxicity.
Figure 1: Mechanism of action of an this compound ADC.
Experimental Protocols
The following protocols provide a framework for the synthesis and characterization of a custom ADC using the this compound linker-payload. Optimization may be required for specific antibodies and applications.
Protocol 1: Antibody Reduction and Conjugation
This protocol describes the partial reduction of interchain disulfide bonds in the antibody to generate reactive thiol groups for conjugation with the maleimide-containing linker-payload.
Figure 2: Workflow for ADC conjugation.
Materials:
-
Purified monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
This compound linker-payload
-
N-acetylcysteine
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Desalting columns (e.g., Sephadex G-25)
-
Size-Exclusion Chromatography (SEC) system
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS.
-
Reduction: Add a 2.5 to 5-fold molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours.
-
Buffer Exchange: Immediately after reduction, remove excess TCEP by passing the solution through a pre-equilibrated desalting column with PBS, pH 7.4.
-
Conjugation:
-
Dissolve the this compound linker-payload in DMSO to prepare a stock solution (e.g., 10 mM).
-
Add a 5 to 10-fold molar excess of the linker-payload solution to the reduced antibody. Ensure the final DMSO concentration is below 10% (v/v).
-
Incubate the reaction at 4°C for 1-2 hours or at room temperature for 1 hour, with gentle mixing.
-
-
Quenching: Add a 20-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide groups. Incubate for 20 minutes at room temperature.
-
Purification: Purify the ADC from unconjugated linker-payload and other small molecules using a SEC system equilibrated with PBS, pH 7.4.[1][2] Collect the fractions corresponding to the monomeric ADC.
Table 1: Summary of Antibody Conjugation Parameters
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 5 - 10 mg/mL | Higher concentrations can promote aggregation. |
| TCEP Molar Excess | 2.5 - 5 fold | Varies depending on desired Drug-to-Antibody Ratio (DAR). |
| Reduction Time | 1 - 2 hours | Monitor to avoid over-reduction and fragmentation. |
| Reduction Temperature | 37°C | |
| Linker-Payload Molar Excess | 5 - 10 fold | Higher excess can lead to higher DAR but also more aggregation. |
| Conjugation Time | 1 - 2 hours (4°C) or 1 hour (RT) | Monitor reaction progress. |
| Final DMSO Concentration | < 10% (v/v) | High concentrations of organic solvents can denature the antibody. |
| Quenching Reagent | N-acetylcysteine | |
| Purification Method | Size-Exclusion Chromatography | Removes unconjugated payload and aggregates.[1][2] |
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC
Hydrophobic Interaction Chromatography (HIC) separates ADC species based on their hydrophobicity. Since the Exatecan payload is hydrophobic, species with a higher number of conjugated drugs will be more hydrophobic and have a longer retention time.
Figure 3: Workflow for DAR determination by HIC.
Materials:
-
Purified ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
Procedure:
-
Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species * DAR of that species) / 100
-
Table 2: Typical HIC Parameters for DAR Analysis
| Parameter | Value |
| Column | TSKgel Butyl-NPR or equivalent |
| Mobile Phase A | 1.5 M (NH₄)₂SO₄ in 50 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B | 50 mM Sodium Phosphate, pH 7.0 |
| Gradient | 0-100% B over 30-40 minutes |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 280 nm |
| Expected Elution Order | DAR0 (earliest), DAR2, DAR4, DAR6, DAR8 (latest)[3][4] |
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic potency (IC50) of the ADC.[5][6]
Figure 4: Workflow for in vitro cytotoxicity (MTT) assay.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
ADC sample and unconjugated antibody (as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete medium. Replace the existing medium in the wells with the ADC/control solutions.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to untreated control cells.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
-
Table 3: Parameters for In Vitro Cytotoxicity Assay
| Parameter | Recommended Value/Range | Notes |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Optimize for each cell line to ensure logarithmic growth phase. |
| Incubation Time | 72 - 96 hours | |
| MTT Incubation | 2 - 4 hours | |
| Wavelength | 570 nm | |
| Controls | Untreated cells, unconjugated antibody, target-negative cell line | Essential for interpreting the specificity and potency of the ADC. |
Protocol 4: Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma by measuring the change in average DAR over time.[7][8][9]
Procedure:
-
Incubation: Incubate the ADC in human plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).
-
Sample Preparation: At each time point, capture the ADC from the plasma using an appropriate method (e.g., protein A/G beads).
-
Analysis: Analyze the captured ADC by HIC or LC-MS to determine the average DAR as described in Protocol 2.
-
Data Analysis: Plot the average DAR versus time to assess the stability of the ADC.
Table 4: Parameters for Plasma Stability Assay
| Parameter | Recommended Condition | Notes |
| Matrix | Human Plasma | Can also be performed in plasma from other species for preclinical studies. |
| Temperature | 37°C | Mimics physiological conditions. |
| Time Course | 0 - 168 hours | |
| Analysis Method | HIC or LC-MS | To determine the average DAR at each time point. |
Conclusion
The this compound linker-payload system offers a promising platform for the development of highly potent and specific ADCs. The protocols and guidelines presented in these application notes provide a comprehensive framework for the synthesis, purification, and characterization of custom ADCs. Careful optimization of each step is crucial for achieving a homogeneous and effective therapeutic agent. Robust analytical characterization, including DAR determination and in vitro potency assessment, is essential for advancing promising ADC candidates towards preclinical and clinical development.
References
- 1. broadpharm.com [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. agilent.com [agilent.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADC Plasma Stability Assay [iqbiosciences.com]
Application Notes and Protocols: MC-GGFG-Exatecan
Audience: Researchers, scientists, and drug development professionals.
Introduction: MC-GGFG-Exatecan is a drug-linker conjugate primarily utilized in the development of Antibody-Drug Conjugates (ADCs).[1] It is composed of the potent cytotoxic agent Exatecan (a derivative of DX8951, a DNA topoisomerase I inhibitor), linked via a protease-cleavable Gly-Gly-Phe-Gly (GGFG) tetrapeptide spacer to a maleimidocaproyl (MC) group.[2][3][4] The MC component allows for covalent attachment to cysteine residues on antibodies, while the GGFG linker is designed to be stable in circulation and selectively cleaved by lysosomal enzymes, such as cathepsins, upon internalization into target tumor cells.[4][5][6] This targeted release of the Exatecan payload within cancer cells minimizes systemic toxicity and enhances therapeutic efficacy.[1]
Storage and Stability
Proper storage of this compound is critical to maintain its integrity and activity. The compound is sensitive to moisture and light.[7]
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | -20°C | Up to 3 years[5][8] | Sealed, away from moisture and light[7] |
| In Solvent | -80°C | Up to 6 months[2][5][7][8] | Aliquot to avoid freeze-thaw cycles[2] |
| -20°C | Up to 1 month[2][5][7][8] | Sealed, away from moisture and light[7] |
Safety and Handling Procedures
This compound is a potent cytotoxic agent and requires careful handling in a controlled laboratory environment.
-
Hazard Identification: Toxic if swallowed, in contact with skin, or if inhaled.[9] It is also suspected of causing genetic defects.[9]
-
Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses or a face shield.[9]
-
Handling:
-
Avoid breathing dust, fumes, or aerosols.[9] All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood or a well-ventilated enclosure.[9]
-
Avoid contact with skin and eyes.[9] In case of accidental contact, wash the affected area immediately with plenty of soap and water.[9]
-
Do not eat, drink, or smoke in the laboratory area.[9]
-
-
Spill Management:
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.[9]
Reconstitution and Formulation Protocols
Note: The solubility of this compound can be significantly affected by hygroscopic DMSO. It is highly recommended to use newly opened, anhydrous DMSO for reconstitution.[7][8]
Protocol 3.1: Preparation of Stock Solutions in DMSO
This protocol describes the preparation of a concentrated stock solution for in vitro use.
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of new, anhydrous DMSO to the vial to achieve the desired concentration. If the compound does not dissolve immediately, sonication may be required.[8]
-
Vortex gently until the solid is completely dissolved.
-
Once dissolved, aliquot the stock solution into single-use cryovials to minimize freeze-thaw cycles.[2]
-
Store the aliquots as recommended in Table 1.
Table 2: DMSO Volume for Stock Solution Preparation
| Desired Concentration | Mass: 1 mg | Mass: 5 mg | Mass: 10 mg |
| 1 mM | 1.056 mL | 5.280 mL | 10.560 mL |
| 5 mM | 0.211 mL | 1.056 mL | 2.112 mL |
| 10 mM | 0.106 mL | 0.528 mL | 1.056 mL |
| (Based on a Molecular Weight of 946.97 g/mol )[3] |
Protocol 3.2: Formulation for In Vivo Studies (Suspended Solution)
This protocol yields a 1.25 mg/mL suspended solution suitable for oral or intraperitoneal injection.[7]
-
Prepare a 12.5 mg/mL stock solution of this compound in DMSO as described in Protocol 3.1.
-
For every 1 mL of final formulation required, add 100 µL of the 12.5 mg/mL DMSO stock solution to 400 µL of PEG300.[7]
-
Mix thoroughly until the solution is homogeneous.[7]
-
Add 50 µL of Tween-80 and mix again until evenly distributed.[7]
-
Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly.[7] The final mixture will be a suspension.
Protocol 3.3: Formulation for In Vivo Studies (Corn Oil Solution)
This protocol yields a clear solution of at least 1.25 mg/mL.[7] Note that this formulation may not be suitable for dosing periods longer than two weeks.[7]
-
Prepare a 12.5 mg/mL stock solution of this compound in DMSO as described in Protocol 3.1.
-
For every 1 mL of final formulation required, add 100 µL of the 12.5 mg/mL DMSO stock solution to 900 µL of corn oil.[7]
-
Mix thoroughly until a clear, homogeneous solution is formed.[7]
Mechanism of Action and Experimental Visualization
The primary application of this compound is in the construction of ADCs. The following diagrams illustrate its mechanism and a general experimental workflow.
Caption: Mechanism of action for an ADC utilizing this compound.
Caption: General experimental workflow for this compound.
Application Protocol: General ADC Synthesis and Evaluation
This section provides a generalized protocol for synthesizing an ADC using this compound and subsequently evaluating its potency.
Protocol 5.1: Cysteine-Directed Conjugation and In Vitro Cytotoxicity Assay
A. Antibody Reduction (if necessary) This step is for antibodies with interchain disulfide bonds that need to be partially reduced to expose free cysteine thiols. Monoclonal antibodies like IgG1 have accessible cysteines upon mild reduction.
-
Prepare the antibody in a suitable buffer (e.g., PBS with EDTA).
-
Add a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) at a specific molar excess (e.g., 2-5 fold) to the antibody solution.
-
Incubate at 37°C for 1-2 hours to achieve partial reduction.
-
Remove the excess reducing agent using a desalting column equilibrated with the conjugation buffer.
B. Conjugation Reaction
-
Immediately after antibody reduction and buffer exchange, add the reconstituted this compound (from Protocol 3.1) to the antibody solution. A typical molar excess of the drug-linker is 5-10 fold over the antibody. The DMSO concentration in the final reaction mixture should generally be kept below 10% (v/v).
-
Incubate the reaction at room temperature or 4°C for 2-16 hours with gentle mixing. The maleimide group on the linker will react with the free thiol groups on the antibody.
-
Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.
C. ADC Purification and Characterization
-
Purify the newly formed ADC from unconjugated drug-linker and other reaction components. Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) are common methods.
-
Characterize the purified ADC. Determine the Drug-to-Antibody Ratio (DAR) using methods like Hydrophobic Interaction Chromatography (HIC-HPLC) or UV-Vis spectroscopy. Confirm the integrity and purity of the ADC.
D. In Vitro Cytotoxicity Assay
-
Plate target tumor cells (e.g., HER2-positive SK-BR-3 cells) in a 96-well plate and allow them to adhere overnight.[10]
-
Prepare serial dilutions of the purified ADC, the unconjugated antibody, and free this compound (as controls).
-
Treat the cells with the prepared dilutions and incubate for 72-120 hours.
-
Assess cell viability using a suitable assay, such as CellTiter-Glo®, MTS, or XTT.[10]
-
Calculate the IC50 (half-maximal inhibitory concentration) value for the ADC to determine its potency.
References
- 1. MC-GGFG-DX8951 | Drug-Linker Conjugates for ADC | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. MC-GGFG-DX8951 | inhibitor/agonist | CAS 1600418-29-8 | Buy MC-GGFG-DX8951 from Supplier InvivoChem [invivochem.com]
- 5. MedChemExpress this compound 1600418-29-8 [environmental-expert.com]
- 6. biocompare.com [biocompare.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. WO2023088235A1 - Exatecan derivatives, linker-payloads, and conjugates and thereof - Google Patents [patents.google.com]
Application Notes & Protocols: MC-GGFG-Exatecan for Preclinical Antibody-Drug Conjugate (ADC) Development
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are provided for research purposes only. The quantitative data presented herein is illustrative and representative of expected outcomes for a hypothetical ADC utilizing the MC-GGFG-Exatecan drug-linker. Researchers should generate their own data for specific antibody-drug conjugates.
Introduction
This compound is a drug-linker conjugate designed for the development of antibody-drug conjugates (ADCs). It comprises three key components:
-
MC (Maleimidocaproyl): A maleimide-containing linker that enables covalent conjugation to thiol groups on an antibody, typically generated by reducing interchain disulfide bonds.
-
GGFG (Gly-Gly-Phe-Gly): A tetrapeptide sequence specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1] This ensures targeted payload release within the cancer cell.[2]
-
Exatecan (DX-8951): A potent, water-soluble derivative of camptothecin that acts as a topoisomerase I inhibitor.[3][4] By stabilizing the topoisomerase I-DNA complex, Exatecan prevents the re-ligation of single-strand DNA breaks, leading to DNA damage and apoptotic cell death in rapidly dividing cells.[3][5]
This combination provides a stable linkage in circulation and facilitates targeted, intracellular release of the cytotoxic payload, making it a valuable tool for preclinical ADC evaluation.[1][6]
Mechanism of Action
The therapeutic action of an ADC constructed with this compound follows a multi-step process, beginning with systemic administration and culminating in target cell death.
-
Circulation & Targeting: The ADC circulates systemically, with the stable GGFG linker minimizing premature drug release.[1] The monoclonal antibody component specifically binds to a target antigen on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[2]
-
Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome.
-
Enzymatic Cleavage: Inside the acidic and enzyme-rich environment of the lysosome, proteases (primarily Cathepsin B) recognize and cleave the GGFG tetrapeptide linker.[1][2]
-
Payload Release & Action: The cleavage releases the active Exatecan payload into the cytoplasm. Exatecan then translocates to the nucleus, where it inhibits topoisomerase I, induces DNA damage, and triggers apoptosis.[3][5]
Preclinical Development Workflow
A typical preclinical workflow involves a series of in vitro and in vivo experiments to characterize the ADC's efficacy, specificity, and safety profile.
Quantitative Data Summary (Illustrative)
The following tables present hypothetical but realistic data for an anti-HER2 ADC (ADC-X) constructed using this compound.
Table 1: In Vitro Cytotoxicity
| Cell Line | Target Antigen (HER2) | ADC-X IC50 (nM) | Naked Antibody IC50 | Free Exatecan IC50 (nM) |
|---|---|---|---|---|
| SK-BR-3 | High Positive | 0.85 | > 1000 nM | 2.1 |
| NCI-N87 | Medium Positive | 5.2 | > 1000 nM | 1.9 |
| MDA-MB-468 | Negative | > 500 | > 1000 nM | 2.5 |
Table 2: In Vivo Efficacy in SK-BR-3 Xenograft Model
| Treatment Group (10 mg/kg) | Tumor Growth Inhibition (TGI) at Day 21 | Tumor Volume (mm³) Day 21 (Mean ± SD) |
|---|---|---|
| Vehicle Control | 0% | 1250 ± 150 |
| Naked Antibody | 25% | 938 ± 110 |
| ADC-X | 92% | 100 ± 45 |
| Non-Targeting Control ADC | 10% | 1125 ± 130 |
Table 3: Pharmacokinetic Parameters in Mice
| Analyte | Half-Life (t½, hours) | Clearance (mL/hr/kg) | Cmax (µg/mL) |
|---|---|---|---|
| Total Antibody (ADC-X) | 180 | 0.25 | 210 |
| Free Exatecan | < 2 | > 30 | < 0.01 |
Detailed Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT-based)
This protocol determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).[7]
Materials:
-
Target-positive (e.g., SK-BR-3) and target-negative (e.g., MDA-MB-468) cell lines.[8]
-
Complete cell culture medium.
-
96-well flat-bottom plates.
-
ADC, naked antibody, and free exatecan.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).[9]
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[10] Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[8]
-
ADC Treatment: Prepare serial dilutions of the ADC, naked antibody, and free exatecan in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds. Include untreated wells as a 100% viability control.
-
Incubate the plate for 96-120 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[9][11]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10] Incubate overnight at 37°C in the dark.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the logarithm of the drug concentration and use a non-linear regression model (four-parameter logistic curve) to determine the IC50 value.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol evaluates the anti-tumor activity of the ADC in a living organism.[12]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude).
-
Tumor cells (e.g., SK-BR-3).
-
Matrigel (optional).
-
ADC, naked antibody, and vehicle control (e.g., PBS).
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject 5-10 million SK-BR-3 cells (typically in a 1:1 mixture with Matrigel) into the flank of each mouse.[13]
-
Tumor Growth Monitoring: Allow tumors to grow. Monitor animal body weight and tumor volume 2-3 times per week. Tumor volume can be calculated using the formula: Volume = 0.5 × (Length × Width²).[14]
-
Group Formation & Dosing: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=6-8 per group).
-
Administer the ADC, controls, and vehicle via intravenous (i.v.) injection at the predetermined dose (e.g., 10 mg/kg).
-
Efficacy Monitoring: Continue to monitor tumor volume and body weight for the duration of the study (e.g., 21-28 days).[13]
-
Endpoint: The study concludes when tumors in the control group reach the maximum allowed size, or at a predetermined time point. Euthanize animals and excise tumors for weight measurement and further analysis.[13]
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each group relative to the vehicle control. Compare the mean tumor volumes between groups using appropriate statistical tests (e.g., ANOVA).[13] Plot survival curves if applicable.[14]
References
- 1. iphasebiosci.com [iphasebiosci.com]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. selleckchem.com [selleckchem.com]
- 5. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Formulation and In Vivo Application of MC-GGFG-Exatecan: A Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation of the antibody-drug conjugate (ADC) linker-payload, MC-GGFG-Exatecan, for in vivo studies. This document outlines the necessary steps for preparation, administration, and evaluation of its anti-tumor efficacy in preclinical models, supported by quantitative data and established experimental procedures.
Introduction to this compound
This compound is a key component in the construction of antibody-drug conjugates. It comprises the potent topoisomerase I inhibitor, exatecan, linked via a protease-cleavable tetrapeptide linker, Gly-Gly-Phe-Gly (GGFG), to a maleimidocaproyl (MC) spacer. This linker is designed to be stable in circulation and selectively cleaved by lysosomal enzymes, such as cathepsins, upon internalization into tumor cells, ensuring targeted release of the cytotoxic payload.[1][2] The targeted delivery of exatecan aims to minimize systemic toxicity while maximizing anti-tumor activity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Description |
| Appearance | Light yellow to yellow solid |
| Molecular Formula | C₅₇H₅₈FN₉O₁₃ |
| Molecular Weight | 1096.12 g/mol |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) |
| Storage | Store at -20°C, sealed, away from moisture and light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[3] |
Formulation Protocols for In Vivo Studies
Proper formulation is critical for the successful in vivo application of this compound. The choice of formulation depends on the desired properties of the final solution (e.g., clear solution vs. suspension) and the intended route of administration. It is recommended to prepare working solutions fresh on the day of use.[3]
Protocol 1: Suspended Solution for Injection
This protocol yields a suspended solution suitable for oral and intraperitoneal injections.[3]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), newly opened
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
To prepare 1 mL of working solution (1.25 mg/mL), add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.[3]
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.[3]
-
Add 450 µL of saline to bring the final volume to 1 mL.[3]
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[3]
Final Formulation Composition (by volume):
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Protocol 2: Clear Solution for Injection
This protocol results in a clear solution. Note that for dosing periods exceeding half a month, this formulation should be used with caution.[3]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), newly opened
-
Corn Oil
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
To prepare 1 mL of working solution (≥ 1.25 mg/mL), add 100 µL of the DMSO stock solution to 900 µL of corn oil.[3]
-
Mix thoroughly until a clear solution is obtained.[3]
Final Formulation Composition (by volume):
-
10% DMSO
-
90% Corn Oil
Experimental Protocols for In Vivo Studies
The following protocols describe standard procedures for evaluating the in vivo efficacy of an antibody-drug conjugate synthesized with this compound in a xenograft model.
HER2-Positive Xenograft Mouse Model
This protocol details the establishment and use of a HER2-positive breast cancer xenograft model.
Cell Line:
-
BT-474 (human breast carcinoma, HER2-positive)
Animals:
-
Severe Combined Immunodeficient (SCID) mice, female, 4-6 weeks old.[4]
Procedure:
-
Culture BT-474 or NCI-N87 cells in appropriate media until they reach the desired number.
-
Harvest the cells and resuspend them in sterile PBS at a concentration of 5 x 10⁶ cells in 0.2 mL.[4]
-
Subcutaneously inject the cell suspension into the flank of each SCID mouse.[4]
-
Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: V = (length x width²) / 2.
-
When the average tumor volume reaches approximately 150 mm³, randomize the mice into treatment and control groups.[4]
In Vivo Efficacy Study
This protocol outlines the procedure for assessing the anti-tumor activity of the ADC.
Materials:
-
Tumor-bearing mice (from Protocol 4.1)
-
ADC formulated with this compound (prepared as in Section 3)
-
Vehicle control (the formulation solution without the ADC)
-
Unconjugated antibody control
Procedure:
-
Administer a single intravenous dose of the ADC at the desired concentration (e.g., 1 mg/kg or 10 mg/kg).[4]
-
Administer the vehicle control and unconjugated antibody to the respective control groups.
-
Measure tumor volumes and body weights 2-3 times per week.[5]
-
Monitor the health of the animals throughout the study.
-
The study endpoint is typically when the tumor volume in the control group reaches a predetermined size (e.g., 1500 mm³) or at the first sign of significant toxicity.[4]
-
At the end of the study, euthanize the mice and collect tumors and other organs for further analysis (e.g., histology, biomarker analysis).
Quantitative Data from In Vivo Studies
The following tables summarize representative quantitative data from in vivo studies of exatecan-based ADCs. While not all studies specified the MC-GGFG linker, the data provides a valuable reference for expected outcomes.
Table 2: In Vivo Efficacy of Exatecan-Based ADCs
| Tumor Model | Treatment Group | Dose (mg/kg) | Administration Route | Outcome |
| NCI-N87 Gastric Cancer | Trastuzumab-Exatecan-PSAR10 | 1 | Intravenous | Strong anti-tumor activity, outperforming DS-8201a[4][6] |
| BT-474 Breast Cancer | Trastuzumab-Exatecan-PSAR10 | 10 | Intravenous | Significant tumor growth inhibition[4][6] |
Table 3: Pharmacokinetic Parameters of Exatecan-Based ADCs in Rats
| ADC | Dose (mg/kg) | Clearance (mL/day/kg) | Half-life (days) |
| Trastuzumab-Exatecan-PSAR10 | 3 | ~10 | ~5 |
| OBI-992 (TROP2-Exatecan) | N/A | Lower than Dato-DXd | Longer than Dato-DXd |
Mechanism of Action and Signaling Pathway
Upon binding to the target antigen on the tumor cell surface, the ADC is internalized via receptor-mediated endocytosis.[7] Inside the lysosome, the GGFG linker is cleaved by proteases, releasing the exatecan payload.[1][2] Exatecan then inhibits topoisomerase I, an enzyme essential for DNA replication and transcription.[8] This inhibition leads to the accumulation of DNA single-strand breaks, which are converted into double-strand breaks during DNA replication.[8] The resulting DNA damage activates a cascade of signaling pathways, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[3][8]
Caption: Intracellular signaling pathway of an ADC with this compound.
Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo efficacy study of an ADC formulated with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving MC-GGFG-Exatecan conjugation efficiency
Welcome to the Technical Support Center for MC-GGFG-Exatecan conjugation. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their antibody-drug conjugate (ADC) production.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the maleimide-thiol conjugation reaction?
A1: The optimal pH for maleimide conjugation to a thiol group (from a reduced cysteine on an antibody) is between 6.5 and 7.5.[1][2][3] This pH range ensures high selectivity for the thiol groups over other nucleophilic groups, such as the amine groups in lysine residues.[1][2] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2] If the pH rises above 7.5, the reactivity of amines towards the maleimide increases, which can lead to undesirable side products.[1][2] Conversely, below pH 6.5, the concentration of the reactive thiolate anion form of the cysteine decreases, slowing the desired reaction rate.[1]
Q2: Do I need to reduce the antibody's disulfide bonds before conjugation?
A2: Yes, it is essential to reduce the interchain disulfide bonds of the antibody before conjugation.[1] The maleimide group on the this compound linker reacts specifically with free thiol (-SH) groups.[1] The cysteine residues involved in disulfide bridges (-S-S-) are unreactive towards maleimides and must be cleaved to expose the free thiols required for the reaction.[1]
Q3: What is the recommended molar ratio of the this compound linker-drug to the antibody?
A3: A molar excess of the maleimide-containing linker-drug is recommended to drive the conjugation reaction to completion. A good starting point for optimization is a 10:1 to 20:1 molar ratio of the linker-drug to the protein.[1] For site-specific conjugation to engineered cysteines, a 1.5 to 2.0 molar excess of the linker-drug per engineered cysteine is often used.[4] The optimal ratio can vary, and ratios from 2:1 to 20:1 have been reported depending on the specific antibody and reaction conditions.[1][5]
Q4: How can I determine the Drug-to-Antibody Ratio (DAR) of my conjugate?
A4: The Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules conjugated to each antibody, is a critical quality attribute.[6][7][8][9] Several analytical methods can be used to measure DAR:
-
Hydrophobic Interaction Chromatography (HIC): This is the most widely used method for analyzing cysteine-linked ADCs.[7][8] It separates ADC species based on the hydrophobicity conferred by the drug-linker, allowing for the quantification of different drug-loaded species (e.g., DAR0, DAR2, DAR4).[7][10][11]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can also provide detailed DAR analysis and evaluate drug load distribution.[8]
-
Mass Spectrometry (MS): Techniques like electrospray ionization (ESI)-MS and liquid chromatography-mass spectrometry (LC-MS) can precisely determine the mass of the intact ADC and its subunits, providing detailed information on the DAR distribution.[8][12]
-
UV/Vis Spectroscopy: This is a simpler and quicker method but provides only an average DAR and no information on the distribution of different species.[7][8]
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
If you observe a low Drug-to-Antibody Ratio (DAR) or a significant amount of unconjugated antibody, consider the following causes and solutions.
| Possible Cause | Recommended Solution |
| Hydrolysis of Maleimide Group | The maleimide ring on the linker is susceptible to hydrolysis, especially at pH > 7.5, which renders it inactive.[1][] Prepare the this compound stock solution fresh in an anhydrous solvent like DMSO or DMF immediately before use.[1] |
| Insufficient Antibody Reduction | The antibody's interchain disulfide bonds may not be fully reduced, leaving too few free thiol groups for conjugation. Ensure complete reduction by using a sufficient molar excess (e.g., 10-100 fold) of a suitable reducing agent like TCEP.[1] Incubate for 20-60 minutes at room temperature.[1] |
| Re-oxidation of Free Thiols | Free thiols on the reduced antibody can re-form disulfide bonds, especially in the presence of oxygen or metal ions.[1] Degas all buffers and consider performing the reaction under an inert gas (e.g., nitrogen, argon).[1] Including a chelating agent like 1 mM EDTA in the buffer can prevent metal-catalyzed oxidation.[1] |
| Competing Thiols in Buffer | If DTT was used as the reducing agent, it must be completely removed before adding the maleimide linker, as it will compete with the antibody's thiols.[1] Use a thiol-free reducing agent like TCEP or ensure complete removal of DTT via desalting columns or dialysis.[1] |
| Incorrect Reaction pH | The reaction buffer pH is outside the optimal range of 6.5-7.5.[1][2] Verify the pH of your buffer and adjust as necessary to ensure efficient and selective conjugation. |
Issue 2: ADC Aggregation
Aggregation is a common problem in ADC development, leading to reduced efficacy, potential immunogenicity, and manufacturing challenges.[14][15][16]
| Parameter | Recommendation for Minimizing Aggregation |
| Hydrophobicity | The this compound payload is hydrophobic, and conjugation increases the overall hydrophobicity of the antibody, promoting aggregation.[14][15] Consider using hydrophilic linkers or formulation excipients (e.g., polysorbates, sugars, amino acids) to improve solubility.[14][] |
| High DAR Species | Higher DAR values increase hydrophobicity and the propensity for aggregation.[7][18] Optimize the conjugation reaction to target a lower average DAR if aggregation is severe. |
| Process Conditions | High protein concentrations, unfavorable buffer conditions (pH, salt), and the use of organic co-solvents can all promote aggregation.[14][15] Optimize these parameters carefully. Reducing thermal and physical stress during the process is also effective.[14] |
| Conjugation Strategy | Immobilizing the antibody on a solid support (e.g., affinity resin) during conjugation physically separates the molecules, preventing them from aggregating.[14][15] |
| Formulation | Store the final ADC product in an optimized buffer containing stabilizers.[] Avoid conditions known to accelerate degradation, such as thermal stress, shaking, and light exposure.[14] |
Experimental Protocols & Data
Protocol: Antibody Reduction and Maleimide Conjugation
This protocol provides a general workflow for conjugating a maleimide-activated drug-linker to a monoclonal antibody.
-
Antibody Preparation & Reduction:
-
Buffer exchange the antibody into a thiol-free reaction buffer (e.g., phosphate buffer) at a pH of 7.0-7.5.[1]
-
Adjust the antibody concentration to 1-10 mg/mL.[1]
-
To reduce the interchain disulfide bonds, add a 10-100 fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP). TCEP is recommended as it does not contain thiols and therefore does not require removal before conjugation.[1][19]
-
Incubate the reduction reaction for 30-60 minutes at room temperature.[1]
-
-
Drug-Linker Preparation:
-
Immediately before use, dissolve the this compound in an anhydrous organic solvent such as DMSO to a stock concentration of 1-10 mM.[1]
-
-
Conjugation Reaction:
-
Purification:
-
Remove excess, unconjugated drug-linker and aggregated species. Hydrophobic Interaction Chromatography (HIC) is an effective method for purifying ADCs and separating species with different DAR values.[10][11] Size Exclusion Chromatography (SEC) can also be used to remove aggregates and excess drug-linker.[14]
-
Data: Optimizing Reaction Conditions
The following table summarizes key parameters and their typical ranges for optimizing maleimide-based ADC conjugation.
| Parameter | Recommended Range/Condition | Rationale & Notes |
| Reaction pH | 6.5 - 7.5[1] | Optimal for ensuring high selectivity of the maleimide for thiol groups over amines.[1] |
| Temperature | 4°C to 25°C (Room Temp) | Room temperature for 1-2 hours is common.[1] Lower temperatures (4°C) for longer incubation times (overnight) can be used for sensitive proteins.[1] |
| Maleimide:Antibody Molar Ratio | 5:1 to 20:1[1] | A molar excess drives the reaction towards completion. The optimal ratio must be determined empirically. |
| Reducing Agent | TCEP (10-100 fold molar excess)[1] | TCEP is a thiol-free reductant and does not compete with the antibody for reaction with the maleimide.[1][19] If DTT is used, it must be removed post-reduction.[1] |
| Reaction Buffer | Thiol-free buffers (e.g., PBS, HEPES)[1] | Buffers containing thiols will consume the maleimide reagent, lowering conjugation efficiency.[1] |
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. genscript.com [genscript.com]
- 10. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 11. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. pharmtech.com [pharmtech.com]
- 16. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 18. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 19. agscientific.com [agscientific.com]
Technical Support Center: Troubleshooting Low Drug-to-Antibody Ratio (DAR) with MC-GGFG-Exatecan
This technical support guide is designed for researchers, scientists, and drug development professionals working with the MC-GGFG-Exatecan drug-linker for antibody-drug conjugate (ADC) development. It provides troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of achieving a low drug-to-antibody ratio (DAR).
Frequently Asked Questions (FAQs)
Q1: What is the this compound drug-linker and how does it work?
A1: this compound is a drug-linker conjugate used in the development of ADCs.[1][2] It consists of three key components:
-
Exatecan: A potent topoisomerase I inhibitor that serves as the cytotoxic payload to kill cancer cells.[1]
-
GGFG (Gly-Gly-Phe-Gly): A tetrapeptide sequence that is designed to be cleaved by lysosomal enzymes, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[1][3] This ensures the selective release of the exatecan payload within the target cancer cells.
-
MC (Maleimidocaproyl): A linker that contains a maleimide group.[4] This group reacts with free sulfhydryl (thiol) groups on cysteine residues of an antibody, forming a stable covalent bond.[4][5]
Q2: What is the drug-to-antibody ratio (DAR) and why is it important?
A2: The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, representing the average number of drug molecules conjugated to a single antibody.[6] The DAR significantly influences the ADC's efficacy, safety, and pharmacokinetic profile. A low DAR may result in reduced potency, while an excessively high DAR can lead to instability, aggregation, and faster clearance from circulation.[6][7]
Q3: What is the expected DAR for a cysteine-based conjugation with a typical IgG antibody?
A3: For a standard IgG1 antibody, there are four interchain disulfide bonds that can be reduced to yield eight reactive cysteine residues. Therefore, the theoretical maximum DAR is 8. However, achieving a DAR of 8 may not always be optimal, and a lower DAR (e.g., 2 or 4) is often targeted to balance efficacy and safety.[6]
Q4: How is the DAR of an this compound ADC typically measured?
A4: Several analytical techniques can be used to determine the DAR of an ADC. The most common methods include:
-
Hydrophobic Interaction Chromatography (HIC): This is a widely used method for analyzing cysteine-conjugated ADCs.[8][] It separates ADC species with different numbers of conjugated drugs based on their hydrophobicity. The weighted average of the peak areas can be used to calculate the average DAR.[][10]
-
Reversed-Phase Liquid Chromatography (RP-LC): This technique can also be used to determine DAR, often after reducing the ADC to separate the light and heavy chains.
-
Mass Spectrometry (LC-MS): Provides a precise measurement of the mass of the different ADC species, allowing for accurate DAR determination.
-
UV/Vis Spectroscopy: A simpler method that can estimate the average DAR by measuring the absorbance at two different wavelengths (one for the antibody and one for the drug).[8][]
Troubleshooting Guide: Low DAR
This guide addresses common issues that can lead to a lower-than-expected DAR during the conjugation of this compound to an antibody.
Problem 1: Inefficient Antibody Reduction
A low number of available thiol groups on the antibody is a primary cause of low DAR.
-
Question: How can I ensure my antibody's disulfide bonds are sufficiently reduced?
-
Answer: The reduction of interchain disulfide bonds is a critical step. Key factors to consider are:
-
Choice of Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) is often preferred over dithiothreitol (DTT) because it is a non-thiol-containing reducing agent and does not require removal before the addition of the maleimide linker.[4] If DTT is used, it must be completely removed, as it will compete with the antibody's thiols for reaction with the maleimide.[4]
-
Concentration of Reducing Agent: The molar excess of the reducing agent over the antibody will determine the number of disulfide bonds reduced.[11] This needs to be carefully optimized for your specific antibody to achieve the target DAR.[11]
-
Reaction Time and Temperature: The reduction reaction should be allowed to proceed for a sufficient amount of time (typically 30-90 minutes) at a controlled temperature (e.g., 37°C) to ensure complete reduction of the targeted disulfide bonds.[11]
-
Problem 2: Re-oxidation of Antibody Thiols
Reduced cysteines can re-form disulfide bonds before the conjugation reaction is complete.
-
Question: How can I prevent the re-oxidation of the antibody's free thiol groups?
-
Answer: To minimize re-oxidation:
-
Use Degassed Buffers: Oxygen in the buffers can promote the re-formation of disulfide bonds. Degassing all buffers before use is recommended.
-
Include a Chelating Agent: Trace metal ions can catalyze thiol oxidation. Including a chelating agent like EDTA (1-2 mM) in the reaction buffers can help prevent this.[12]
-
Work Efficiently: Minimize the time between the antibody reduction/purification step and the addition of the drug-linker.
-
Problem 3: Suboptimal Conjugation Reaction Conditions
The efficiency of the maleimide-thiol reaction is sensitive to the reaction environment.
-
Question: What are the optimal conditions for the maleimide conjugation step?
-
Answer: Pay close attention to the following:
-
pH: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[4][5] At a pH below 6.5, the reaction rate slows down. Above pH 7.5, the maleimide group can react with amine groups (e.g., on lysine residues), leading to non-specific conjugation and potential hydrolysis of the maleimide.[4][13]
-
Molar Ratio of Drug-Linker to Antibody: A sufficient molar excess of the this compound drug-linker is required to drive the reaction to completion. A common starting point is a 5 to 20-fold molar excess of the drug-linker over the available thiol groups.[4]
-
Reaction Time and Temperature: The conjugation reaction is typically carried out for 1-4 hours at room temperature or overnight at 4°C.[4] The optimal time should be determined empirically.
-
Problem 4: Issues with the this compound Drug-Linker
The quality and handling of the drug-linker are crucial for successful conjugation.
-
Question: How can I ensure the this compound I'm using is reactive?
-
Answer: Maleimide-containing compounds can be susceptible to hydrolysis.
-
Proper Storage: Store the this compound stock solution at -20°C or -80°C in an anhydrous solvent like DMSO or DMF, protected from moisture and light.[1][14]
-
Fresh Preparation: Prepare the working solution of the drug-linker immediately before use.[4] Avoid repeated freeze-thaw cycles of the stock solution.
-
Problem 5: Challenges with Purification and Analysis
Inefficient purification can lead to the removal of desired ADC species, and inaccurate analytical methods can give a misleadingly low DAR.
-
Question: How can I improve the purification and analysis of my ADC?
-
Answer:
-
Purification: Tangential flow filtration (TFF) or size exclusion chromatography (SEC) are commonly used to remove unreacted drug-linker and other small molecules after the conjugation reaction.[15] Be mindful that the hydrophobic nature of exatecan can lead to aggregation, so gentle purification methods are preferred.[16]
-
Analysis: Ensure your analytical method (e.g., HIC) is properly calibrated and optimized for your specific ADC. The choice of column, gradient, and mobile phase can significantly impact the resolution and quantification of different DAR species.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for troubleshooting low DAR in this compound conjugation.
| Parameter | Recommended Range/Value | Rationale |
| Antibody Reduction | ||
| TCEP:Antibody Molar Ratio | 1-10 fold excess | To control the number of reduced disulfide bonds. |
| DTT:Antibody Molar Ratio | 1-20 fold excess | Higher excess may be needed, but removal is critical. |
| Reduction Temperature | 25-37°C | To facilitate disulfide bond cleavage. |
| Reduction Time | 30-90 minutes | To ensure complete reduction of targeted disulfides. |
| Conjugation Reaction | ||
| Reaction pH | 6.5 - 7.5 | Optimal for selective reaction of maleimide with thiols.[4][5] |
| Drug-Linker:Thiol Molar Ratio | 5:1 to 20:1 | To drive the conjugation reaction to completion.[4] |
| Reaction Temperature | 4°C or Room Temperature (20-25°C) | Lower temperature for longer incubations to maintain protein stability.[4] |
| Reaction Time | 1 hour to overnight | Dependent on temperature and reactivity of components.[4] |
| Buffers | ||
| Chelating Agent (EDTA) | 1-2 mM | To prevent metal-catalyzed oxidation of thiols.[12] |
Experimental Protocols
Protocol 1: Antibody Reduction and Conjugation
This protocol provides a general procedure for the conjugation of this compound to a thiol-containing antibody. Optimization will be required for specific antibodies and desired DAR.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.2)
-
This compound
-
TCEP hydrochloride
-
Anhydrous DMSO
-
Reaction Buffer: Phosphate buffer (50 mM), NaCl (50 mM), EDTA (2 mM), pH 7.0 (degassed)
-
Quenching Solution: N-acetylcysteine or L-cysteine (100 mM in water)
-
Purification system (e.g., SEC or TFF)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Reaction Buffer.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Antibody Reduction:
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).
-
Add the desired molar excess of TCEP to the antibody solution. The exact amount should be optimized to achieve the target DAR.
-
Incubate the reaction at 37°C for 60 minutes.
-
-
Preparation of Drug-Linker Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Dilute the stock solution with the Reaction Buffer to the desired final concentration.
-
-
Conjugation Reaction:
-
Add the diluted this compound solution to the reduced antibody solution. A typical molar excess is 10-fold over the theoretical number of available thiols.
-
Gently mix and incubate the reaction for 2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add a 5-fold molar excess of the Quenching Solution (relative to the initial amount of drug-linker) to the reaction mixture to cap any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using an appropriate method (e.g., SEC or TFF) to remove unreacted drug-linker, quenching agent, and other small molecules. The ADC should be exchanged into a suitable formulation buffer for storage.
-
Protocol 2: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
Materials:
-
Purified ADC sample
-
HIC column (e.g., Butyl-NPR)
-
Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Dilute the purified ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time (e.g., 30 minutes).
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of the total peak area for each species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Area of each species * DAR of each species) / 100
-
Visualizations
Caption: Troubleshooting workflow for low Drug-to-Antibody Ratio (DAR).
Caption: Experimental workflow for ADC conjugation and analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. MC-GGFG-DX8951 | inhibitor/agonist | CAS 1600418-29-8 | Buy MC-GGFG-DX8951 from Supplier InvivoChem [invivochem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]
- 7. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform [mdpi.com]
- 8. pharmiweb.com [pharmiweb.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. vectorlabs.com [vectorlabs.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
enhancing stability of MC-GGFG-Exatecan ADCs in plasma
Technical Support Center: MC-GGFG-Exatecan ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound antibody-drug conjugates (ADCs). This resource provides troubleshooting guidance and answers to frequently asked questions to help you enhance the plasma stability of your ADCs and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the this compound system and its intended mechanism of action?
A1: The this compound ADC is a targeted cancer therapy construct.
-
Antibody: A monoclonal antibody (mAb) that specifically targets an antigen overexpressed on tumor cells.
-
Payload: Exatecan, a potent topoisomerase I inhibitor.[1]
-
Linker: A composite linker consisting of:
-
MC (Maleimidocaproyl): Provides a stable covalent attachment point to the antibody, typically via reaction with thiol groups on cysteine residues.
-
GGFG (Gly-Gly-Phe-Gly): A tetrapeptide sequence designed to be stable in systemic circulation but cleaved by lysosomal proteases, such as Cathepsin B and L, which are highly active inside tumor cells.[2][3] The intended mechanism involves the ADC binding to the tumor cell, internalization into lysosomes, and subsequent enzymatic cleavage of the GGFG linker to release the exatecan payload, inducing targeted cell death.[4]
-
Q2: What are the primary causes of instability for this compound ADCs in plasma?
A2: The principal instability issues are premature payload deconjugation and aggregation.[5]
-
Premature Payload Deconjugation: This is the primary concern for efficacy and safety. It can occur via two main pathways:
-
Enzymatic Cleavage: Although the GGFG linker is designed for lysosomal cleavage, some level of cleavage can occur in the bloodstream by plasma enzymes like neutrophil elastase, leading to off-target toxicity.[3][4]
-
Maleimide Instability: The maleimide-thiol bond can undergo a retro-Michael reaction, particularly if the succinimide ring is not fully hydrolyzed to its more stable ring-opened form. This can lead to payload transfer to other circulating proteins, like albumin, which have free thiol groups.[6]
-
-
Aggregation: The conjugation of hydrophobic payloads like exatecan can increase the overall hydrophobicity of the antibody, leading to the formation of high-molecular-weight species (aggregates).[7][8] Aggregation can reduce efficacy and increase the risk of an immunogenic response.[5]
Q3: How does the Drug-to-Antibody Ratio (DAR) affect stability?
A3: The DAR is a critical quality attribute that significantly impacts stability.[7]
-
High DAR (>4): While delivering more payload, a high DAR increases the ADC's hydrophobicity, which can lead to a higher propensity for aggregation and faster plasma clearance.[9]
-
Low DAR (<2): May result in insufficient potency.[] An optimal DAR, typically between 2 and 4, is sought to balance efficacy with stability and favorable pharmacokinetic properties.[]
Troubleshooting Guides
This section addresses common problems encountered during the development and analysis of this compound ADCs.
Problem 1: Rapid Payload Deconjugation Observed in Plasma Stability Assays
-
Symptom: Analysis by methods such as Hydrophobic Interaction Chromatography (HIC) or LC-MS shows a rapid decrease in the average DAR or a significant increase in free exatecan in plasma over a time course (e.g., 0-7 days).[11][12]
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| 1. Non-specific Enzymatic Cleavage | Verify Cleavage: Incubate the ADC in plasma with and without a broad-spectrum protease inhibitor cocktail. A significant reduction in payload release in the presence of inhibitors points to enzymatic degradation. Solution: Consider linker modification. Research suggests that altering the peptide sequence can modulate susceptibility to plasma proteases while retaining lysosomal cleavability.[3] |
| 2. Maleimide Linker Instability | Assess Maleimide Hydrolysis: Use mass spectrometry to confirm the hydrolysis (ring-opening) of the succinimide ring post-conjugation. Incomplete hydrolysis leaves the linker susceptible to retro-Michael reaction. Solution: Optimize the conjugation process. Introduce a basic pH incubation step (e.g., pH 9.0 for a short duration) after the initial conjugation to promote complete hydrolysis of the succinimide ring, thereby "locking" the linker-payload to the antibody. |
| 3. Assay-Induced Degradation | Evaluate Sample Handling: Ensure that sample preparation steps, such as affinity capture or chromatography, do not themselves induce payload loss.[13] Solution: Run control samples at T=0 through the entire analytical workflow to establish a baseline. Consider using alternative, gentler analytical methods if the current method is suspect.[14] |
Problem 2: ADC Aggregation Detected During Storage or After Plasma Incubation
-
Symptom: Size Exclusion Chromatography (SEC) analysis shows a significant increase in the percentage of high molecular weight species (%HMW).[5]
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| 1. High Hydrophobicity | Analyze Hydrophobicity: Use HIC to assess the hydrophobicity profile. ADCs with high DARs will be more hydrophobic.[9] Solution: Optimize the DAR to the lowest effective level (typically ≤4). Explore the use of more hydrophilic linkers, for instance, by incorporating polyethylene glycol (PEG) spacers.[1] |
| 2. Suboptimal Formulation | Screen Buffers: The ADC's stability is highly dependent on the formulation buffer's pH and excipients.[5] Solution: Conduct a formulation screening study. Test various pH levels (typically pH 5.0-7.0) and include stabilizers (e.g., polysorbate, sucrose, arginine) known to reduce protein aggregation. Specialized ADC stabilizing buffers are also commercially available.[15] |
| 3. Freeze-Thaw Stress | Test Freeze-Thaw Stability: Subject the ADC formulation to multiple freeze-thaw cycles and analyze for aggregation using SEC. Solution: If unstable, avoid freezing. Store at 4°C for short-term use. For long-term storage, consider lyophilization in a formulation buffer designed to protect the ADC during the process.[15] |
Key Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This assay measures the rate of payload deconjugation in plasma over time.
-
Preparation:
-
Thaw human or mouse plasma (sodium heparin anticoagulant) at 37°C. Centrifuge to remove any cryoprecipitates.
-
Spike the this compound ADC into the plasma to a final concentration of ~50-100 µg/mL.
-
-
Incubation:
-
Incubate the ADC-plasma mixture in a water bath or incubator at 37°C.
-
Collect aliquots at specified time points (e.g., 0, 6, 24, 48, 96, and 168 hours).
-
Immediately freeze the collected aliquots at -80°C to halt any further reaction.
-
-
Sample Analysis (LC-MS Method):
-
Thaw the samples.
-
Immuno-capture: Capture the ADC from the plasma matrix using Protein A/G magnetic beads.[6] This step separates the ADC from most plasma proteins and free payload.
-
Wash: Wash the beads with PBS to remove non-specifically bound proteins.
-
Elution/Digestion:
-
To measure average DAR: Elute the intact ADC from the beads and analyze by LC-MS.
-
To measure conjugated payload: Digest the captured ADC on-bead (e.g., with papain) to release the linker-payload fragment for more sensitive LC-MS/MS quantification.[12]
-
-
-
Data Analysis:
-
Calculate the average DAR or the concentration of conjugated payload at each time point.
-
Plot the results versus time to determine the ADC's plasma half-life.
-
Visualizations
Diagrams of Key Processes
References
- 1. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iphasebiosci.com [iphasebiosci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. cellmosaic.com [cellmosaic.com]
Technical Support Center: Optimizing Exatecan-Based ADCs by Reducing Hydrophobicity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with exatecan-based Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the inherent hydrophobicity of exatecan and its impact on ADC development.
Troubleshooting Guide
This guide addresses specific issues that may arise during the development and characterization of exatecan-based ADCs due to hydrophobicity.
Question 1: My exatecan-based ADC is showing significant aggregation during and after conjugation. What are the potential causes and how can I resolve this?
Answer:
Aggregation of exatecan-based ADCs is a common issue stemming from the hydrophobic nature of the exatecan payload, especially at higher drug-to-antibody ratios (DAR).[1][2][3][4] Increased surface hydrophobicity promotes intermolecular interactions, leading to the formation of soluble and insoluble aggregates.[2][5] This can negatively impact manufacturability, stability, and in vivo performance.[6][7][8]
Potential Causes:
-
High Drug-to-Antibody Ratio (DAR): Increasing the number of hydrophobic exatecan molecules per antibody significantly increases the overall hydrophobicity of the ADC, driving aggregation.[1][2]
-
Hydrophobic Linker: The linker connecting exatecan to the antibody can also contribute to the overall hydrophobicity.
-
Conjugation Chemistry: Certain conjugation methods, particularly those involving cysteine residues after disulfide bond reduction, can expose hydrophobic patches on the antibody surface, further promoting aggregation.[2]
-
Buffer Conditions: Unfavorable buffer conditions, such as pH near the isoelectric point of the antibody or inappropriate salt concentrations, can exacerbate aggregation.[5]
-
Presence of Solvents: The use of organic solvents to dissolve the hydrophobic payload-linker can also induce aggregation.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ADC aggregation.
Solutions:
-
Incorporate Hydrophilic Linkers: This is the most effective strategy. Utilize linkers containing hydrophilic moieties such as polyethylene glycol (PEG), polysarcosine (PSAR), or charged groups (polyhydroxyl, polycarboxyl).[1][6][9] These linkers can effectively mask the hydrophobicity of the exatecan payload.[1][10]
-
Optimize Drug-to-Antibody Ratio (DAR): While a higher DAR can increase potency, it also increases hydrophobicity.[1][2] If aggregation is severe, consider reducing the DAR. However, the use of hydrophilic linkers may enable higher DARs without causing aggregation.[1][6]
-
Employ Site-Specific Conjugation: Site-specific conjugation methods can produce more homogeneous ADCs with a defined DAR, which can help to control hydrophobicity and reduce aggregation compared to conventional methods that result in heterogeneous mixtures.[11][]
-
Antibody Engineering: In some cases, the hydrophobicity of the antibody itself can be a contributing factor. Engineering the antibody to reduce surface hydrophobicity can improve the properties of the resulting ADC.[7][8][13]
-
Formulation Development: Optimize the formulation by adjusting pH, ionic strength, and including excipients that can help to solubilize the ADC and prevent aggregation.
Question 2: My exatecan-based ADC exhibits poor pharmacokinetics (PK) with rapid clearance in vivo. Could this be related to hydrophobicity?
Answer:
Yes, the hydrophobicity of an ADC is a critical determinant of its pharmacokinetic properties.[6] Increased hydrophobicity can lead to accelerated clearance from circulation, reducing the ADC's exposure and potentially its therapeutic efficacy.[2][14][15][16]
Mechanism of Hydrophobicity-Mediated Clearance:
Caption: Impact of hydrophobicity on ADC clearance.
Troubleshooting and Solutions:
-
Characterize Hydrophobicity: Use Hydrophobic Interaction Chromatography (HIC) to assess the hydrophobicity profile of your ADC.[17][18][19] A significant shift in retention time compared to the naked antibody indicates increased hydrophobicity.
-
Implement Hydrophilic Linkers: As with aggregation, incorporating hydrophilic linkers (e.g., PEG, PSAR) is a key strategy to reduce hydrophobicity and improve PK.[1][6][14][16] Studies have shown that ADCs with hydrophilic linkers can have pharmacokinetic profiles similar to the unconjugated antibody, even at high DARs.[1][6]
-
PEGylation: The addition of polyethylene glycol (PEG) chains to the linker can effectively shield the hydrophobic payload, leading to improved PK and a better therapeutic index.[14][16]
-
Site-Specific Conjugation: Homogeneous ADCs produced via site-specific conjugation may exhibit more predictable and favorable PK profiles compared to heterogeneous mixtures.[11]
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge associated with the hydrophobicity of exatecan in ADC development?
The primary challenge is the tendency of exatecan-based ADCs to aggregate, especially at high drug-to-antibody ratios (DARs).[1][3][4] This aggregation can lead to manufacturing difficulties, poor stability, and unfavorable pharmacokinetic properties such as rapid clearance.[2][6][7][8]
Q2: How can the hydrophobicity of an exatecan-based ADC be quantitatively measured?
Hydrophobic Interaction Chromatography (HIC) is the standard analytical technique used to measure the relative hydrophobicity of ADCs.[17][18][19][20] The retention time on a HIC column is directly related to the hydrophobicity of the molecule. An increase in retention time compared to the unconjugated antibody indicates an increase in hydrophobicity.[18] Reversed-phase liquid chromatography (RP-LC) can also be used to assess the hydrophobicity of the payload and linker components.[21]
Q3: What are the most promising strategies to reduce the hydrophobicity of exatecan-based ADCs?
The most effective strategies focus on the linker technology:
-
Hydrophilic Linkers: Incorporating polar moieties like polyethylene glycol (PEG), polysarcosine (PSAR), or charged groups into the linker is a widely adopted and successful approach.[1][6][9][14][16] These linkers act to mask the hydrophobicity of the exatecan payload.[1][10]
-
Novel Self-immolative Moieties: The development of novel linker chemistries that are inherently more hydrophilic can also be beneficial.[22]
Q4: Does the Drug-to-Antibody Ratio (DAR) affect the hydrophobicity of exatecan-based ADCs?
Yes, there is a direct correlation between DAR and the overall hydrophobicity of the ADC.[1][2] Each conjugated exatecan molecule contributes to the hydrophobicity. Therefore, higher DAR ADCs are generally more hydrophobic.[1] However, the use of advanced hydrophilic linkers can enable the development of high DAR exatecan ADCs with favorable physicochemical properties.[1][6]
Q5: Can antibody engineering be used to mitigate the hydrophobicity of exatecan-based ADCs?
Yes, engineering the antibody to have a more hydrophilic surface can contribute to reducing the overall hydrophobicity of the final ADC.[7][8][13] This can involve mutating solvent-exposed hydrophobic residues to more polar amino acids.[7][8]
Data Summary
Table 1: Impact of Hydrophilic Linkers on Exatecan-ADC Properties
| ADC Construct | Linker Type | DAR | Hydrophobicity (vs. Conventional) | Stability | In Vivo Efficacy | Reference |
| Exatecan-ADC | Conventional | >4 | High | Prone to aggregation | Reduced due to poor PK | [4] |
| Exatecan-ADC | Hydrophilic (PEG, polyhydroxyl, polycarboxyl) | 8 | Lower | Stable at high concentrations and after freeze-thaw cycles | Improved tumor regression | [6] |
| Tra-Exa-PSAR10 | Hydrophilic (Polysarcosine) | 8 | Significantly Reduced | High | Potent anti-tumor activity | [1][9][23] |
| T-DXd (Deruxtecan) | GGFG tetrapeptide | ~8 | Hydrophobic | - | Clinically established | [24] |
| Exolinker-ADC | Hydrophilic Exo-EVC | ~8 | Lower than T-DXd | Improved linker stability | Similar to T-DXd | [24] |
Experimental Protocols
Protocol 1: Characterization of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general method for assessing the hydrophobicity of exatecan-based ADCs.
Objective: To determine the relative hydrophobicity of an ADC by comparing its retention time to that of the unconjugated antibody.
Materials:
-
ADC sample
-
Unconjugated antibody (control)
-
HPLC system
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0
Procedure:
-
Sample Preparation: Dilute the ADC and unconjugated antibody samples to a concentration of 1 mg/mL in Mobile Phase A.
-
HPLC Setup:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Set the flow rate to 0.5-1.0 mL/min.
-
Set the detector to monitor absorbance at 280 nm.
-
-
Injection: Inject 10-50 µg of the prepared sample onto the column.
-
Gradient Elution:
-
Run a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
-
Hold at 100% Mobile Phase B for 5 minutes.
-
Re-equilibrate the column with 100% Mobile Phase A.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Compare the retention times of the different DAR species in the ADC sample to the retention time of the unconjugated antibody. An increase in retention time indicates higher hydrophobicity.
-
Protocol 2: Conjugation of Exatecan to an Antibody via Reduced Interchain Disulfides
This protocol describes a general method for conjugating a maleimide-containing exatecan-linker to an antibody.
Objective: To produce an exatecan-based ADC by conjugation to cysteine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Maleimide-activated exatecan-linker dissolved in an organic solvent (e.g., DMSO)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Antibody Reduction:
-
Adjust the mAb concentration to 5-10 mg/mL.
-
Add a molar excess of TCEP (e.g., 10 equivalents) to the mAb solution to reduce the interchain disulfide bonds.
-
Incubate at room temperature for 1-2 hours.
-
-
Conjugation Reaction:
-
Add a slight molar excess of the maleimide-activated exatecan-linker (e.g., 12 equivalents relative to the mAb) to the reduced antibody solution.
-
Incubate at room temperature for 1 hour, protected from light.
-
-
Quenching (Optional): The reaction can be quenched by adding an excess of a thiol-containing reagent like N-acetylcysteine.
-
Purification:
-
Purify the ADC from unreacted drug-linker and other reagents using Size Exclusion Chromatography (SEC).
-
The purified ADC can then be characterized for DAR, aggregation, and hydrophobicity.
-
Workflow for ADC Synthesis and Characterization:
References
- 1. mdpi.com [mdpi.com]
- 2. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Site-Specific Antibody Conjugation for ADC and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index | Semantic Scholar [semanticscholar.org]
- 15. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index | CoLab [colab.ws]
- 16. researchgate.net [researchgate.net]
- 17. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 18. agilent.com [agilent.com]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
minimizing off-target toxicity of MC-GGFG-Exatecan conjugates
This guide provides troubleshooting advice and answers to frequently asked questions for researchers and drug development professionals working with MC-GGFG-Exatecan antibody-drug conjugates (ADCs). The focus is on identifying, understanding, and minimizing off-target toxicity during preclinical development.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the individual components of an this compound ADC and their functions?
A: The conjugate is composed of three key parts:
-
Monoclonal Antibody (mAb): The targeting component that selectively binds to a specific antigen on the surface of cancer cells.
-
MC-GGFG Linker: A system that connects the antibody to the cytotoxic payload. The Maleimidocaproyl (MC) group provides a stable attachment point to the antibody. The GGFG (Gly-Gly-Phe-Gly) is a tetrapeptide sequence designed to be stable in the bloodstream but cleaved by specific enzymes inside the target cell.[1][2]
-
Exatecan: The cytotoxic payload. It is a potent topoisomerase I inhibitor that causes DNA damage, leading to cancer cell death.[3][4]
Q2: How is the GGFG linker designed to be cleaved?
A: The GGFG peptide linker is specifically designed to be recognized and cleaved by lysosomal proteases, such as Cathepsin B and Cathepsin L, which are abundant in the acidic environment of lysosomes within cells.[1][2][5] Upon internalization of the ADC into the target cell, it is trafficked to the lysosome where these enzymes cleave the linker, releasing the exatecan payload.[2] The GGFG linker generally offers high stability in the bloodstream, which is crucial for minimizing the premature release of the payload and reducing systemic toxicity.[1][6]
Q3: What is the mechanism of action for the Exatecan payload?
A: Exatecan is a derivative of camptothecin and functions as a potent inhibitor of DNA topoisomerase I.[3][4] This enzyme is essential for relieving DNA torsional stress during replication and transcription.[3] Exatecan stabilizes the complex formed between topoisomerase I and DNA, preventing the re-ligation of single-strand breaks. This leads to the accumulation of DNA damage and ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.[3][4]
Q4: What is the "bystander effect" and how does it relate to Exatecan?
A: The bystander effect is the ability of a cytotoxic payload released from a targeted cancer cell to diffuse across the cell membrane and kill adjacent, neighboring cells.[7][8] This is particularly important for treating tumors with heterogeneous antigen expression, where not all cancer cells express the target antigen.[9] Exatecan and its derivatives are known to be membrane-permeable, which allows them to induce a potent bystander effect.[10][11][] While this enhances anti-tumor activity, it can also contribute to off-target toxicity if the payload is released in healthy tissues.[][13]
Q5: What are the primary mechanisms of off-target toxicity for ADCs?
A: Off-target toxicity can be broadly categorized into two types:
-
On-target, Off-tumor Toxicity: This occurs when the ADC binds to its target antigen which is also expressed on healthy, non-cancerous cells, leading to their destruction.[14][15]
-
Off-target, Off-site Toxicity: This is unrelated to the ADC's specific antigen target and is the most common cause of dose-limiting toxicities.[13][14] It can result from several factors:
-
Premature Payload Release: Instability of the linker in systemic circulation can cause the cytotoxic payload to be released before the ADC reaches the tumor, leading to systemic side effects similar to traditional chemotherapy, such as neutropenia and thrombocytopenia.[][13][16]
-
Antigen-Independent ADC Uptake: The ADC may be taken up by healthy cells through mechanisms not related to its target. This can include uptake by immune cells via Fc gamma receptors (FcγR) or uptake by liver and endothelial cells via mannose receptors (MR), particularly if the antibody component has certain glycosylation patterns.[17][18][19]
-
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the preclinical evaluation of this compound conjugates.
Issue 1: High cytotoxicity is observed in antigen-negative cell lines in vitro.
| Potential Cause | Suggested Troubleshooting Experiment |
| Linker Instability: The GGFG linker may be prematurely cleaved by proteases secreted into the cell culture medium or present in the serum supplement.[20] | 1. Serum-Free Culture: Repeat the cytotoxicity assay under serum-free conditions or with heat-inactivated serum to reduce extracellular protease activity. 2. Free Payload Control: Run a parallel assay with free Exatecan to determine the intrinsic sensitivity of the cell line to the payload.[21] |
| Non-specific ADC Uptake: Antigen-negative cells may be internalizing the ADC through mechanisms like pinocytosis or receptor-mediated uptake (e.g., FcγR, MR).[17][18] | 1. Flow Cytometry: Use a fluorescently labeled version of the ADC to quantify non-specific binding and internalization in the antigen-negative cell line.[22] 2. Fc Receptor Blocking: Perform the cytotoxicity assay in the presence of an Fc-blocking agent to see if toxicity is reduced. |
| Potent Bystander Effect: Even a small amount of released payload can kill neighboring cells, which may be misinterpreted in a standard cytotoxicity assay.[7][9] | 1. Bystander Assay: Perform a co-culture bystander assay to specifically measure this effect (See Protocol 3). 2. Conditioned Media Transfer: Treat antigen-positive cells with the ADC, then collect the conditioned media and apply it to antigen-negative cells to see if released payload is causing the toxicity. |
Issue 2: The ADC shows poor stability in a plasma incubation assay (e.g., >10% payload release over 7 days).
| Potential Cause | Suggested Troubleshooting Experiment |
| Enzymatic Degradation: Plasma proteases or esterases in the species being tested (e.g., mouse, rat) may be cleaving the GGFG linker.[6] | 1. Species Comparison: Compare ADC stability in plasma from different species (mouse, rat, cynomolgus monkey, human) to identify species-specific liabilities.[6] 2. Protease Inhibitor Cocktail: Add a broad-spectrum protease inhibitor cocktail to the plasma to confirm if the degradation is enzyme-mediated. |
| Chemical Instability: The maleimide conjugation chemistry or another part of the linker may be chemically unstable under physiological conditions (pH 7.4, 37°C). | 1. Buffer Stability Test: Incubate the ADC in a simple physiological buffer (e.g., PBS) at 37°C and monitor for payload release via LC-MS to assess non-enzymatic degradation.[23] |
| Assay Artifact: The method used to quantify payload release (e.g., ELISA, LC-MS) may be inaccurate or improperly calibrated. | 1. Orthogonal Method Validation: Use a secondary, independent method to confirm the stability results. For example, if using ELISA, confirm with LC-MS.[23] |
Issue 3: Unexpected in vivo toxicity (e.g., neutropenia, hepatotoxicity) is observed at predicted therapeutic doses.
| Potential Cause | Suggested Troubleshooting Experiment |
| Premature Payload Release in vivo: The ADC is not as stable in circulation as predicted by in vitro assays, leading to systemic exposure to free Exatecan.[13][16] | 1. Pharmacokinetic (PK) Analysis: Conduct a PK study in the relevant animal model to measure levels of total antibody, conjugated ADC, and free Exatecan in plasma over time.[23] |
| On-target, Off-tumor Toxicity: The target antigen is expressed on healthy tissues (e.g., hematopoietic stem cells, liver sinusoidal cells), leading to targeted toxicity.[14][15] | 1. Tissue Cross-Reactivity Study: Perform immunohistochemistry (IHC) on a panel of normal tissues from the relevant species (and human) to assess target antigen expression.[24] |
| Off-target ADC Uptake: Healthy tissues are taking up the ADC via antigen-independent mechanisms (e.g., mannose receptor uptake in the liver).[17][19] | 1. Biodistribution Study: Use a radiolabeled or fluorescently-labeled ADC to track its accumulation in various organs over time in an animal model. 2. In Vitro Hematotoxicity Assay: Use a colony-forming cell (CFC) assay with hematopoietic stem cells to determine if the ADC or payload directly inhibits blood cell progenitor growth.[25] |
Section 3: Data Presentation
Quantitative data is essential for troubleshooting off-target toxicity. The following tables provide examples of expected results from key experiments.
Table 1: Representative In Vitro Cytotoxicity (IC50 Values) (Data is illustrative and should be determined experimentally for your specific conjugate and cell lines)
| Cell Line | Target Antigen Expression | ADC IC50 (nM) | Free Exatecan IC50 (nM) |
| BT-474 | High | 0.5 | 2.0 |
| SK-BR-3 | High | 0.8 | 2.5 |
| MDA-MB-468 | Negative | > 1000 | 3.0 |
| MCF-7 | Negative | > 1000 | 2.8 |
A high selectivity index (IC50 in negative cells / IC50 in positive cells) is desirable.
Table 2: Representative In Vitro Plasma Stability Data (Data is illustrative. Stability should be assessed in plasma from relevant species)
| Time Point | % Intact ADC (Human Plasma) | % Intact ADC (Mouse Plasma) |
| Day 0 | 100% | 100% |
| Day 1 | 99% | 97% |
| Day 3 | 98% | 94% |
| Day 7 | 96% | 88% |
| Day 21 | 92% | 75% |
Significant differences between species may indicate species-specific enzyme activity against the linker.[6]
Section 4: Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
-
Cell Plating: Seed target antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution series of the ADC and free Exatecan payload in appropriate cell culture medium.
-
Dosing: Remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a period relevant to the cell doubling time (e.g., 72 to 120 hours) at 37°C, 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Normalize the data to the untreated controls and plot the dose-response curves using a four-parameter logistic regression to determine the IC50 values.[21]
Protocol 2: Plasma Stability Assay
-
Sample Preparation: Spike the ADC into plasma from the desired species (e.g., human, mouse) to a final concentration of ~100 µg/mL.
-
Incubation: Incubate the samples at 37°C. Aliquots should be taken at various time points (e.g., 0, 1, 3, 7, 14, 21 days) and immediately frozen at -80°C.
-
Quantification of Intact ADC (ELISA):
-
Coat a 96-well plate with an anti-payload antibody.
-
Add the plasma samples. Only intact ADC (with payload attached) will bind.
-
Detect the bound ADC using a horseradish peroxidase (HRP)-conjugated anti-human IgG secondary antibody.
-
Develop the signal with a substrate like TMB and measure absorbance.
-
-
Quantification of Free Payload (LC-MS/MS):
-
Perform a protein precipitation (e.g., with acetonitrile) on the plasma samples to separate the free payload from the protein-bound fraction.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of released Exatecan.
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of free payload over time to determine the stability profile.[23]
Protocol 3: In Vitro Bystander Killing Assay
-
Cell Preparation: Label the antigen-negative "bystander" cell line with a stable fluorescent marker (e.g., GFP).
-
Co-culture Plating: Plate a mixed population of antigen-positive (unlabeled) and antigen-negative (GFP-labeled) cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5, 1:10). Allow cells to adhere.
-
Dosing: Treat the co-culture with a serial dilution of the ADC. Include controls with each cell line cultured alone.
-
Incubation: Incubate the plate for 96-120 hours.
-
Analysis by Imaging or Flow Cytometry:
-
Imaging: Use a high-content imager to count the number of viable GFP-positive (bystander) and GFP-negative (target) cells in each well.
-
Flow Cytometry: Stain the cells with a viability dye (e.g., Propidium Iodide or DAPI). Analyze the samples by flow cytometry, gating on the GFP-positive population to specifically determine the viability of the bystander cells.
-
-
Data Analysis: Plot the viability of the bystander cell population as a function of ADC concentration to quantify the bystander effect.[8][10]
Section 5: Diagrams and Workflows
Visual aids for understanding the mechanisms and troubleshooting logic.
Caption: General mechanism of action for an this compound ADC.
Caption: Mechanism of action for the Exatecan payload.
Caption: A logical workflow for troubleshooting off-target toxicity.
References
- 1. iphasebiosci.com [iphasebiosci.com]
- 2. iphasebiosci.com [iphasebiosci.com]
- 3. youtube.com [youtube.com]
- 4. selleckchem.com [selleckchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 13. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 14. blog.crownbio.com [blog.crownbio.com]
- 15. bioengineer.org [bioengineer.org]
- 16. biorxiv.org [biorxiv.org]
- 17. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. orb.binghamton.edu [orb.binghamton.edu]
- 21. hoeford.com [hoeford.com]
- 22. ADC In Vitro Screening & Evaluation_ADC In Vitro Screening_Antibody Drug Conjugates Services - Antibody/ADC In Vitro Studies - ICE Bioscience [en.ice-biosci.com]
- 23. njbio.com [njbio.com]
- 24. prisysbiotech.com [prisysbiotech.com]
- 25. aacrjournals.org [aacrjournals.org]
Technical Support Center: Scaling Up MC-GGFG-Exatecan ADC Production
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the production of maleimidocaproyl-Gly-Gly-Phe-Gly (MC-GGFG) conjugated Exatecan Antibody-Drug Conjugates (ADCs).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of MC-GGFG-Exatecan ADC production.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| TROUBLE-001 | ADC Aggregation During and After Conjugation | The hydrophobic nature of the Exatecan payload and the linker can lead to the formation of aggregates, which can reduce potency and increase immunogenicity.[1][2][3][4][5][6][7][8][9][10] This is a known challenge with camptothecin-based payloads, especially at higher drug-to-antibody ratios (DARs).[4][5][10] | Optimize Conjugation Conditions: - Adjust pH to avoid the isoelectric point of the antibody where solubility is lowest.[2]- Screen for optimal temperature and incubation times.- Consider the use of organic co-solvents to improve the solubility of the drug-linker, but carefully evaluate their impact on antibody stability.Employ Aggregation Inhibitors: - Include excipients such as polysorbates (e.g., Polysorbate 20 or 80) or other non-ionic surfactants in the conjugation buffer.Utilize Hydrophilic Linker Technologies: - Incorporate hydrophilic linkers, such as those with polyethylene glycol (PEG) chains, to counteract the hydrophobicity of the payload.[4][5][6][10]Immobilize the Antibody: - Perform the conjugation with the antibody immobilized on a solid support to prevent intermolecular aggregation.[2]Purification Strategy: - Implement size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove aggregates.[2][11] |
| TROUBLE-002 | Inconsistent Drug-to-Antibody Ratio (DAR) | Variations in reaction parameters can lead to inconsistent DAR values between batches, affecting the ADC's therapeutic window.[3][12][13] | Precise Control of Reaction Parameters: - Tightly control temperature, pH, and reaction time.[12]- Ensure accurate molar ratios of the drug-linker to the antibody.[12]Antibody and Reagent Quality: - Use a well-characterized antibody with a consistent number of available conjugation sites.- Ensure the purity and reactivity of the this compound linker-payload.Process Analytical Technology (PAT): - Implement in-process monitoring to track the progress of the conjugation reaction and make real-time adjustments.Site-Specific Conjugation: - If feasible, explore site-specific conjugation technologies to achieve a more homogeneous DAR.[14] |
| TROUBLE-003 | Residual Free Drug-Linker in Final Product | Incomplete removal of the cytotoxic free drug-linker poses a significant safety risk.[15] Standard purification methods may not be sufficient for its complete removal.[15] | Optimize Purification Steps: - Tangential Flow Filtration (TFF) is a common method for removing small molecules, but may require optimization of membrane type and operating parameters.[14]- Chromatography techniques such as HIC or reversed-phase chromatography (RPC) can be effective.[16]- The use of activated carbon depth filters has been shown to effectively remove free toxins.[17]Process Optimization: - Optimize the conjugation reaction to maximize the conjugation efficiency and minimize the excess of unreacted drug-linker.[15] |
| TROUBLE-004 | Linker Instability and Premature Drug Release | The linker may be unstable under certain conditions, leading to the premature release of the cytotoxic payload, which can cause off-target toxicity.[4][5][10] | Linker Design and Selection: - Ensure the use of a stable linker chemistry. The MC-GGFG linker is designed to be cleaved by lysosomal proteases like Cathepsin B, which should limit premature release in systemic circulation.[18]Control of Process Conditions: - Avoid harsh pH and temperature conditions during manufacturing and storage that could lead to linker cleavage.Formulation Development: - Develop a stable formulation with an optimal pH and excipient composition to maintain ADC integrity during storage.[19] |
| TROUBLE-005 | Reduced Conjugation Yield Upon Scale-Up | Challenges in maintaining optimal reaction conditions and mixing efficiency at a larger scale can lead to lower conjugation yields.[1][20] | Thorough Process Characterization: - Understand the critical process parameters (CPPs) that affect conjugation efficiency at a small scale before scaling up.[1][20][21]Equipment Selection: - Choose appropriate reactor designs and mixing technologies that ensure homogeneous reaction conditions at the target scale.[1][20]Stepwise Scale-Up: - Perform intermediate scale-up runs to identify and address potential issues before moving to the final production scale. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the hydrophobicity of Exatecan when scaling up ADC production?
A1: The hydrophobicity of Exatecan, a derivative of camptothecin, presents several challenges during the scale-up of ADC production.[4][5][6][7][10][22] The primary issue is the increased propensity for aggregation of the ADC, especially when targeting a higher drug-to-antibody ratio (DAR).[1][4][5][10] This aggregation can negatively impact the stability, efficacy, and safety of the final product.[9] Additionally, the hydrophobicity can lead to reduced antibody conjugation yields and difficulties in purification, as the ADC may exhibit poor solubility and stick to manufacturing equipment.[4][5][7][10] To mitigate these challenges, strategies such as incorporating hydrophilic linkers (e.g., with PEG moieties) are often employed to offset the payload's hydrophobicity.[4][5][6][10]
Q2: How can I achieve a consistent Drug-to-Antibody Ratio (DAR) during large-scale manufacturing?
A2: Achieving a consistent DAR is crucial for the therapeutic efficacy and safety of an ADC.[12] Several factors must be carefully controlled during large-scale manufacturing.[12] Precise control of reaction parameters such as the molar ratio of the linker-payload to the antibody, temperature, pH, and reaction time is fundamental.[12] The quality and consistency of the starting materials, including the monoclonal antibody and the drug-linker, are also critical.[3] Implementing robust analytical methods to monitor the DAR in-process and for final product release is essential.[1][20] For greater control and homogeneity, site-specific conjugation technologies can be explored, which direct the conjugation to specific, engineered sites on the antibody, resulting in a more uniform DAR.[14]
Q3: What are the most effective methods for removing residual free this compound from the final ADC product at scale?
A3: Removing residual free drug-linker is a critical purification step to ensure the safety of the ADC.[15] At a large scale, a combination of techniques is often employed. Tangential Flow Filtration (TFF) is a widely used method for separating the larger ADC from the smaller, unreacted drug-linker molecules.[14] However, optimization of the membrane pore size and operating conditions is necessary.[15] Chromatographic methods can provide higher resolution for purification. Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase Chromatography (RPC) are effective in separating the more hydrophobic free drug-linker from the ADC.[16] Additionally, the use of activated carbon depth filters has proven to be a scalable and effective method for significantly reducing the levels of free toxins.[17]
Q4: What analytical techniques are essential for characterizing this compound ADCs during and after scale-up?
A4: A comprehensive suite of analytical methods is required to characterize the complex nature of ADCs.[11] To determine the average DAR and the distribution of different drug-loaded species, techniques like Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) are commonly used.[11][23] Size Exclusion Chromatography (SEC) is essential for quantifying high molecular weight species or aggregates.[8][11] To confirm the identity and structural integrity of the ADC, methods like mass spectrometry for intact and reduced ADC analysis are employed.[11] Additionally, a cell-based potency assay is crucial to demonstrate the biological activity of the ADC.[24]
Quantitative Data Summary
| Parameter | Bench Scale (Typical Values) | Pilot/Commercial Scale (Target Values) | Key Challenges in Scaling |
| Average DAR | 3.5 - 4.0 | 3.5 - 4.0 (with low batch-to-batch variability) | Maintaining consistent reaction kinetics and stoichiometry.[3][12] |
| ADC Aggregates | < 2% | < 1% | Increased shear stress and surface interactions in larger vessels.[1][8] |
| Residual Free Drug | < 1% | < 0.1% | Efficient removal from larger volumes.[15] |
| Conjugation Yield | > 80% | > 75% | Maintaining homogeneity and optimal reaction conditions.[1][20] |
| Purity (by SEC) | > 98% | > 99% | Removal of process-related impurities and aggregates. |
Experimental Protocols
Protocol 1: this compound ADC Conjugation (Conceptual Large-Scale)
-
Antibody Preparation: The monoclonal antibody is buffer-exchanged into a conjugation buffer (e.g., phosphate buffer with NaCl and EDTA, pH 7.0-7.5) using Tangential Flow Filtration (TFF). The antibody concentration is adjusted to a predetermined level (e.g., 10 mg/mL).
-
Partial Reduction (for cysteine conjugation): If conjugating to interchain cysteines, a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) is added at a specific molar excess to the antibody solution. The reaction is incubated at a controlled temperature (e.g., 37°C) for a defined period (e.g., 90 minutes) to achieve the desired level of disulfide bond reduction.
-
Drug-Linker Preparation: The this compound maleimide is dissolved in a compatible organic solvent (e.g., DMSO) to a high concentration.
-
Conjugation Reaction: The drug-linker solution is added to the reduced antibody solution at a specific molar ratio. The reaction is allowed to proceed at a controlled temperature (e.g., room temperature) with gentle mixing for a set duration (e.g., 60-90 minutes).
-
Quenching: The conjugation reaction is quenched by adding an excess of a thiol-containing reagent (e.g., N-acetylcysteine) to react with any unreacted maleimide groups on the drug-linker.
-
Purification: The crude ADC solution is purified to remove unreacted drug-linker, quenching agent, and any aggregates. This is typically performed using TFF for initial buffer exchange and removal of small molecules, followed by a chromatography step such as HIC or SEC for final polishing.
-
Formulation: The purified ADC is buffer-exchanged into the final formulation buffer and concentrated to the target concentration using TFF.
-
Sterile Filtration: The final formulated ADC is passed through a 0.22 µm sterile filter into sterile containers.
Visualizations
Caption: Figure 1. This compound ADC Production Workflow
Caption: Figure 2. Troubleshooting Logic for ADC Aggregation
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 13. mabplexinc.com [mabplexinc.com]
- 14. lonza.com [lonza.com]
- 15. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 17. cobetter.com [cobetter.com]
- 18. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ADC Manufacturing's Biggest CMC Challenges And Ways To Approach Them [bioprocessonline.com]
- 20. biopharminternational.com [biopharminternational.com]
- 21. abbviecontractmfg.com [abbviecontractmfg.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. mdpi.com [mdpi.com]
- 24. pharmacompass.com [pharmacompass.com]
how to prevent premature payload release from MC-GGFG linker
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the premature release of payloads from Maleimidocaproyl-Glycyl-Glycyl-Phenylalanyl-Glycyl (MC-GGFG) linked antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of payload release from an MC-GGFG linker?
The MC-GGFG linker is an enzyme-cleavable linker designed for controlled payload release within the target cell. The primary mechanism involves the enzymatic cleavage of the GGFG tetrapeptide sequence by lysosomal proteases, particularly cathepsins, which are highly active in the acidic environment of lysosomes (pH 4.5-5.0).[1][2] Once the ADC is internalized by the target cell and trafficked to the lysosome, these proteases recognize and hydrolyze the peptide bonds within the GGFG sequence. This cleavage initiates the release of the cytotoxic payload.[]
Q2: Which specific enzymes are responsible for cleaving the GGFG sequence?
The GGFG peptide sequence is primarily cleaved by lysosomal cysteine proteases such as Cathepsin B and Cathepsin L.[1][4] While both enzymes can process the linker, some studies suggest that the GGFG linker is particularly responsive to Cathepsin L.[1] The cleavage typically occurs between the phenylalanine and glycine residues. Upon cleavage of the peptide, a self-immolative spacer, if present, spontaneously decomposes to release the active drug.
Q3: What are the common causes of premature payload release from MC-GGFG linkers in circulation?
While the MC-GGFG linker is designed for high stability in the bloodstream, premature payload release can occur due to several factors:[5]
-
Extracellular Proteases: Certain proteases present in the tumor microenvironment or in systemic circulation can potentially cleave the GGFG sequence, although this is less common than intracellular cleavage.
-
Instability of the Maleimide-Cysteine Conjugation: The maleimide group used to attach the linker to the antibody's cysteine residues can undergo a retro-Michael reaction, leading to deconjugation of the entire linker-payload complex. This deconjugated species can then circulate and potentially bind to other proteins, such as albumin.[6]
-
Hydrophobicity of the ADC: Highly hydrophobic payloads can increase the overall hydrophobicity of the ADC, leading to aggregation.[1][7] Aggregates can be cleared more rapidly from circulation and may exhibit altered stability profiles.
-
Species-Specific Plasma Enzymes: Preclinical studies in mice may show higher rates of premature payload release compared to human plasma. This is often due to the presence of specific enzymes in mouse plasma, such as carboxylesterase 1c (Ces1c), which can hydrolyze certain peptide linkers.[8][9]
Q4: How can I assess the stability of my MC-GGFG linked ADC in the laboratory?
Several analytical techniques can be employed to evaluate the stability of your ADC and quantify premature payload release. A typical workflow involves incubating the ADC in plasma from different species (e.g., human, mouse, rat) at 37°C over a time course and then analyzing the samples.[8]
Key analytical methods include:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful method to separate ADC species with different drug-to-antibody ratios (DAR). A decrease in the average DAR over time indicates payload loss.[10][11][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to detect and quantify the free payload in plasma after protein precipitation.[2] It can also be used to analyze the intact ADC and identify different drug-loaded species.
-
Enzyme-Linked Immunosorbent Assay (ELISA): An ELISA-based method can be used to measure the concentration of total antibody and antibody-conjugated drug, allowing for the calculation of payload loss.[8]
Troubleshooting Guides
Issue 1: High levels of premature payload release observed in mouse plasma.
-
Possible Cause: The GGFG linker may be susceptible to cleavage by mouse-specific plasma enzymes like carboxylesterase 1c (Ces1c).[8][9]
-
Troubleshooting Steps:
-
Confirm Species-Specificity: Compare the stability of your ADC in mouse plasma versus human and rat plasma. Significantly higher payload release in mouse plasma points towards a species-specific enzyme issue.
-
Use Ces1c Knockout Mice: For in vivo studies, consider using Ces1c knockout mouse models to mitigate this off-target cleavage.[8]
-
Linker Modification: If still in the design phase, consider linker modifications to enhance stability in mouse plasma. For instance, adding a glutamic acid residue to the N-terminus of a valine-citrulline linker has been shown to improve stability in mice.[8]
-
Issue 2: Gradual loss of DAR observed by HIC analysis in human plasma.
-
Possible Cause: This could be due to the retro-Michael reaction leading to the deconjugation of the maleimide-linker from the antibody.[6]
-
Troubleshooting Steps:
-
LC-MS Analysis of Plasma: Analyze the plasma samples by LC-MS to detect the presence of the deconjugated linker-payload or its adducts with serum albumin.[6]
-
Optimize Conjugation Chemistry: Review and optimize the conjugation protocol. Ensure complete removal of reducing agents after antibody reduction and before conjugation.
-
Alternative Conjugation Strategies: Explore alternative, more stable conjugation chemistries that are less prone to retro-Michael reaction.
-
Issue 3: ADC aggregation observed during storage or after conjugation.
-
Possible Cause: The hydrophobic nature of the payload conjugated to the antibody can lead to the formation of aggregates.[1][7]
-
Troubleshooting Steps:
-
Formulation Optimization: Evaluate different buffer conditions (pH, ionic strength) for ADC formulation and storage to minimize aggregation.
-
Inclusion of Hydrophilic Moieties: If feasible in your ADC design, incorporating hydrophilic linkers or spacers (e.g., PEG) can help to mitigate aggregation driven by payload hydrophobicity.
-
Control of DAR: A high drug-to-antibody ratio can increase the propensity for aggregation.[7] Optimize the conjugation reaction to achieve a lower, more homogenous DAR.
-
Immobilization During Conjugation: Consider solid-phase immobilization of the antibody during conjugation to prevent aggregation at its source.[1]
-
Data Presentation
Table 1: Stability of a GGFG-linked ADC in Plasma
| Plasma Source | Incubation Time | Payload Release (%) | Reference |
| Human | 21 days | 1-2% | [13] |
| Rat | 21 days | 1-2% | [13] |
| Mouse | 21 days | 1-2% | [13] |
Note: This data is for the ADC DS8201a, which utilizes a GGFG linker. Stability may vary depending on the specific antibody, payload, and conjugation site.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assessment
-
Preparation: Dilute the ADC to a final concentration of 1 mg/mL in plasma from the desired species (human, mouse, rat).
-
Incubation: Incubate the ADC-plasma mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the mixture.
-
Sample Processing for Free Payload Analysis (LC-MS):
-
To an aliquot of plasma, add 3 volumes of cold acetonitrile to precipitate plasma proteins.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Collect the supernatant for LC-MS analysis to quantify the released payload.
-
-
Sample Analysis for DAR (HIC):
-
Analyze the collected aliquots directly by HIC-HPLC to determine the distribution of species with different DARs.
-
Protocol 2: Cathepsin B Cleavage Assay
-
Activation of Cathepsin B: Prepare an activation buffer (e.g., 30 mM DTT, 15 mM EDTA in water). Add Cathepsin B to the activation buffer and incubate for 15 minutes at room temperature.[14]
-
Reaction Mixture: Prepare a reaction buffer (e.g., 25 mM acetate buffer, pH 5.0). Add the ADC and the activated Cathepsin B to the reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points, take aliquots of the reaction and quench the enzymatic reaction (e.g., by adding a protease inhibitor or by rapid freezing).
-
Analysis: Analyze the samples by LC-MS to quantify the release of the payload.
Visualizations
Caption: Intracellular processing of an MC-GGFG linked ADC.
Caption: Experimental workflow for ADC plasma stability assessment.
Caption: Troubleshooting logic for premature payload release.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody Drug Conjugates: Application of Quantitative Pharmacology in Modality Design and Target Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Where Did the Linker-Payload Go? A Quantitative Investigation on the Destination of the Released Linker-Payload from an Antibody-Drug Conjugate with a Maleimide Linker in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 8. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. Antibody format and drug release rate determine the therapeutic activity of non-internalizing antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Characterization and in vitro Studies of a Cathepsin B‐Cleavable Prodrug of the VEGFR Inhibitor Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Pharmacokinetic Profile of MC-GGFG-Exatecan ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and characterization of MC-GGFG-Exatecan antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of an this compound ADC?
A1: An this compound ADC is a targeted cancer therapy.[1][2] The monoclonal antibody (mAb) component of the ADC binds to a specific antigen on the surface of tumor cells.[3] Following binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis, and trafficked to the lysosomes.[3] The acidic environment and the presence of lysosomal proteases, such as cathepsins, cleave the GGFG tetrapeptide linker.[4][5] This cleavage releases the exatecan payload, a potent topoisomerase I inhibitor, which then intercalates into the DNA, leading to DNA damage and ultimately apoptotic cell death.[6]
Q2: What are the main challenges affecting the pharmacokinetic (PK) profile of this compound ADCs?
A2: The primary challenge is the inherent hydrophobicity of the exatecan payload and, to some extent, the GGFG linker.[1][7] This issue is often exacerbated in ADCs with a high drug-to-antibody ratio (DAR).[3][] Increased hydrophobicity can lead to ADC aggregation, accelerated plasma clearance, and off-target toxicity, all of which contribute to a poor pharmacokinetic profile and a narrowed therapeutic window.[3][]
Q3: How can the hydrophobicity of an this compound ADC be mitigated to improve its PK profile?
A3: A key strategy is to increase the overall hydrophilicity of the ADC. This can be achieved by incorporating hydrophilic moieties into the linker design.[9] Examples of such modifications include the use of polyethylene glycol (PEG) chains, polysarcosine (PSAR) polymers, or other polar groups.[][9][10] These hydrophilic linkers can "mask" the hydrophobicity of the payload, leading to reduced aggregation, slower clearance, and a PK profile more similar to that of the parent antibody.[3][][10]
Q4: What is the "bystander effect" and is it relevant for this compound ADCs?
A4: The bystander effect is the ability of a cytotoxic payload released from a targeted cancer cell to diffuse across the cell membrane and kill neighboring, antigen-negative tumor cells.[11][12] This is a crucial mechanism for treating heterogeneous tumors where not all cells express the target antigen.[11] Exatecan is a membrane-permeable payload, and ADCs utilizing it can exhibit a significant bystander effect.[3][][10][13]
Q5: What are the critical quality attributes to monitor during the development of an this compound ADC?
A5: Key quality attributes to monitor include the drug-to-antibody ratio (DAR), the distribution of different DAR species, the level of aggregation, in vitro and in vivo stability, and in vitro potency and bystander killing effect.[4][14] Careful monitoring of these attributes is essential for ensuring batch-to-batch consistency and for understanding the ADC's efficacy and safety profile.[15]
Troubleshooting Guides
Issue 1: ADC Aggregation
Symptoms:
-
Visible precipitation or cloudiness in the ADC solution.
-
Appearance of high molecular weight species in size-exclusion chromatography (SEC) analysis.[2]
-
Inconsistent results in in vitro or in vivo experiments.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Hydrophobicity | - Consider re-engineering the linker to include hydrophilic components like PEG or polysarcosine.[9]- If possible, explore conjugation with a less hydrophobic payload, though this may impact potency. |
| High Drug-to-Antibody Ratio (DAR) | - Optimize the conjugation reaction to target a lower average DAR (typically 2-4 is a good balance for hydrophobic payloads).[16]- Utilize site-specific conjugation technologies to produce a more homogeneous ADC with a defined DAR.[15] |
| Unfavorable Buffer Conditions | - Screen different buffer formulations, varying the pH and salt concentration to find conditions that maximize ADC solubility.[1]- Avoid pH conditions that are close to the isoelectric point (pI) of the antibody.[1] |
| Physical Stress | - Minimize shear stress during manufacturing and handling (e.g., avoid vigorous mixing or harsh filtration conditions).[2]- Control storage and transportation conditions, avoiding excessive temperature fluctuations and shaking.[2] |
Issue 2: Inconsistent Drug-to-Antibody Ratio (DAR)
Symptoms:
-
High variability in DAR values between different batches.
-
Broad peaks in hydrophobic interaction chromatography (HIC) or mass spectrometry (MS) analysis, indicating a heterogeneous mixture of DAR species.[4][14]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Non-Specific Conjugation Chemistry | - Employ site-specific conjugation methods, such as engineering cysteine or unnatural amino acid residues into the antibody, to achieve a more defined and homogeneous DAR.[15]- Consider enzymatic conjugation techniques (e.g., using transglutaminase or sortase A) for precise payload attachment.[15] |
| Poor Control of Reaction Parameters | - Carefully control the stoichiometry of the linker-payload to the antibody during the conjugation reaction.[15]- Optimize reaction parameters such as pH, temperature, and incubation time to ensure consistent conjugation efficiency.[15] |
| Inaccurate DAR Measurement | - Use orthogonal methods to determine the DAR, such as UV/Vis spectroscopy, HIC, and LC-MS, to ensure accuracy and consistency.[4][][14]- Ensure proper calibration and validation of the analytical methods used for DAR determination. |
Issue 3: Poor In Vivo Stability and Rapid Clearance
Symptoms:
-
Shorter than expected plasma half-life of the ADC.
-
Low exposure (AUC) in pharmacokinetic studies.
-
Reduced in vivo efficacy compared to in vitro potency.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Premature Linker Cleavage | - Assess the stability of the MC-GGFG linker in plasma from the relevant species in vitro.[17]- If premature cleavage is observed, consider alternative linker chemistries that are more stable in circulation. |
| High Hydrophobicity and Aggregation | - As with aggregation issues, incorporate hydrophilic moieties into the linker to improve the ADC's solubility and reduce clearance.[3][9]- Optimize the DAR to a lower, more favorable ratio.[16] |
| Formation of Anti-Drug Antibodies (ADAs) | - Conduct immunogenicity testing to determine if ADAs are being generated against the ADC.[]- If ADAs are detected, their potential impact on PK and safety should be evaluated. |
Data Presentation
Table 1: Comparison of Hydrophobicity and Aggregation of Trastuzumab-Exatecan ADCs with Different Linkers
| ADC Construct | Linker-Payload ClogP | DAR (by HIC) | HIC Retention Time (min) | Aggregation (by SEC) |
| Trastuzumab (naked mAb) | N/A | N/A | 5.8 | 0.2% |
| T-DXd (GGFG linker) | -0.28 | 7.4 | 9.1 | 2.4% |
| Exo-Linker ADC (hydrophilic linker) | -3.0 | 8.0 | 7.5 | 1.6% |
Data adapted from a comparative study of a novel hydrophilic linker platform with the established T-DXd platform.[7]
Table 2: In Vitro Potency of Exatecan and a Related Camptothecin Derivative
| Payload | IC50 in KPL-4 cells (nM) |
| Exatecan | 0.9 |
| DXd | 4.0 |
Data from a study comparing the in vitro cytotoxicity of different payloads.[7]
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of drug-conjugated species of an this compound ADC.
Methodology:
-
Sample Preparation: Dilute the ADC to a suitable concentration (e.g., 1 mg/mL) in the mobile phase A.
-
Chromatographic System: Use a HIC column (e.g., TSKgel Butyl-NPR) on a HPLC or UPLC system.
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 10% isopropanol).
-
-
Gradient Elution: Elute the ADC species using a decreasing salt gradient (i.e., increasing percentage of mobile phase B). The more hydrophobic, higher DAR species will elute later.
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: Integrate the peak areas for each DAR species. The average DAR is calculated as the weighted average of the different species.
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the extent of payload deconjugation in plasma over time.
Methodology:
-
Incubation: Incubate the this compound ADC at a specific concentration (e.g., 100 µg/mL) in plasma from the desired species (e.g., human, rat, mouse) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 144 hours).
-
Sample Preparation: At each time point, purify the ADC from the plasma matrix. This can be done using affinity purification methods such as protein A magnetic beads.
-
Analysis of ADC Integrity: Analyze the purified ADC by LC-MS to determine the average DAR at each time point. A decrease in the average DAR indicates deconjugation.
-
Analysis of Free Payload: Precipitate the plasma proteins from a separate aliquot (e.g., with acetonitrile) and analyze the supernatant by LC-MS/MS to quantify the concentration of released exatecan.[5][19][20]
Protocol 3: In Vitro Bystander Killing Co-culture Assay
Objective: To evaluate the ability of the this compound ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Methodology:
-
Cell Lines: Use two cell lines: one that expresses the target antigen (Ag+) and one that does not (Ag-). The Ag- cell line should be labeled with a fluorescent marker (e.g., GFP) for easy identification.
-
Co-culture: Seed the Ag+ and Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1, 1:3).
-
ADC Treatment: Treat the co-culture with a serial dilution of the this compound ADC. Include untreated wells as a control.
-
Incubation: Incubate the cells for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).
-
Analysis:
-
Use flow cytometry or high-content imaging to quantify the viability of the Ag- (GFP-positive) and Ag+ (GFP-negative) cell populations separately.
-
The percentage of dead Ag- cells in the treated wells compared to the untreated wells indicates the extent of the bystander effect.
-
Visualizations
References
- 1. pharmtech.com [pharmtech.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform [mdpi.com]
- 4. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. Development and optimization of a high-throughput LC-MS/MS method for the simultaneous determination of Exatecan and its Cathepsin B-sensitive prodrug, and ARV-825 in rat plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 11. benchchem.com [benchchem.com]
- 12. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 13. researchgate.net [researchgate.net]
- 14. pharmiweb.com [pharmiweb.com]
- 15. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 16. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Development and validation of a high-throughput HPLC-MS/MS method for the simultaneous determination of exatecan and its cathepsin B-sensitive prodrug in rat plasma - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with solubility issues of MC-GGFG-Exatecan
Welcome to the technical support center for MC-GGFG-Exatecan. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this antibody-drug conjugate (ADC). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your experiments.
Troubleshooting Guide: Solubility Issues
Low solubility of this compound can manifest as precipitation, aggregation, or difficulty in achieving the desired concentration. These issues can impact the accuracy of your experimental results and the overall viability of the ADC. The following guide provides a systematic approach to troubleshooting these challenges.
Problem: Precipitate is observed in the solution.
| Potential Cause | Recommended Solution |
| Low Solubility in Aqueous Buffers | The hydrophobic nature of the Exatecan payload can lead to poor solubility in aqueous solutions.[1][] Consider the use of organic co-solvents or specialized formulation buffers. |
| Incorrect pH | The pH of the solution can significantly impact the stability and solubility of the antibody component of the ADC.[3] Extreme pH values can lead to protein denaturation and aggregation. Ensure the buffer pH is within the optimal range for the antibody, typically between pH 5.0 and 7.4. |
| High Drug-to-Antibody Ratio (DAR) | Higher DAR values increase the overall hydrophobicity of the ADC, which can decrease its solubility.[1][3] If possible, consider using an ADC with a lower DAR. |
| Temperature Stress | Freeze-thaw cycles and exposure to high temperatures can induce aggregation and precipitation.[3] Store the ADC at the recommended temperature and avoid repeated freezing and thawing. |
| High Salt Concentration | High salt concentrations can promote hydrophobic interactions, leading to reduced solubility and aggregation.[1] If possible, reduce the salt concentration in your buffer. |
Problem: The desired concentration cannot be achieved.
| Potential Cause | Recommended Solution |
| Inadequate Solvent | This compound has limited solubility in purely aqueous solutions. Refer to the Solubility Data table below for recommended solvents. |
| Slow Dissolution Rate | The compound may require more time or energy to dissolve completely. Gentle vortexing or sonication may aid in dissolution. For some formulations, an ultrasonic bath may be necessary.[4][5] |
| Saturation Limit Reached | You may be attempting to prepare a solution above the compound's saturation point in that specific solvent. Refer to the Solubility Data table for known solubility limits. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solution preparation of this compound?
A1: For in vitro studies, freshly opened, anhydrous DMSO is recommended for preparing stock solutions of this compound and similar drug-linker conjugates.[4][5][6] A stock solution of at least 50 mg/mL in DMSO should be achievable with the aid of ultrasonication.[4][6]
Q2: How can I improve the solubility of this compound in my aqueous experimental buffer?
A2: To improve solubility in aqueous buffers, you can try several approaches:
-
Use of Co-solvents: Start by dissolving the compound in a small amount of a water-miscible organic solvent like DMSO, and then slowly add your aqueous buffer to the desired final concentration.
-
Formulation Excipients: The inclusion of excipients such as PEG300 and Tween-80 can significantly improve the solubility and stability of the ADC in aqueous solutions.[5]
-
pH Optimization: Ensure your buffer pH is within the optimal range for the antibody's stability, typically between pH 5.0 and 7.4.[3]
-
Hydrophilic Linkers: While the linker is intrinsic to this compound, for future ADC design, consider the use of more hydrophilic linkers like PEG or polysarcosine to counteract the hydrophobicity of the payload.[][7][8]
Q3: What is the impact of the Drug-to-Antibody Ratio (DAR) on the solubility of this compound?
A3: The DAR has a significant impact on the solubility of ADCs. A higher number of hydrophobic drug molecules conjugated to the antibody increases the overall hydrophobicity of the ADC, which can lead to a decrease in its aqueous solubility and a higher propensity for aggregation.[1][3]
Q4: How should I store solutions of this compound?
A4: Stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5][6] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[6]
Q5: Can I filter-sterilize my solution of this compound?
A5: Caution should be exercised when filter-sterilizing ADC solutions. Due to the potential for aggregation and non-specific binding to the filter membrane, it is advisable to use low protein-binding filters (e.g., PVDF) and to test for any loss of product after filtration.
Data Presentation
Solubility Data for this compound and Related Compounds
The following table summarizes the available solubility information for this compound and its components. Please note that "MC-GGFG-PAB-Exatecan" is a very closely related structure and its formulation data is highly relevant.
| Compound | Solvent/Formulation | Solubility | Remarks |
| This compound | DMSO | ≥ 50 mg/mL (52.80 mM)[4][6] | Requires sonication. Use of freshly opened, anhydrous DMSO is critical as hygroscopic DMSO can negatively impact solubility.[4][5][6] |
| MC-GGFG-PAB-Exatecan | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 1.25 mg/mL (1.14 mM)[5] | This formulation results in a suspended solution and requires ultrasonication. It is suitable for oral and intraperitoneal injections.[5] |
| MC-GGFG-PAB-Exatecan | 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL (1.14 mM)[5] | This formulation results in a clear solution. The saturation point is not known.[5] |
| Exatecan Mesylate | Water | Water-soluble[9][10] | The mesylate salt form of Exatecan is designed for improved water solubility. |
| Exatecan | DMSO | 21 mg/mL (48.22 mM)[10] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound for in vitro use.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 50 mg/mL).
-
Vortex the tube briefly to initially mix the powder and solvent.
-
Place the tube in an ultrasonic bath and sonicate until the compound is completely dissolved. Visual inspection for any remaining particulate matter is crucial.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, low-binding tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Preparation of an In Vivo Formulation (Suspended Solution)
This protocol is adapted from the formulation of the closely related MC-GGFG-PAB-Exatecan and is suitable for creating a suspended solution for animal studies.[5]
Materials:
-
This compound stock solution in DMSO (e.g., 12.5 mg/mL)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
Ultrasonic bath
Procedure:
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of a 12.5 mg/mL this compound stock solution in DMSO. Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL. This will result in a final concentration of 1.25 mg/mL.
-
The solution will be a suspension. Use an ultrasonic bath to ensure the suspension is uniform before administration.
-
This formulation is suitable for oral and intraperitoneal injections.
Protocol 3: General Protocol for Assessing Aqueous Solubility
This protocol provides a general method for researchers to estimate the solubility of this compound in their specific aqueous buffers.
Materials:
-
This compound
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
-
Shaker or rotator at a controlled temperature
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of this compound powder to a microcentrifuge tube.
-
Add a known volume of the aqueous buffer to the tube.
-
Tightly cap the tube and place it on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After incubation, centrifuge the tube at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred.
-
Quantify the concentration of this compound in the supernatant using a suitable analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.
-
The measured concentration represents the equilibrium solubility of the compound in that specific buffer at that temperature.
Visualizations
Troubleshooting Workflow for Solubility Issues
The following diagram illustrates a logical workflow for addressing solubility challenges encountered during experiments with this compound.
Caption: A step-by-step guide to troubleshooting solubility problems.
Signaling Pathway of Exatecan
Exatecan is a potent topoisomerase I (TOP1) inhibitor. It exerts its cytotoxic effects by interfering with the normal function of this essential enzyme in DNA replication and transcription.[9][10]
Caption: Exatecan stabilizes the TOP1-DNA complex, leading to cell death.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility of ADCs | Evidentic GmbH [evidentic.com]
- 4. This compound (MC-GGFG-DX8951) | ADC药物偶联物 | MCE [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. youtube.com [youtube.com]
- 10. selleckchem.com [selleckchem.com]
Technical Support Center: Optimization of Linker Design for Exatecan Payloads
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments involving the optimization of linker design for exatecan payloads in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: Why is exatecan a promising payload for ADCs?
Exatecan, a derivative of camptothecin, is a potent topoisomerase I (TOP1) inhibitor.[1] Its high potency, ability to induce bystander killing, and capacity to overcome certain multidrug resistance mechanisms make it a highly attractive payload for ADCs.[2][3] Studies have shown exatecan to be 2- to 10-fold more potent in terms of IC50 values compared to other TOP1 inhibitors like SN38 and DXd.[4][5]
Q2: What are the main challenges associated with designing linkers for exatecan?
The primary challenge is exatecan's significant hydrophobicity.[3] This property can lead to several issues during ADC development, including:
-
Aggregation: High drug-to-antibody ratios (DAR) with hydrophobic drug-linkers can cause the ADC to aggregate, which compromises the manufacturing process and can induce immunogenicity.[6][7]
-
Reduced Conjugation Yields: The hydrophobicity of the exatecan-linker combination can lead to poor yields during the conjugation process.[4][7]
-
Faster Plasma Clearance: Aggregated or overly hydrophobic ADCs can be cleared from circulation more rapidly, reducing their exposure to the tumor and overall efficacy.[6]
Q3: How can the hydrophobicity of exatecan-based ADCs be managed?
Several strategies are employed to counteract the hydrophobicity of exatecan:
-
Hydrophilic Linkers: Incorporating hydrophilic components into the linker, such as polyethylene glycol (PEG) chains or polysarcosine (PSAR) platforms, is a common and effective approach.[4][8][9] For instance, a discrete PEG24 chain was found to successfully compensate for a hydrophobic PAB–exatecan moiety.[4][7]
-
Optimized Linker Chemistry: Novel linker technologies, such as those based on ethynylphosphonamidates, have been developed to create stable, highly loaded ADCs with antibody-like pharmacokinetic properties.[4]
-
Branched Linkers: Branched pegylated linkers can help generate ADCs with improved half-life, pharmacokinetics, efficacy, and tolerability.[6]
Q4: What is the difference between cleavable and non-cleavable linkers for exatecan ADCs?
Cleavable and non-cleavable linkers differ in their mechanism of payload release.
-
Cleavable Linkers: These are designed to be stable in circulation and release the exatecan payload under specific conditions found in the tumor microenvironment or inside tumor cells.[1] Mechanisms include cleavage by lysosomal proteases (e.g., valine-citrulline linkers), acidic pH (hydrazone linkers), or a reducing environment (disulfide linkers).[1][10] Cleavable linkers are essential for enabling the "bystander effect," where the released, membrane-permeable drug can kill neighboring antigen-negative tumor cells.[2][11]
-
Non-Cleavable Linkers: With these linkers, the payload is released after the antibody itself is degraded within the lysosome.[6] This typically results in the release of an active metabolite (e.g., exatecan-linker-amino acid), which is often charged and less able to cross cell membranes, thus limiting the bystander effect.[6]
Q5: What is the "bystander effect" and why is it important for exatecan ADCs?
The bystander effect occurs when a cytotoxic payload released from an ADC kills not only the target antigen-positive cancer cell but also adjacent antigen-negative cells.[2] Exatecan can passively diffuse across biological membranes, making it highly effective at inducing a strong bystander killing effect.[2][11] This is crucial for treating heterogeneous tumors where not all cells express the target antigen.[2]
Troubleshooting Guide
Issue 1: Low Drug-to-Antibody Ratio (DAR) or Poor Conjugation Yield
-
Potential Cause: The hydrophobicity of the exatecan-linker construct may be causing aggregation and inefficient reaction.[4][7] The conjugation conditions (e.g., pH, reducing agent concentration) may be suboptimal.
-
Troubleshooting Steps:
-
Modify the Linker: Incorporate hydrophilic spacers like PEG or PSAR into the linker design to improve solubility.[8][9]
-
Optimize Reaction Conditions: Systematically vary the equivalents of the linker-payload and the reducing agent (e.g., TCEP) used in the conjugation reaction.[4][12] Perform pH screening for the conjugation buffer, as reaction efficiency can be pH-dependent.[12]
-
Purification: After conjugation, use size-exclusion chromatography (SEC) to remove unreacted linker-payload and aggregates.[4]
-
Issue 2: ADC Aggregation Observed During or After Conjugation
-
Potential Cause: High DAR coupled with a hydrophobic drug-linker is a common cause of aggregation.[6]
-
Troubleshooting Steps:
-
Increase Linker Hydrophilicity: This is the most direct solution. The addition of hydrophilic polymers has been shown to enable the construction of highly loaded (e.g., DAR 8) ADCs with excellent solubility.[4][7]
-
Characterize Aggregation: Use Size Exclusion Chromatography (SEC-HPLC) to quantify the percentage of monomer, dimer, and high molecular weight species (HMWS) in your ADC preparation.[6] A monomer content >95% is generally considered desirable.
-
Alternative Conjugation Strategy: Consider site-specific conjugation technologies. While cysteine-based conjugation is common, controlling the specific sites of attachment can sometimes lead to more homogeneous and less aggregation-prone ADCs.[13]
-
Issue 3: Premature Drug Release (Poor In Vitro/In Vivo Stability)
-
Potential Cause: The linker chemistry may not be sufficiently stable in plasma. This is a known issue with some traditional linker types, leading to off-target toxicity.[4][14]
-
Troubleshooting Steps:
-
Select a More Stable Linker: Ethynylphosphonamidate linkers have demonstrated superior stability in circulation compared to linkers used in some approved ADCs.[4] Peptide linkers like l-Ala-l-Ala have also shown good plasma stability.[6]
-
Perform Stability Assays: Incubate the ADC in mouse and human plasma ex vivo and measure the change in average DAR over time using LC-MS.[6] This provides a direct measure of linker stability.
-
Pharmacokinetic (PK) Studies: Conduct PK studies in animal models (e.g., rats) and measure both "total ADC" (using an anti-antibody ELISA) and "intact ADC" (using an anti-drug ELISA or immunocapture followed by LC-MS). Overlapping profiles for total and intact ADC indicate high stability.[4][5]
-
Issue 4: Inconsistent or Lower-Than-Expected In Vitro Cytotoxicity
-
Potential Cause: Inefficient internalization of the ADC, inefficient cleavage of the linker, or the cell line may have low expression of the target antigen.[2][6]
-
Troubleshooting Steps:
-
Verify Target Expression: Confirm the level of target antigen expression on your cell lines using flow cytometry.[2]
-
Assess Internalization: Use a fluorescently labeled ADC to confirm receptor-mediated endocytosis via imaging flow cytometry or confocal microscopy.[15]
-
Evaluate Linker Cleavage: Conduct a cathepsin B enzymatic cleavage assay to confirm that the linker is being processed as expected in a lysosomal environment.[2]
-
Control Experiments: Always include the free exatecan drug as a positive control in your cytotoxicity assays to understand the maximum potential potency.[2]
-
Data Presentation
Table 1: In Vitro Potency of Topoisomerase I Inhibitors
| Compound | Cell Line | IC50 (nmol/L) | Citation |
|---|---|---|---|
| Exatecan | SKBR-3 | ~0.5 | [4] |
| Exatecan | NCI-N87 | ~0.9 | [16] |
| Exatecan | KPL-4 | 0.9 | [16] |
| DXd | SKBR-3 | ~5 | [4] |
| DXd | KPL-4 | 4.0 | [16] |
| SN38 | SKBR-3 | ~10 |[4] |
Table 2: Characterization of Different Exatecan-ADC Formulations
| ADC Construct | Target | Average DAR | Monomer (%) | In Vitro Stability (DAR Loss, 8 days) | Citation |
|---|---|---|---|---|---|
| IgG(8)-EXA (pegylated linker) | HER2 | 7.9 | >97% | 1.3% (human serum) | [6] |
| Mb(4)-EXA (pegylated linker) | HER2 | 4.0 | >97% | 1.8% (mouse serum) | [6] |
| Trastuzumab-LP5 (phosphonamidate) | HER2 | 8.0 | >99% | High (overlapping PK profiles) | [4] |
| Tra-Exa-PSAR10 (polysarcosine) | HER2 | 8.0 | >95% | High (stable in rat plasma) | [8][9] |
| T-DXd (Enhertu) | HER2 | 7.7 | 90.3% | 11.8% (human serum) |[6] |
Experimental Protocols & Visualizations
Mechanism of Action & Experimental Workflows
The following diagrams illustrate the mechanism of exatecan and the general workflow for developing and evaluating an exatecan-based ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Exatecan ADC Immunogenicity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with exatecan-based Antibody-Drug Conjugates (ADCs). This resource provides answers to frequently asked questions and troubleshooting guidance for challenges related to immunogenicity.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of immunogenicity in exatecan ADCs?
A: The immunogenicity of exatecan ADCs is a complex multifactorial issue. An immune response, characterized by the formation of Anti-Drug Antibodies (ADAs), can be triggered by any part of the ADC molecule. These ADAs can alter the pharmacokinetics, reduce efficacy, or cause adverse events.[1] The primary drivers are:
-
The Monoclonal Antibody (mAb): Even fully human or humanized antibodies can contain T-cell epitopes, particularly within the complementarity-determining regions (CDRs), which can activate T-helper cells and lead to an ADA response.[2][3][4]
-
The Linker-Payload: The chemical linker connecting the antibody and the payload can influence immunogenicity. Linker stability is critical; premature release of the payload can lead to off-target toxicity and potential immune responses.[5][6]
-
The Exatecan Payload: Small molecule drugs like exatecan can act as haptens. While not immunogenic on their own, they can become immunogenic when conjugated to a large carrier protein like an antibody.
-
Neoantigens: The conjugation process itself can create new, non-native epitopes (neoantigens) at the linker-antibody interface, which can be recognized as foreign by the immune system.[7]
-
ADC Aggregates and Physical Attributes: The conjugation of hydrophobic payloads like exatecan can increase the propensity for the ADC to aggregate.[8] Aggregates are a significant risk factor for inducing a strong immunogenic response.[8] The overall drug-to-antibody ratio (DAR) also plays a critical role.[9]
Caption: Key Drivers of Exatecan ADC Immunogenicity.
Q2: How can the antibody component be engineered to reduce immunogenicity?
A: A primary strategy to reduce the immunogenicity of the antibody backbone is "deimmunization." This technology focuses on identifying and removing potential human T-cell epitopes from the protein sequence.[2] The process typically involves a combination of computational prediction and experimental validation.[10]
The general workflow is as follows:
-
In Silico Epitope Prediction: The antibody's amino acid sequence, particularly the variable regions, is analyzed using computational algorithms. These tools predict peptide sequences that are likely to bind to Major Histocompatibility Complex Class II (MHC-II) molecules, a critical step in T-cell activation.[11][12]
-
Epitope Mapping & Validation: The predicted T-cell epitopes are then synthesized as peptides and tested in vitro. Functional T-cell assays, such as T-cell proliferation assays using peripheral blood mononuclear cells (PBMCs) from a diverse pool of donors, are used to confirm which peptides are genuinely immunogenic.[10]
-
Protein Engineering: Amino acid substitutions are strategically introduced into the antibody sequence to remove the validated T-cell epitopes. These modifications are carefully chosen to minimize any negative impact on the antibody's affinity, stability, and function.[4][13]
-
Re-evaluation: The newly engineered antibody variant is then re-tested in vitro to confirm the removal of the T-cell epitopes and to ensure that its critical quality attributes are maintained.
Caption: Workflow for In Silico Antibody Deimmunization.
Q3: What is the role of the linker, payload (exatecan), and DAR in ADC immunogenicity?
A: The linker, payload, and drug-to-antibody ratio (DAR) are interconnected factors that significantly impact the immunogenicity risk of an exatecan ADC.
-
Linker: The linker's primary role is to keep the potent exatecan payload attached to the antibody in circulation and release it inside the target cancer cell.[14] An ideal linker should be highly stable in plasma to prevent premature payload release, which can cause systemic toxicity and potentially generate an immune response.[6] Furthermore, certain linker chemistries, such as those incorporating polyethylene glycol (PEG), can help mask the hydrophobicity of the payload, reducing the ADC's propensity to aggregate.[8][14]
-
Payload (Exatecan): The hydrophobicity of exatecan can be a challenge. When conjugated at a high DAR, it can increase the overall hydrophobicity of the ADC, leading to aggregation, faster plasma clearance, and a higher risk of immunogenicity.[8] However, exatecan and other topoisomerase I inhibitors also have the potential to induce immunogenic cell death (ICD), which can stimulate an anti-tumor immune response—a beneficial form of immunomodulation.[15][16][17]
-
Drug-to-Antibody Ratio (DAR): The DAR is the average number of exatecan molecules conjugated to each antibody and is a critical parameter to optimize.[9][18] A low DAR may result in insufficient potency, while a high DAR can negatively affect pharmacokinetics and increase immunogenicity risk.[19] High-DAR ADCs are often cleared more rapidly from circulation.[20] Striking the right balance is key to maximizing the therapeutic window.[18]
Table 1: Influence of Drug-to-Antibody Ratio (DAR) on Exatecan ADC Properties
| Property | Low DAR (e.g., 2-4) | High DAR (e.g., 8) | Rationale & References |
|---|---|---|---|
| Efficacy/Potency | Lower per-molecule potency | Higher per-molecule potency | More payload delivered per binding event. |
| Pharmacokinetics (PK) | Longer plasma half-life, slower clearance | Shorter plasma half-life, faster clearance | Increased hydrophobicity can lead to faster clearance.[20] |
| Risk of Aggregation | Lower | Higher | Hydrophobic payloads like exatecan increase aggregation risk at high loading.[8] |
| Immunogenicity Risk | Generally Lower | Generally Higher | Associated with faster clearance and higher risk of aggregation.[8] |
| Manufacturing | More straightforward conjugation | Can be challenging due to hydrophobicity | Specialized linker technology may be needed to achieve a homogeneous high DAR product.[8][21] |
Q4: What is the standard workflow for assessing the immunogenicity of an exatecan ADC?
A: The assessment of ADC immunogenicity follows a tiered, risk-based approach recommended by regulatory authorities.[22] The strategy involves a sequence of in silico, in vitro, and in vivo/clinical assays to predict, detect, and characterize an ADA response.[23][24]
-
Risk Assessment (Preclinical): This initial step evaluates factors related to the product and the patient population to classify the ADC as low, medium, or high risk for immunogenicity.[22] Exatecan ADCs are often considered medium risk due to their complex structure.
-
In Silico & In Vitro Prediction: Before and during lead optimization, computational tools are used to predict T-cell epitopes in the antibody sequence.[25] These predictions are then confirmed using in vitro assays like T-cell proliferation or MHC-associated peptide proteomics (MAPPs) to create a less immunogenic molecule.[12][26]
-
Preclinical In Vivo Studies: Animal models are used to assess the potential for ADA formation in a living system.
-
Clinical Assay Strategy: A tiered approach is used for clinical samples:[22][23]
-
Screening Assay: All patient samples are tested with a sensitive assay (typically a bridging ELISA) to detect binding ADAs.
-
Confirmatory Assay: Samples that screen positive are re-tested in the presence of excess drug to confirm the specificity of the antibody response.
-
Characterization: Confirmed positive samples are further characterized. This includes determining the ADA titer (a measure of concentration) and specificity (i.e., which part of the ADC—antibody, linker, or payload—the ADAs are binding to).[23] A neutralizing antibody (NAb) assay is also performed to determine if the ADAs inhibit the biological activity of the ADC.[24]
-
Caption: Tiered Strategy for Immunogenicity Assessment.
Troubleshooting Guide
Problem: High incidence of Anti-Drug Antibodies (ADAs) observed in preclinical studies.
This is a critical issue that can jeopardize the development of an ADC. A systematic investigation is required to identify the root cause.
Possible Causes & Suggested Solutions:
-
Residual T-Cell Epitopes in mAb: The humanization or deimmunization process may have been incomplete.
-
Solution: Re-analyze the antibody variable region sequence using updated in silico epitope prediction tools.[11] Perform functional T-cell epitope mapping using PBMCs from multiple donors to identify any missed immunogenic regions.[10] If new epitopes are confirmed, re-engineer the antibody to eliminate them.[13]
-
-
ADC Aggregation: The formulation may not be optimal, or the high DAR and hydrophobicity of the exatecan-linker may be driving aggregation.
-
Solution: Characterize the ADC preparation for the presence of aggregates using methods like size-exclusion chromatography (SEC) and dynamic light scattering (DLS). Reformulate the ADC using different buffers or excipients to improve stability. Consider engineering the linker with hydrophilic spacers (e.g., PEG) to reduce hydrophobicity.[8][14]
-
-
Linker Instability: The linker may be prematurely cleaving in circulation, releasing the hapten-like payload and other components that can be processed by the immune system.
-
Immunomodulatory Effects of Payload: While often beneficial for anti-tumor activity, the payload could be stimulating an unwanted immune response in some contexts.
-
Solution: This is an inherent property of the payload. The focus should be on ensuring targeted delivery and minimizing off-target release by optimizing the antibody's specificity and the linker's stability.
-
Caption: Troubleshooting High Preclinical ADA Response.
Problem: Inconsistent or high background signals in the ADA bridging ELISA.
Table 2: Troubleshooting Common ADA Bridging ELISA Issues
| Issue | Possible Cause(s) | Recommended Solution(s) & References |
|---|---|---|
| High Background | - Non-specific binding of detection reagents.- Ineffective blocking.- Poor quality of ADC conjugate reagents (aggregation). | - Optimize blocking buffer (try different reagents, increase concentration).- Increase the number of wash cycles and optimize wash buffer salt concentration.- Use a fresh batch of biotinylated and labeled ADC reagents.[27] |
| Poor Standard Curve | - Pipetting error.- Incorrect dilution of the positive control.- Degradation of reagents. | - Ensure pipettes are calibrated and use proper technique.- Prepare fresh positive control dilutions for each run.- Use a 4- or 5-parameter logistic curve fitting model for analysis.[27] |
| False Positives | - Presence of soluble target in the sample, which can "bridge" the capture and detection reagents.- Interference from rheumatoid factor or other matrix components. | - For soluble target interference, consider sample pre-treatment steps like heat-induced denaturation of the target if it doesn't affect the ADAs.[28]- Acid dissociation of samples can help disrupt interference from circulating drug but must be optimized to not damage pH-labile linkers.[7][24] |
| Poor Replicate Data (High CV%) | - Inconsistent pipetting.- Inadequate plate washing.- Temperature variation across the plate ("edge effect"). | - Use a multichannel pipette for consistency.- Ensure wells are completely filled and aspirated during washes.- Incubate plates in a temperature-controlled environment and avoid stacking plates.[27] |
Problem: In silico predictions of T-cell epitopes do not correlate with in vitro assay results.
This is a common challenge, as computational tools are predictive, not definitive.
-
Possible Cause: The algorithm used may not be optimized for all HLA allotypes or may have inherent limitations. The "humanness" of a predicted epitope also matters; if a sequence is very similar to a native human protein, it may induce tolerance rather than an immune response.[12]
-
Solution:
-
Use Multiple Algorithms: Do not rely on a single prediction tool. Use a consensus approach by comparing outputs from several different algorithms.
-
Consider Human Homology: Utilize tools like JanusMatrix that cross-reference predicted epitopes against the human proteome to identify those that might be tolerogenic.[12]
-
Trust the In Vitro Data: Ultimately, functional assays like T-cell proliferation are more biologically relevant than in silico predictions alone.[26] The results from these assays should guide the deimmunization strategy.
-
Expand Donor Pool: Ensure the PBMCs used in T-cell assays are sourced from a large and diverse pool of HLA-typed donors to provide a comprehensive assessment of immunogenic potential.
-
Experimental Protocols
Protocol 1: General Method for In Vitro T-Cell Proliferation Assay
This assay is used to validate computationally predicted T-cell epitopes. It measures the proliferation of T-cells in response to stimulation by peptides derived from the ADC's antibody sequence.
1. Materials and Reagents:
-
Peripheral Blood Mononuclear Cells (PBMCs) from a panel of healthy, HLA-typed donors.
-
Complete RPMI-1640 medium (supplemented with 10% human AB serum, L-glutamine, penicillin-streptomycin).
-
Synthetic 15-mer peptides (overlapping by 10 amino acids) spanning the variable regions of the antibody.
-
Positive Controls: Keyhole Limpet Hemocyanin (KLH), Phytohaemagglutinin (PHA).
-
Negative Control: Vehicle (e.g., DMSO).
-
Cell proliferation dye (e.g., CFSE) or BrdU/³H-thymidine for proliferation measurement.
-
96-well U-bottom cell culture plates.
2. Procedure:
-
Isolate PBMCs from donor blood using Ficoll-Paque density gradient centrifugation.
-
Label PBMCs with a cell proliferation dye (e.g., CFSE) according to the manufacturer's protocol.
-
Plate the labeled PBMCs at a density of 2 x 10⁵ cells/well in a 96-well plate.
-
Add the test peptides, negative controls, and positive controls to the wells at a final concentration of 5-10 µg/mL.
-
Incubate the plates for 6-7 days at 37°C in a 5% CO₂ incubator.
-
On the final day, harvest the cells. If using ³H-thymidine, pulse the cells 18 hours before harvesting.
-
Analyze T-cell proliferation. For CFSE, this is done by flow cytometry (a decrease in fluorescence intensity indicates cell division). For ³H-thymidine, measure incorporation using a scintillation counter.
3. Data Analysis:
-
Calculate the Stimulation Index (SI) for each peptide: SI = (Mean response of test peptide) / (Mean response of negative control).
-
An SI value ≥ 2 is typically considered a positive "hit," indicating the peptide is a potential T-cell epitope.
Protocol 2: General Method for an Anti-Drug Antibody (ADA) Bridging ELISA
This assay is a standard format for screening clinical samples for the presence of ADAs.
1. Materials and Reagents:
-
Biotin-labeled Exatecan ADC (Capture Reagent).
-
Digoxigenin (DIG)- or Sulfo-Tag-labeled Exatecan ADC (Detection Reagent).
-
Streptavidin-coated microplates (for DIG) or MSD plates (for Sulfo-Tag).
-
Anti-DIG-HRP conjugate (for DIG format).
-
TMB substrate (for DIG format).
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Assay Diluent (e.g., PBS with 1% BSA).
-
Positive Control: Affinity-purified anti-ADC antibody.
-
Negative Control: Pooled normal human serum.
2. Procedure (Screening Assay):
-
Pre-treat samples, positive controls, and negative controls in an acid buffer (e.g., 300 mM acetic acid) to dissociate immune complexes, followed by neutralization in a high-pH buffer (e.g., 1M Tris-HCl).
-
Add the pre-treated samples to a dilution plate and mix with an equal volume of the biotin-ADC and DIG-ADC master mix.
-
Incubate for 2 hours at room temperature to allow ADAs to "bridge" the capture and detection reagents.
-
Transfer the mixture to a streptavidin-coated plate and incubate for 1 hour to capture the complexes.
-
Wash the plate 3-5 times with Wash Buffer.
-
Add Anti-DIG-HRP conjugate and incubate for 1 hour.
-
Wash the plate 3-5 times.
-
Add TMB substrate and incubate until color develops (typically 15-30 minutes).
-
Stop the reaction with Stop Solution (e.g., 1M H₂SO₄) and read the absorbance at 450 nm.
3. Data Analysis:
-
A floating cut point is established by analyzing at least 50 individual negative control samples. The cut point is typically calculated as the mean signal of the negative controls plus 1.645 times their standard deviation.
-
A sample is considered "screen positive" if its signal is above the established cut point.
4. Confirmatory Assay:
-
Screen-positive samples are re-run with an additional step. The sample is pre-incubated with a high concentration (e.g., 50 µg/mL) of unlabeled Exatecan ADC before the addition of the labeled reagents.
-
If the signal is inhibited by a pre-defined percentage (e.g., >50%) compared to the unspiked sample, the sample is "confirmed positive" for specific ADAs.[29]
References
- 1. Anti-Drug Antibody Response to Therapeutic Antibodies and Potential Mitigation Strategies [mdpi.com]
- 2. Deimmunization of Monoclonal Antibodies | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 7. Understanding the Supersensitive Anti-Drug Antibody Assay: Unexpected High Anti-Drug Antibody Incidence and Its Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Introduction to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nibn.co.il [nibn.co.il]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. In silico methods for immunogenicity risk assessment and human homology screening for therapeutic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deimmunization of protein therapeutics – Recent advances in experimental and computational epitope prediction and deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. precisepeg.com [precisepeg.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. A HER2-targeted antibody-novel DNA topoisomerase I inhibitor conjugate induces durable adaptive antitumor immunity by activating dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. genscript.com [genscript.com]
- 19. agilent.com [agilent.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. youtube.com [youtube.com]
- 25. mindwalkai.com [mindwalkai.com]
- 26. fda.gov [fda.gov]
- 27. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 28. bioagilytix.com [bioagilytix.com]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting ADC Heterogeneity with MC-GGFG-Exatecan
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs) utilizing the MC-GGFG-Exatecan linker-payload system.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a drug-linker conjugate used in the creation of ADCs.[1][2][3][4] It consists of:
-
Exatecan: A potent topoisomerase I inhibitor payload.[5][6][7][8] Exatecan stabilizes the covalent complex between topoisomerase I and DNA, leading to DNA strand breaks and ultimately, apoptotic cell death in rapidly dividing cancer cells.[6][9]
-
MC-GGFG Linker: A protease-cleavable linker.[1][2][3] The tetrapeptide sequence, GGFG, is designed to be stable in systemic circulation but is cleaved by lysosomal proteases, such as cathepsins, that are abundant within tumor cells.[1][10][11][12] This targeted cleavage ensures the release of the exatecan payload at the tumor site.[1][12]
Q2: What are the primary sources of heterogeneity in ADCs prepared with this compound?
A2: Heterogeneity in ADCs is a common challenge and can arise from several factors:[13][14]
-
Drug-to-Antibody Ratio (DAR) Variability: The number of drug-linker molecules conjugated to each antibody can vary, resulting in a mixture of ADC species with different DARs (e.g., DAR 0, 2, 4, 6, 8).[13][15][16] This is a critical quality attribute as it directly impacts the ADC's efficacy and toxicity.[13][16][17]
-
Conjugation Site Heterogeneity: The linker can attach to different amino acid residues (e.g., cysteines or lysines) on the antibody, leading to positional isomers with potentially different stability and pharmacokinetic properties.[15][18]
-
Aggregation: The hydrophobic nature of the exatecan payload can increase the propensity for ADC molecules to aggregate, especially at higher DAR values.[17][19][20][21][] Aggregation can affect the ADC's stability, efficacy, and can induce an immunogenic response.[17][19][20]
-
Charge Variants: Modifications to the antibody during manufacturing and conjugation can result in charge variants, which may impact the ADC's stability and biological activity.[23][24]
Q3: How does the hydrophobicity of Exatecan impact ADC development?
A3: The hydrophobic nature of exatecan poses significant challenges during ADC development.[21] Increased hydrophobicity, particularly with higher DAR values, can lead to:
-
Increased Aggregation: Hydrophobic patches on the ADC surface can interact, leading to the formation of soluble and insoluble aggregates.[17][19][20][21][]
-
Reduced Solubility and Stability: Aggregation can decrease the overall solubility and long-term stability of the ADC formulation.[]
-
Altered Pharmacokinetics: Highly hydrophobic ADCs may be cleared more rapidly from circulation, potentially reducing their therapeutic window.[17]
Strategies to mitigate these effects include optimizing the DAR, using hydrophilic linkers, and careful formulation development.[11][]
Troubleshooting Guides
Issue 1: High Heterogeneity in Drug-to-Antibody Ratio (DAR)
Symptoms:
-
Broad peaks or multiple unresolved peaks in Hydrophobic Interaction Chromatography (HIC) analysis.
-
A wide distribution of species observed in mass spectrometry (MS) analysis.
-
Inconsistent potency in cell-based assays.
Possible Causes:
-
Inconsistent reduction of interchain disulfide bonds in the antibody.
-
Suboptimal ratio of linker-drug to antibody during the conjugation reaction.
-
Variations in reaction time, temperature, or pH.
Troubleshooting Steps:
-
Optimize Antibody Reduction:
-
Carefully control the concentration of the reducing agent (e.g., TCEP or DTT).
-
Optimize the reduction time and temperature to achieve consistent partial reduction of the disulfide bonds.
-
-
Control Conjugation Reaction Parameters:
-
Precisely control the molar ratio of the this compound linker-drug to the antibody.
-
Maintain a consistent reaction temperature and pH.
-
Perform time-course studies to determine the optimal reaction time for achieving the desired average DAR.[15]
-
-
Analytical Characterization:
-
Utilize HIC-HPLC to resolve and quantify different DAR species.
-
Employ LC-MS to confirm the mass of each DAR species and determine the overall DAR distribution.
-
Issue 2: ADC Aggregation
Symptoms:
-
Presence of high molecular weight species in Size Exclusion Chromatography (SEC).
-
Precipitation or turbidity in the ADC solution.[19]
-
Inconsistent results in binding and functional assays.
Possible Causes:
-
High average DAR leading to increased hydrophobicity.[17][]
-
Suboptimal buffer conditions (pH, ionic strength).[19]
-
Exposure to physical stress (e.g., agitation, freeze-thaw cycles).[17]
Troubleshooting Steps:
-
Optimize DAR:
-
Aim for a lower average DAR if aggregation is a persistent issue. While higher DAR can increase potency, it also increases the risk of aggregation.[17]
-
-
Formulation Development:
-
Screen different buffer systems to find conditions that minimize aggregation.
-
Include excipients such as polysorbates (e.g., Polysorbate 20 or 80) and sugars (e.g., sucrose, trehalose) to improve stability.[25]
-
-
Control Physical Stress:
-
Handle ADC solutions gently to avoid agitation-induced aggregation.
-
Minimize freeze-thaw cycles. If necessary, aliquot the ADC for single-use applications.
-
-
Analytical Monitoring:
-
Regularly monitor aggregation levels using SEC.
-
Use dynamic light scattering (DLS) to detect early signs of aggregation.
-
Experimental Protocols
Protocol 1: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate and quantify ADC species with different drug-to-antibody ratios.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 25% Isopropanol
-
ADC sample
Procedure:
-
Equilibrate the HIC column with 90% Mobile Phase A and 10% Mobile Phase B.
-
Inject the ADC sample (typically 10-50 µg).
-
Develop a linear gradient to decrease the concentration of Mobile Phase A (and thus the salt concentration) over time. A typical gradient might be from 10% to 100% Mobile Phase B over 30-60 minutes.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to each DAR species (unconjugated antibody, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Total Peak Area)
Expected Results: A chromatogram showing resolved peaks for the unconjugated antibody and different DAR species. The retention time will increase with the DAR due to increased hydrophobicity.
Quantitative Data Summary:
| DAR Species | Expected Retention Time (Relative) |
| Unconjugated mAb | + |
| DAR 2 | ++ |
| DAR 4 | +++ |
| DAR 6 | ++++ |
| DAR 8 | +++++ |
Protocol 2: Intact Mass Analysis by LC-MS
Objective: To determine the molecular weight of the intact ADC and its different DAR species.
Materials:
-
Reversed-phase HPLC column suitable for large proteins (e.g., C4 column)
-
LC-MS system (e.g., Q-TOF)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
ADC sample
Procedure:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%).
-
Inject the ADC sample (typically 1-5 µg).
-
Elute the ADC using a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% over 15-30 minutes).
-
Acquire mass spectra in the positive ion mode over a suitable m/z range (e.g., 1000-4000).
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the intact ADC species.
Expected Results: A deconvoluted mass spectrum showing peaks corresponding to the unconjugated antibody and the antibody conjugated with 2, 4, 6, and 8 molecules of this compound.
Quantitative Data Summary:
| Species | Expected Mass (Da) |
| Unconjugated mAb | ~150,000 |
| mAb + 2 Linker-Drugs | ~151,894 |
| mAb + 4 Linker-Drugs | ~153,788 |
| mAb + 6 Linker-Drugs | ~155,682 |
| mAb + 8 Linker-Drugs | ~157,576 |
| (Note: The mass of this compound is approximately 947 Da) |
Mandatory Visualizations
Caption: Mechanism of action of this compound ADC.
Caption: Experimental workflow for ADC heterogeneity analysis.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. mdpi.com [mdpi.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. youtube.com [youtube.com]
- 5. selleckchem.com [selleckchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. lcms.cz [lcms.cz]
- 8. go.drugbank.com [go.drugbank.com]
- 9. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Why Your ADC Measurements Are Inaccurate: Common Pitfalls and Fixes - RunTime Recruitment [runtimerec.com]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 18. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmtech.com [pharmtech.com]
- 20. biopharminternational.com [biopharminternational.com]
- 21. researchgate.net [researchgate.net]
- 23. agilent.com [agilent.com]
- 24. Charge Variants Analysis of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 25. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for MC-GGFG-Exatecan ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of antibody-drug conjugates (ADCs) utilizing a maleimidocaproyl-glycyl-glycyl-phenylalanyl-glycyl (MC-GGFG) linker and an Exatecan payload.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying MC-GGFG-Exatecan ADCs?
The primary challenges in purifying these ADCs stem from the inherent hydrophobicity of the Exatecan payload and the heterogeneity of the conjugation reaction.[1][2][3][4] Key issues include:
-
Aggregation: The hydrophobic nature of Exatecan can induce the formation of high molecular weight species (aggregates), which can affect efficacy, safety, and stability.[1][2][3][5][6][7]
-
Drug-to-Antibody Ratio (DAR) Heterogeneity: The conjugation process typically yields a mixture of ADC species with varying numbers of drug molecules per antibody (DAR=0, 2, 4, 6, 8 for cysteine-linked ADCs). Achieving a consistent and desired DAR distribution is crucial for the therapeutic window of the ADC.[][9]
-
Removal of Unconjugated Antibody and Free Drug/Linker: Residual unconjugated antibody (DAR=0) and excess free drug-linker molecules must be effectively removed to ensure product purity, safety, and efficacy.[10][11][12]
-
Process-Related Impurities: Removal of solvents (e.g., DMSO, DMAc) used in the conjugation step and other process-related impurities is necessary.
Q2: Which chromatography techniques are most effective for purifying this compound ADCs?
A multi-step purification strategy often yields the best results. The most commonly employed techniques include:
-
Hydrophobic Interaction Chromatography (HIC): HIC is particularly well-suited for separating ADC species based on their DAR values, as the addition of each hydrophobic drug-linker moiety increases the overall hydrophobicity of the conjugate.[][9][13][14][15][16] It can also be effective in removing aggregates.
-
Size Exclusion Chromatography (SEC): SEC is a robust method for removing high molecular weight aggregates and separating the ADC from smaller, unconjugated drug-linker molecules.[][10][17][18][19][20]
-
Cation Exchange Chromatography (CEX): CEX separates molecules based on charge differences and can be used to remove aggregates and control the charge variant profile of the ADC.[21][22][23][24][25] It is often used in a flow-through mode to remove impurities.
-
Tangential Flow Filtration (TFF): TFF is widely used for buffer exchange, removal of small molecule impurities, and concentration of the ADC product.[5][][10]
Troubleshooting Guides
Issue 1: High Levels of Aggregation
Question: My SEC analysis shows a high percentage of aggregates after the conjugation reaction. What steps can I take to mitigate this?
Answer: High aggregation is a common issue with hydrophobic payloads like Exatecan.[1][2][3] Consider the following troubleshooting steps:
-
Optimization of Conjugation Conditions:
-
pH: The pH during conjugation can influence aggregation. Some antibodies are prone to aggregation at their isoelectric point.[1] Ensure the conjugation buffer pH maintains the stability of the antibody.
-
Co-solvents: While organic co-solvents are often necessary for drug-linker solubility, their concentration should be minimized as they can contribute to protein aggregation.[21][23]
-
-
Purification Strategy:
-
HIC: Hydrophobic interaction chromatography is effective at removing aggregates, which are typically more hydrophobic than the monomeric ADC and will bind more strongly to the resin.[10]
-
CEX: Cation exchange chromatography in flow-through mode can be an efficient step to remove aggregates.[21][23]
-
Hydroxyapatite Chromatography (HA): HA has been shown to be effective in reducing aggregate content significantly.[][26]
-
-
Buffer Composition:
-
The inclusion of excipients like arginine in purification buffers can help to reduce aggregation.[27]
-
Issue 2: Poor Separation of DAR Species
Question: I am struggling to resolve different DAR species using HIC. How can I improve the separation?
Answer: Achieving good resolution of DAR species by HIC requires careful method development.[9][16]
-
Resin Selection: The choice of HIC resin is critical. Resins with different hydrophobic ligands (e.g., Phenyl, Butyl) will exhibit different selectivities. Screening different resins is recommended.[15]
-
Mobile Phase Optimization:
-
Salt Type and Concentration: The type and concentration of the salt in the mobile phase (e.g., ammonium sulfate, sodium chloride) directly impact the hydrophobic interaction and, therefore, the separation. A gradient elution from high to low salt concentration is typically used.[13][16]
-
pH: The pH of the mobile phase can influence the retention of the ADC species.[15]
-
-
Gradient Slope: A shallower gradient will generally provide better resolution between peaks.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution.
Issue 3: Presence of Free Drug/Linker in Final Product
Question: After purification, I still detect free this compound in my ADC sample. What is the most effective way to remove it?
Answer: Removal of residual free drug-linker is crucial for the safety of the ADC.[12]
-
Tangential Flow Filtration (TFF): TFF (specifically, diafiltration) is a highly effective and scalable method for removing small molecules like the free drug-linker from the much larger ADC.[5][10]
-
Size Exclusion Chromatography (SEC): Preparative SEC can be used to separate the ADC from the smaller free drug-linker molecules.[][18]
-
Cation Exchange Chromatography (CEX): CEX in a bind-and-elute mode can be designed to bind the ADC while the uncharged or similarly charged free drug-linker flows through.[24]
Data Summary
Table 1: Comparison of Common Purification Techniques for ADCs
| Purification Technique | Primary Application | Advantages | Disadvantages |
| Hydrophobic Interaction Chromatography (HIC) | DAR species separation, Aggregate removal | High resolution for different hydrophobicity levels, Mild, non-denaturing conditions.[14][16] | Can be complex to develop, Potential for low yield.[20] |
| Size Exclusion Chromatography (SEC) | Aggregate removal, Free drug/linker removal, Buffer exchange | Robust and reliable for size-based separation.[] | Time-consuming, Limited loading capacity, Not suitable for DAR separation.[10][20] |
| Cation Exchange Chromatography (CEX) | Aggregate removal, Charge variant analysis, Free drug removal | High recovery, Can be operated in flow-through mode for high throughput.[21][24] | Limited application for DAR separation. |
| Tangential Flow Filtration (TFF) | Free drug/linker removal, Buffer exchange, Concentration | Highly scalable, Efficient for removing small molecules.[][10] | Does not separate based on DAR or aggregation. |
| Hydroxyapatite Chromatography (HA) | Aggregate removal | Very effective for reducing high levels of aggregates.[] | Can be less commonly used than other chromatography methods. |
Experimental Protocols
Protocol 1: HIC for DAR Species Separation
-
Column: Phenyl-based HIC column (e.g., Phenyl Sepharose).
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.[13]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.[13]
-
Sample Preparation: Dilute the crude ADC sample with Mobile Phase A to a final ammonium sulfate concentration of 0.5 M.[13]
-
Equilibration: Equilibrate the column with 5 column volumes (CV) of 33.3% Mobile Phase B.[13]
-
Sample Loading: Load the prepared sample onto the column.
-
Wash: Wash the column with 5 CV of 33.3% Mobile Phase B.[13]
-
Elution: Elute the bound ADC species with a linear gradient from 33.3% to 100% Mobile Phase B over 30 CV.[13]
-
Fraction Collection: Collect fractions and analyze for DAR and purity using analytical HIC, SEC, and/or mass spectrometry.
Protocol 2: SEC for Aggregate Removal
-
Column: Size exclusion chromatography column with appropriate pore size for separating mAb monomers from aggregates (e.g., 200 Å pore size).[17][18]
-
Mobile Phase: Phosphate-buffered saline (PBS) or another suitable buffer (e.g., 50 mM sodium phosphate, 200 mM NaCl, pH 7.0).[17]
-
Equilibration: Equilibrate the column with at least 2 CV of the mobile phase.
-
Sample Loading: Load the ADC sample onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Perform an isocratic elution with the mobile phase.
-
Fraction Collection: Collect the fractions corresponding to the monomeric ADC peak, avoiding the earlier eluting aggregate peak and later eluting smaller species.
-
Analysis: Analyze the collected fractions by analytical SEC to confirm the removal of aggregates.
Visualizations
Caption: General experimental workflow for the purification of this compound ADCs.
Caption: Mechanism of action for an this compound ADC.
References
- 1. pharmtech.com [pharmtech.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. researchgate.net [researchgate.net]
- 7. biodragon.net [biodragon.net]
- 9. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 13. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 14. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. agilent.com [agilent.com]
- 18. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Application of cation exchange chromatography in the purification of ADC - Bestchrom [bestchrom.com]
- 25. CN104208719A - ADC (antibody-drug conjugate) cation exchange chromatographic purification method - Google Patents [patents.google.com]
- 26. WO2017109619A1 - Purification of antibody drug conjugates using a sodium phosphate gradient - Google Patents [patents.google.com]
- 27. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
Validation & Comparative
A Head-to-Head Comparison of MC-GGFG and vc-PABC Linkers in Exatecan-Based Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. This guide provides an objective comparison of two prominent cleavable linkers, MC-GGFG and vc-PABC, when paired with the potent topoisomerase I inhibitor payload, exatecan. We will delve into their mechanisms of action, present comparative preclinical data, and provide standardized experimental protocols to aid in the rational design of next-generation ADCs.
At a Glance: Key Differences and Performance Metrics
| Feature | MC-GGFG-Exatecan | vc-PABC-Exatecan (Data from Val-Ala-PABC analog) |
| Cleavage Mechanism | Cleaved by lysosomal proteases, such as cathepsins. | Cleaved by lysosomal proteases, primarily Cathepsin B. |
| Drug-to-Antibody Ratio (DAR) | High (typically ~8) | Moderate to High (e.g., 4) |
| In Vitro Cytotoxicity (IC50) | Potent, sub-nanomolar to low nanomolar range. | Potent, sub-nanomolar range. |
| In Vivo Efficacy | Significant tumor growth suppression and prolonged survival in xenograft models. | Demonstrates dose-dependent in vivo antitumor activity. |
| Plasma Stability | Generally stable in circulation with minimal premature payload release. | Can be susceptible to premature cleavage by carboxylesterases in mouse plasma, a consideration for preclinical models. |
Delving into the Mechanisms: How They Work
Both MC-GGFG and vc-PABC are protease-cleavable linkers designed to be stable in systemic circulation and release their cytotoxic payload within the target cancer cell.
The MC-GGFG linker is a tetrapeptide (Gly-Gly-Phe-Gly) that is recognized and cleaved by lysosomal enzymes, which are abundant in the intracellular environment of tumor cells[1]. This enzymatic cleavage liberates the exatecan payload, allowing it to exert its DNA-damaging effects.
The vc-PABC linker consists of a dipeptide (valine-citrulline) and a self-immolative para-aminobenzyl carbamate (PABC) spacer. The valine-citrulline motif is specifically designed to be a substrate for Cathepsin B, a lysosomal protease often overexpressed in tumor cells. Upon cleavage of the dipeptide, the PABC spacer undergoes a spontaneous 1,6-elimination reaction, releasing the unmodified exatecan payload. It is important to note that while stable in human plasma, the vc-PABC linker has shown instability in mouse plasma due to susceptibility to carboxylesterase cleavage, which can lead to premature drug release in preclinical murine models.
Visualizing the Cleavage Mechanisms
References
Exatecan vs. SN-38: A Comparative Guide for Antibody-Drug Conjugate Payloads
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with the choice of cytotoxic payload being a critical determinant of therapeutic success. Among the topoisomerase I inhibitors, exatecan and SN-38 have emerged as prominent payloads. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in the selection and design of next-generation ADCs.
At a Glance: Key Differences
| Feature | Exatecan | SN-38 |
| Potency | Higher potency, with IC50 values often in the picomolar to low nanomolar range.[1][2] | Potent, with IC50 values typically in the low nanomolar range.[3][4][5] |
| Mechanism of Action | Topoisomerase I inhibitor; traps the TOP1-DNA cleavage complex.[1][6] | Topoisomerase I inhibitor; active metabolite of irinotecan that traps the TOP1-DNA cleavage complex.[7] |
| Multidrug Resistance | Less susceptible to efflux by ABCG2/P-gp pumps. | Can be a substrate for multidrug resistance pumps. |
| Approved ADCs | Payloads in ADCs like M9140 are currently in clinical trials.[1] | Payload in the FDA-approved ADC, Sacituzumab Govitecan (Trodelvy®).[7] |
| Bystander Effect | Demonstrates a significant bystander effect, killing neighboring antigen-negative cells. | Exhibits a bystander effect, contributing to its efficacy in heterogeneous tumors.[8] |
| Stability | Novel linker technologies have shown improved plasma stability for exatecan-based ADCs. | Linker chemistry is crucial for stability and release of the active payload.[3] |
In Vitro Cytotoxicity
Exatecan consistently demonstrates superior potency compared to SN-38 across various cancer cell lines. This heightened cytotoxicity is a key advantage in the development of ADCs, as it can translate to greater efficacy at lower doses.
Table 1: Comparative in vitro cytotoxicity (IC50, nM) of Exatecan and SN-38
| Cell Line | Cancer Type | Exatecan IC50 (nM) | SN-38 IC50 (nM) |
| MOLT-4 | Acute Lymphoblastic Leukemia | 0.13 | 1.8 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.11 | 2.1 |
| DMS114 | Small Cell Lung Cancer | 0.04 | 2.2 |
| DU145 | Prostate Cancer | 0.22 | 2.5 |
Data sourced from a study by Pomémier et al. (2022).[1][2]
In Vivo Efficacy
While direct head-to-head in vivo studies of ADCs with exatecan and SN-38 payloads are limited in publicly available literature, preclinical studies of individual ADCs highlight their potent anti-tumor activity. For instance, an exatecan-based ADC demonstrated significant tumor growth inhibition in a BT-474 xenograft model.[9] Similarly, SN-38-based ADCs have shown robust efficacy in various xenograft models, leading to the clinical approval of Sacituzumab Govitecan.[5][10]
Signaling Pathway and Mechanism of Action
Both exatecan and SN-38 are topoisomerase I inhibitors. They exert their cytotoxic effects by binding to the covalent complex formed between topoisomerase I (TOP1) and DNA. This stabilization of the "cleavable complex" prevents the re-ligation of the single-strand DNA break, leading to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis.[1][6][7][11]
Experimental Protocols
In Vitro Cytotoxicity Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 1,000-10,000 cells per well and incubated overnight.
-
ADC Treatment: Cells are treated with serial dilutions of the ADC (or free payload) and incubated for 72 to 144 hours.
-
Lysis and Luminescence Reading: An equal volume of CellTiter-Glo® reagent is added to each well, and the plate is incubated for 10 minutes at room temperature to induce cell lysis and stabilize the luminescent signal.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to untreated controls, and IC50 values are calculated using a non-linear regression model.[1][2]
In Vivo Xenograft Model for Efficacy Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.
Methodology:
-
Tumor Implantation: Human cancer cells are subcutaneously implanted into immunodeficient mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
ADC Administration: The ADC is administered intravenously at specified doses and schedules. A vehicle control group receives the formulation buffer.
-
Tumor Measurement and Monitoring: Tumor volume and body weight are measured two to three times weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated and statistically analyzed.[5][10]
Plasma Stability Assay
Assessing the stability of an ADC in plasma is crucial to understand its pharmacokinetic profile and potential for off-target toxicity.
Methodology:
-
Incubation: The ADC is incubated in plasma (e.g., human, mouse, or cynomolgus monkey) at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Preparation: At each time point, an aliquot is taken, and plasma proteins are precipitated using an organic solvent (e.g., acetonitrile). The sample is then centrifuged to separate the supernatant.
-
LC-MS/MS Analysis: The supernatant containing the ADC and any released payload is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The amount of intact ADC and free payload is quantified over time to determine the rate of drug deconjugation and the stability of the linker.[12][13][14]
Conclusion
Both exatecan and SN-38 are highly effective topoisomerase I inhibitor payloads for ADCs. Exatecan's superior in vitro potency and its ability to circumvent certain multidrug resistance mechanisms present it as a very promising next-generation payload.[1] The clinical success of SN-38 in Sacituzumab Govitecan, however, provides strong validation for its continued use and development.[7] The ultimate choice of payload will depend on the specific target, tumor type, linker chemistry, and desired therapeutic window for the ADC being developed. This guide provides a foundational comparison to inform these critical decisions in the advancement of novel cancer therapeutics.
References
- 1. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: Preclinical studies in human cancer xenograft models and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 8. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. SN38 polymeric nanoparticles: in vitro cytotoxicity and in vivo antitumor efficacy in xenograft balb/c model with breast cancer versus irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Potential of Topoisomerase Inhibitor-Based Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical vs. Clinical Showdown: An Objective Comparison of MC-GGFG-Exatecan and Enhertu (T-DXd) for Targeted Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the clinically established antibody-drug conjugate (ADC) Enhertu (T-DXd) and the preclinical ADC construct, MC-GGFG-Exatecan. While Enhertu has a wealth of clinical data supporting its efficacy, this compound represents a promising area of ongoing research in ADC development. This document will delve into their respective components, mechanisms of action, and available efficacy data, underscoring the distinction between a clinically validated therapeutic and a preclinical entity.
Executive Summary
Enhertu (fam-trastuzumab deruxtecan-nxki) is a HER2-directed antibody-drug conjugate that has demonstrated significant clinical efficacy in treating various HER2-expressing solid tumors and is approved for several indications. In contrast, this compound is a drug-linker construct for research and development purposes, composed of a maleimidocaproyl (MC) linker, a cleavable Gly-Gly-Phe-Gly (GGFG) peptide sequence, and the topoisomerase I inhibitor exatecan. Currently, there is no publicly available clinical trial data for an ADC specifically named this compound. This guide will, therefore, draw upon preclinical data for ADCs that utilize exatecan with similar cleavable peptide linkers to provide a conceptual comparison against the established clinical performance of Enhertu.
I. Molecular Structure and Components
Both Enhertu and ADCs built with this compound are designed to selectively deliver a cytotoxic payload to cancer cells. Their fundamental structures consist of a monoclonal antibody, a linker, and a cytotoxic drug.
| Component | Enhertu (T-DXd) | This compound based ADC |
| Antibody | Trastuzumab (humanized anti-HER2 IgG1) | Variable (typically a targeting antibody, e.g., Trastuzumab in preclinical studies) |
| Linker | Maleimide-based GGFG tetrapeptide, cleavable by lysosomal enzymes like Cathepsin B.[1] | Maleimidocaproyl (MC) with a GGFG tetrapeptide, designed for cleavage by lysosomal enzymes.[1][2] |
| Payload | Deruxtecan (DXd), a derivative of exatecan; a potent topoisomerase I inhibitor.[3][4] | Exatecan, a potent topoisomerase I inhibitor.[2][5] |
| Drug-to-Antibody Ratio (DAR) | Approximately 8.[1][6] | Variable, often designed for a DAR of 4 or 8 in preclinical models.[3][7] |
II. Mechanism of Action
The fundamental mechanism of action for both ADCs is similar, involving targeted delivery of a topoisomerase I inhibitor to cancer cells, leading to DNA damage and apoptosis. A key feature of both payloads is their ability to induce a "bystander effect."
Enhertu (T-DXd) Mechanism of Action:
-
Binding: The trastuzumab antibody component of Enhertu binds to the HER2 receptor on the surface of tumor cells.[4]
-
Internalization: The ADC-HER2 receptor complex is internalized into the cell via endocytosis.
-
Payload Release: Inside the cell, the GGFG linker is cleaved by lysosomal enzymes, releasing the cytotoxic payload, deruxtecan (DXd).[1][3]
-
Topoisomerase I Inhibition: DXd enters the nucleus and inhibits topoisomerase I, leading to DNA double-strand breaks during replication.
-
Apoptosis: The accumulation of DNA damage triggers programmed cell death (apoptosis).
-
Bystander Effect: The membrane-permeable DXd can diffuse out of the target cell and kill neighboring tumor cells, even if they have low or no HER2 expression.[3][6][8]
This compound based ADC Mechanism of Action (Conceptual): The proposed mechanism is analogous to that of Enhertu.
-
Binding: The specific antibody of the ADC binds to its target antigen on the cancer cell surface.
-
Internalization: The ADC-antigen complex is internalized.
-
Payload Release: The GGFG linker is cleaved by intracellular proteases, releasing exatecan.[1]
-
Topoisomerase I Inhibition: Exatecan, a potent topoisomerase I inhibitor, induces DNA damage.[5]
-
Apoptosis: The cell undergoes apoptosis.
-
Bystander Effect: Exatecan is also membrane-permeable, allowing for a potential bystander killing effect on adjacent tumor cells.
III. Efficacy Data
A direct comparison of efficacy is challenging due to the differing stages of development. Enhertu's efficacy is established through extensive clinical trials, while the potential of this compound is inferred from preclinical studies of similar constructs.
Enhertu (T-DXd) Clinical Efficacy
The following tables summarize key efficacy data from pivotal clinical trials for Enhertu.
Table 1: DESTINY-Breast03 - Head-to-Head vs. T-DM1 in HER2+ Metastatic Breast Cancer
| Efficacy Endpoint | Enhertu (n=261) | T-DM1 (n=263) | Hazard Ratio (95% CI) | p-value |
| Progression-Free Survival (PFS) - Median | 28.8 months | 6.8 months | 0.33 (0.26-0.43) | <0.0001 |
| Overall Survival (OS) - Median | Not Reached | Not Reached | 0.64 (0.47-0.87) | 0.0037 |
| Objective Response Rate (ORR) | 79.7% | 34.2% | - | <0.0001 |
| Complete Response (CR) | 16.1% | 8.7% | - | - |
| Disease Control Rate (DCR) | 96.6% | 76.8% | - | - |
Experimental Protocol: DESTINY-Breast03
-
Study Design: Phase 3, multicenter, open-label, randomized controlled trial.
-
Patient Population: Patients with HER2-positive, unresectable and/or metastatic breast cancer previously treated with trastuzumab and a taxane.
-
Intervention: Intravenous infusion of Enhertu (5.4 mg/kg) every 3 weeks versus T-DM1 (3.6 mg/kg) every 3 weeks.
-
Primary Endpoint: Progression-free survival as assessed by blinded independent central review (BICR).
-
Secondary Endpoints: Overall survival, objective response rate, duration of response, and safety.
Table 2: DESTINY-Breast04 - HER2-Low Metastatic Breast Cancer
| Efficacy Endpoint | Enhertu (n=373) | Physician's Choice Chemo (n=184) | Hazard Ratio (95% CI) | p-value |
| PFS (HR-positive) - Median | 10.1 months | 5.4 months | 0.51 (0.40-0.64) | <0.001 |
| OS (HR-positive) - Median | 23.9 months | 17.5 months | 0.64 (0.48-0.86) | 0.0028 |
| ORR (HR-positive) | 52.6% | 16.3% | - | <0.001 |
Experimental Protocol: DESTINY-Breast04
-
Study Design: Phase 3, randomized, multicenter, open-label trial.
-
Patient Population: Patients with HER2-low (IHC 1+ or IHC 2+/ISH-) unresectable or metastatic breast cancer who had received one or two prior lines of chemotherapy.
-
Intervention: Enhertu (5.4 mg/kg) every 3 weeks versus physician's choice of single-agent chemotherapy.
-
Primary Endpoint: Progression-free survival in patients with hormone receptor (HR)-positive disease.
-
Secondary Endpoints: PFS in all patients, OS in HR-positive patients and in all patients, ORR, and safety.[9][10]
This compound and Similar Constructs: Preclinical Efficacy
The following table summarizes representative preclinical data for exatecan-based ADCs, which may be conceptually similar to an ADC using the this compound drug-linker. It is crucial to note that preclinical results are not directly comparable to human clinical trial outcomes.
Table 3: Representative Preclinical Data for Exatecan-Based ADCs
| ADC Construct | Target | In Vitro Cytotoxicity (IC50) | In Vivo Model | Key In Vivo Finding | Reference |
| Trastuzumab-Exatecan (GGFG linker) | HER2 | High potency against HER2-positive cell lines | KPL-4 (HER2+) xenograft | Superior cytotoxicity compared to constructs with fewer methylene chains in the exatecan derivative. | [1] |
| Trastuzumab-Exa-PSAR10 | HER2 | Potent (IC50 ~0.05-0.17 nM) | NCI-N87 xenograft | Outperformed T-DXd at a 1 mg/kg dose. | [11][12] |
| Trastuzumab-Exatecan (Exo-linker) | HER2 | Not specified | NCI-N87 xenograft | Similar tumor growth inhibition to T-DXd. | [13] |
| Trastuzumab-BL-001-Exatecan | HER2 | Not specified | Rat PK study | Favorable pharmacokinetic profile. | [7] |
Experimental Protocols: Preclinical Studies (General)
-
In Vitro Cytotoxicity: Cancer cell lines with varying target expression levels are incubated with increasing concentrations of the ADC. Cell viability is measured after a defined period (e.g., 72 hours) to determine the half-maximal inhibitory concentration (IC50).
-
In Vivo Xenograft Models: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, mice are treated with the ADC, a control ADC, or vehicle. Tumor volume is measured over time to assess tumor growth inhibition.
-
Pharmacokinetic Studies: The ADC is administered to animals (e.g., rats, mice), and blood samples are collected at various time points to measure the concentration of the ADC and its components, determining its stability and clearance rate.
IV. Discussion and Future Outlook
The comparison between Enhertu and this compound is a tale of two stages in the drug development lifecycle. Enhertu is a clinically validated, highly effective ADC that has changed the treatment paradigm for HER2-expressing cancers. Its robust clinical data from large-scale, randomized trials provide a high level of evidence for its efficacy and safety profile.
This compound, on the other hand, represents the cutting edge of ADC research. The preclinical data for exatecan-based ADCs are encouraging, suggesting that exatecan is a highly potent payload that, when combined with optimized linkers, can lead to ADCs with significant anti-tumor activity, favorable pharmacokinetics, and the potential to overcome resistance to existing therapies.[9][12] Some preclinical studies even suggest the potential for improved stability and bystander effect compared to T-DXd.[7][12]
However, it is imperative to interpret these preclinical findings with caution. The majority of drug candidates that show promise in preclinical studies do not succeed in clinical trials due to unforeseen toxicity or lack of efficacy in humans.
For researchers and drug development professionals, the key takeaways are:
-
Enhertu (T-DXd) serves as the benchmark for novel HER2-targeting ADCs. Its clinical success, particularly the high response rates and bystander effect, sets a high bar for new entrants.
-
Exatecan-based ADCs , such as those utilizing the this compound construct, are a promising area of investigation. The optimization of linkers to improve the therapeutic window of these potent payloads is a critical area of ongoing research. Future developments will likely focus on enhancing stability, reducing off-target toxicity, and exploring novel antibody targets beyond HER2.
References
- 1. daneshyari.com [daneshyari.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel ADCs and Strategies to Overcome Resistance to Anti-HER2 ADCs [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Validating the Potency of MC-GGFG-Exatecan ADC: A Comparative Guide to Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with novel payloads and linker technologies continuously emerging. Among these, the MC-GGFG-Exatecan ADC platform has garnered significant attention due to the high potency of its topoisomerase I inhibitor payload, Exatecan. This guide provides a comprehensive comparison of this compound ADC's performance in key cytotoxicity assays, supported by experimental data and detailed protocols to aid in the validation and assessment of this promising therapeutic strategy.
Superior In Vitro Cytotoxicity of Exatecan-Based ADCs
Exatecan consistently demonstrates superior cytotoxicity compared to other topoisomerase I inhibitors used in ADCs, such as SN-38 (the active metabolite of irinotecan) and DXd (the payload in Trastuzumab Deruxtecan).[1][2] This enhanced potency is a key advantage of the this compound platform.
Preclinical studies have shown that Exatecan-based ADCs exhibit low nanomolar to subnanomolar IC50 values across a range of cancer cell lines.[3][4][5] This translates to a more potent cell-killing effect at lower concentrations.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of Topoisomerase I Inhibitor Payloads and Corresponding ADCs
| Cell Line | This compound ADC (nM) | Trastuzumab Deruxtecan (DXd) (nM) | SN-38 based ADC (nM) | Free Exatecan (nM) |
| SK-BR-3 (HER2+) | 0.41 ± 0.05[4][5] | 0.04 ± 0.01[4] | Not Reported | ~0.1 - 1[4][5] |
| NCI-N87 (HER2+) | Not Reported | 0.17[3] | Not Reported | Not Reported |
| KPL-4 (HER2+) | Not Reported | 4.0[6] | Not Reported | 0.9[6] |
| MDA-MB-468 (HER2-) | > 30[4][5] | Not Reported | Not Reported | ~0.1 - 1[5] |
| MOLT-4 (Leukemia) | Not Reported | Not Reported | Not Reported | Significantly more active than Topotecan, SN-38, and LMP400[1] |
| CCRF-CEM (Leukemia) | Not Reported | Not Reported | Not Reported | Significantly more active than Topotecan, SN-38, and LMP400[1] |
| DU145 (Prostate) | Not Reported | Not Reported | Not Reported | Significantly more active than Topotecan, SN-38, and LMP400[1] |
| DMS114 (Lung) | Not Reported | Not Reported | Not Reported | Significantly more active than Topotecan, SN-38, and LMP400[1] |
Note: The IC50 values can vary based on the specific antibody, linker, and experimental conditions used. The data presented is a compilation from various studies for comparative purposes.
The Bystander Effect: Killing Neighboring Tumor Cells
A critical attribute of an effective ADC is its ability to induce a "bystander effect," where the payload, upon release from the target cell, can diffuse into and kill adjacent, antigen-negative tumor cells.[2] This is particularly important in tumors with heterogeneous antigen expression. Exatecan-based ADCs have demonstrated a potent bystander killing effect.[3]
Experimental Protocols
Accurate and reproducible assessment of ADC cytotoxicity is paramount. Below are detailed protocols for two fundamental assays used to validate the efficacy of this compound ADCs.
Protocol 1: Monoculture Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the ADC required to inhibit the growth of a cancer cell line by 50% (IC50).[7][8][9][10]
Materials:
-
Target cancer cell lines (Antigen-positive and Antigen-negative)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound ADC and control ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C, 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and control ADC in complete medium. Remove the existing medium from the cells and add 100 µL of the diluted ADCs to the respective wells. Include wells with medium only as a blank control and wells with untreated cells as a vehicle control.
-
Incubation: Incubate the plate for a period determined by the payload's mechanism of action (typically 72-120 hours for topoisomerase inhibitors).[11]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells. Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting software.
Protocol 2: Bystander Effect Co-culture Assay
This assay evaluates the ability of the ADC's payload to kill antigen-negative cells when co-cultured with antigen-positive cells.[2][12][13][14]
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line, stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
96-well plates (ideally black-walled for fluorescence measurements)
-
This compound ADC
-
High-content imager or flow cytometer
Procedure:
-
Cell Seeding: Co-seed the Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3). The total cell density should be optimized for the assay duration. Incubate overnight.
-
ADC Treatment: Treat the co-culture with the this compound ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal effect on the Ag- cells in a monoculture setting.
-
Incubation: Incubate the plate for an appropriate duration (e.g., 5-7 days) to allow for the killing of Ag+ cells, release of the payload, and subsequent effect on Ag- cells.
-
Imaging and Analysis:
-
High-Content Imaging: Acquire images of the wells at different time points. Quantify the number of viable GFP-expressing (Ag-) cells.
-
Flow Cytometry: Harvest the cells and analyze the cell populations based on the fluorescent signal. Quantify the percentage of viable and apoptotic/necrotic cells in both the Ag+ and Ag- populations.
-
-
Data Interpretation: A significant reduction in the viability of the Ag- cells in the co-culture treated with the ADC, compared to untreated co-cultures or ADC-treated Ag- monocultures, indicates a bystander effect.
Visualizing the Mechanism and Workflow
To better understand the processes involved in the validation of this compound ADC cytotoxicity, the following diagrams illustrate the experimental workflow and the signaling pathway of Exatecan-induced cell death.
Caption: Experimental workflow for validating ADC cytotoxicity.
Caption: Exatecan-induced apoptotic signaling pathway.
By employing these standardized assays and understanding the underlying mechanism of action, researchers can effectively validate the cytotoxicity of this compound ADCs and compare their performance against other ADC platforms, ultimately accelerating the development of more potent and targeted cancer therapies.
References
- 1. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform [mdpi.com]
- 4. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 12. agilent.com [agilent.com]
- 13. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigation of the bystander effect in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cleavable Linkers for Exatecan Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of a cleavable linker is a critical determinant of the therapeutic index of an exatecan-based antibody-drug conjugate (ADC). This guide provides an objective comparison of different cleavable linker strategies for exatecan, supported by experimental data to inform rational ADC design.
Exatecan, a potent topoisomerase I inhibitor, has emerged as a promising payload for ADCs due to its high cytotoxicity and bystander killing effect. The linker, which connects exatecan to the monoclonal antibody, plays a pivotal role in the ADC's stability in circulation and the efficient release of the payload at the tumor site. This comparative guide delves into the performance of various cleavable linkers used in exatecan ADCs, focusing on key parameters such as stability, efficacy, and physicochemical properties.
Comparative Performance of Exatecan Cleavable Linkers
The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of different linker platforms for exatecan-based ADCs.
| Linker Platform | Antibody | Drug-to-Antibody Ratio (DAR) | Key Features | Reference |
| GGFG (DXd platform) | Trastuzumab | ~8 | Clinically validated tetrapeptide linker; susceptible to premature cleavage.[1][2] | [1][2] |
| Exolinker (exo-EVC) | Trastuzumab | ~8, 10 | Enhanced plasma stability; reduced hydrophobicity and aggregation compared to GGFG.[1][3][4][5][6] | [1][3][4][5][6] |
| Phosphonamidate-based | Trastuzumab | 8 | Improved linker stability in vitro and in vivo; antibody-like pharmacokinetic properties.[7][8] | [7][8] |
| Hydrophilic Polysarcosine | Trastuzumab | 8 | Masks payload hydrophobicity; improved pharmacokinetic profile.[9] | [9] |
| Hydrophilic PEG Linkers | Prototypical mAbs | 4, 8, 16 | Improves hydrophilicity of ADCs with lipophilic payloads.[10] | [10] |
In Vitro Cytotoxicity
| ADC | Cell Line | IC50 (nM) |
| Exatecan | KPL-4 (human breast cancer) | 0.9[1] |
| DXd | KPL-4 (human breast cancer) | 4.0[1] |
| Trastuzumab-LP5 DAR8 (Phosphonamidate) | SKBR-3 (HER2-positive) | Not specified, but showed high cytotoxicity |
| Enhertu (T-DXd) | SKBR-3 (HER2-positive) | Not specified |
| Trastuzumab-Exa-PSAR10 | HER2-positive cell lines | Low nanomolar range |
| Trastuzumab-deruxtecan (T-DXd) | HER2-positive cell lines | Low nanomolar range |
| Exatecan-based anti-HER2 immunoconjugates (13-15) | SK-BR-3 (HER2-positive) | 0.41 ± 0.05 to 14.69 ± 6.57 |
| Free Exatecan | SK-BR-3 (HER2-positive), MDA-MB-468 (HER2-negative) | Subnanomolar range |
In Vivo Efficacy
| ADC | Xenograft Model | Key Findings | Reference |
| Exolinker ADC | NCI-N87 (gastric cancer) | Similar tumor inhibition to T-DXd.[1] | [1] |
| Trastuzumab-LP5 DAR8 (Phosphonamidate) | N87 (HER2-positive) | Superior efficacy over four tested dose levels compared to Enhertu.[7] | [7] |
| Tra-Exa-PSAR10 | NCI-N87 (gastric cancer) | Outperformed DS-8201a (Enhertu) at 1 mg/kg.[9] | [9] |
Linker Stability
| ADC | Assay | Results | Reference |
| T-DXd | Rat PK study (LC-MS) | DAR decreased by ~50% within 7 days.[1] | [1] |
| Exolinker ADC | Rat PK study (LC-MS) | Greater DAR retention over 7 days compared to T-DXd.[1] | [1] |
| Phosphonamidate-linked ADC | In vivo | Retained DAR8 even after 21 days of circulation.[8] | [8] |
| ADCs with novel hydrophilic linkers | Stability assessment | Stable at 37°C for 15 days, after 5 freeze-thaw cycles, and at concentrations up to 100 mg/mL.[10] | [10] |
Visualizing Linker Cleavage Mechanisms and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the cleavage mechanisms of common linkers and a typical experimental workflow for evaluating ADC efficacy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody-Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
A Comparative Guide to MC-GGFG-Exatecan and Non-Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is continually evolving, with the linker technology playing a pivotal role in defining the therapeutic index of these targeted therapies. The choice between a cleavable and a non-cleavable linker dictates the mechanism of payload release, influencing efficacy, safety, and the potential for a "bystander effect." This guide provides an objective comparison between the MC-GGFG-Exatecan cleavable linker system and non-cleavable linkers, supported by a summary of expected experimental outcomes and detailed methodologies for their evaluation.
Cleavable vs. Non-Cleavable Linkers: A Mechanistic Overview
This compound represents a sophisticated cleavable linker-drug conjugate. The linker consists of a maleimidocaproyl (MC) spacer and a Gly-Gly-Phe-Gly (GGFG) peptide sequence, which is specifically designed to be hydrolyzed by lysosomal proteases, such as cathepsin B, that are often upregulated in the tumor microenvironment. This enzymatic cleavage releases the potent topoisomerase I inhibitor, exatecan, in its active form within the target cancer cell. A key feature of this system is the potential for a bystander effect , where the membrane-permeable exatecan can diffuse out of the target cell and eliminate neighboring antigen-negative tumor cells, which is particularly advantageous in treating heterogeneous tumors.
Non-cleavable linkers , such as the widely used succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), form a stable thioether bond between the antibody and the cytotoxic payload. The release of the payload is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell. This process yields a payload-linker-amino acid complex. Due to their high plasma stability, non-cleavable linkers are associated with a favorable safety profile and reduced off-target toxicity. However, the resulting charged payload complex is typically membrane-impermeable, thus limiting or preventing a bystander killing effect.
Performance Comparison: this compound vs. Non-Cleavable Linkers
The selection of a linker strategy is contingent on the specific therapeutic application, including the nature of the target antigen, the tumor histology, and the potency of the payload. The following tables summarize the expected comparative performance of ADCs constructed with this compound versus a non-cleavable linker, assuming the same antibody and a payload of the same class.
| Feature | This compound (Cleavable) | Non-Cleavable Linker (e.g., SMCC) | Rationale |
| Mechanism of Payload Release | Enzymatic cleavage of the GGFG peptide by lysosomal proteases (e.g., Cathepsin B). | Complete proteolytic degradation of the antibody in the lysosome. | The GGFG sequence is a substrate for proteases abundant in the tumor microenvironment, while non-cleavable linkers require breakdown of the antibody itself. |
| Payload Released | Free, unmodified exatecan. | Payload-linker-amino acid complex. | Cleavage of the linker in this compound is designed to release the payload in its native, potent form. |
| Plasma Stability | Generally high, but potentially susceptible to premature cleavage by circulating proteases. | Very high, as it does not rely on specific enzymatic cleavage for payload release.[1][2][3] | The thioether bond in non-cleavable linkers is highly stable in circulation.[1][2][3] |
| In Vitro Potency (IC50) | Potentially lower IC50 in antigen-positive cells due to efficient payload release and bystander effect. | Generally higher IC50, as activity is confined to antigen-positive cells. | The bystander effect of cleavable linkers can contribute to a lower overall IC50 in a mixed cell population. |
| Bystander Killing Effect | Present and often significant, due to the release of a membrane-permeable payload (exatecan).[2][4] | Absent or minimal, as the released payload-linker complex is typically charged and membrane-impermeable. | The ability of the released drug to cross cell membranes is a key determinant of the bystander effect.[2] |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect, which can eliminate adjacent antigen-negative tumor cells.[2] | Less effective, as only antigen-positive cells are targeted and killed. | The bystander effect is a crucial advantage in tumors with varied antigen expression.[2] |
| Systemic Toxicity | Potentially higher risk of off-target toxicity due to the possibility of premature linker cleavage in circulation. | Generally lower systemic toxicity due to higher plasma stability and targeted payload release. | Stability in circulation is a key factor in minimizing off-target effects. |
| Therapeutic Window | Potentially narrower, balancing higher efficacy with a greater risk of toxicity. | Potentially wider, with a better-defined safety profile.[5] | The therapeutic window is a measure of a drug's safety margin. |
Visualizing the Mechanisms
Signaling Pathway of ADC Action
Caption: Mechanisms of action for cleavable and non-cleavable ADCs.
Experimental Protocols
To empirically determine the optimal linker strategy for a specific ADC, a series of well-defined experiments are essential. Below are detailed protocols for key comparative assays.
In Vitro Cytotoxicity Assay
Objective: To determine and compare the potency (IC50) of the this compound ADC and the non-cleavable linker ADC against antigen-positive and antigen-negative cancer cell lines.
Methodology:
-
Cell Seeding:
-
Seed antigen-positive (e.g., HER2-positive SK-BR-3) and antigen-negative (e.g., HER2-negative MDA-MB-231) cells in separate 96-well plates at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
ADC Treatment:
-
Prepare serial dilutions of both the this compound ADC and the non-cleavable ADC, as well as a non-targeting isotype control ADC, in cell culture medium.
-
Remove the existing medium from the cell plates and add 100 µL of the diluted ADCs to the respective wells. Include untreated wells as a control.
-
Incubate the plates for 72-96 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a non-linear regression model.
-
Plasma Stability Assay
Objective: To compare the stability of the this compound ADC and the non-cleavable linker ADC in human plasma.
Methodology:
-
Incubation:
-
Incubate each ADC at a final concentration of 100 µg/mL in human plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).
-
Immediately freeze the collected samples at -80°C until analysis.
-
-
Quantification of Intact ADC (ELISA):
-
Coat a 96-well plate with an anti-human IgG (Fc) antibody.
-
Add the plasma samples and a standard curve of the intact ADC.
-
Detect the bound ADC using a horseradish peroxidase (HRP)-conjugated anti-human IgG (Fab) antibody.
-
Add a TMB substrate and measure the absorbance at 450 nm.
-
Calculate the concentration of intact ADC in the plasma samples based on the standard curve.
-
-
Quantification of Released Payload (LC-MS/MS):
-
Extract the released payload from the plasma samples using protein precipitation with acetonitrile.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of free exatecan or the payload-linker-amino acid complex.
-
-
Data Analysis:
-
Plot the percentage of intact ADC and the concentration of released payload over time to determine the stability profile of each ADC.
-
Bystander Killing Assay
Objective: To compare the ability of the this compound ADC and the non-cleavable linker ADC to induce bystander killing of antigen-negative cells.
Methodology:
-
Cell Preparation:
-
Label the antigen-negative cell line (e.g., MDA-MB-231) with a fluorescent marker such as GFP for easy identification.
-
Prepare a co-culture of antigen-positive (e.g., SK-BR-3) and fluorescently labeled antigen-negative cells at a defined ratio (e.g., 1:1, 1:3, and 1:5).
-
-
Co-culture Seeding and Treatment:
-
Seed the co-culture mixtures in a 96-well plate.
-
Treat the co-cultures with various concentrations of each ADC for 72-96 hours.
-
-
Viability Assessment:
-
After the incubation period, stain the cells with a viability dye that is spectrally distinct from GFP (e.g., a red fluorescent viability dye).
-
Analyze the cell populations using flow cytometry or high-content imaging.
-
-
Data Analysis:
-
Gate on the GFP-positive (antigen-negative) and GFP-negative (antigen-positive) cell populations.
-
Determine the percentage of viable cells in each population.
-
Compare the viability of the antigen-negative cells in the co-culture treated with the ADCs to the viability of antigen-negative cells cultured alone and treated with the same ADC concentrations. A significant decrease in the viability of co-cultured antigen-negative cells indicates a bystander effect.
-
In Vivo Efficacy in Xenograft Models
Objective: To compare the anti-tumor efficacy of the this compound ADC and the non-cleavable linker ADC in a relevant mouse xenograft model.
Methodology:
-
Tumor Implantation:
-
Subcutaneously implant antigen-positive human tumor cells (e.g., NCI-N87 gastric cancer cells) into the flank of immunodeficient mice (e.g., female athymic nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
ADC Administration:
-
Randomize the tumor-bearing mice into treatment groups (e.g., vehicle control, non-targeting isotype control ADC, this compound ADC, and non-cleavable ADC).
-
Administer the ADCs intravenously at one or more dose levels (e.g., 1, 3, and 10 mg/kg) on a specified schedule (e.g., once every three weeks).
-
-
Efficacy Monitoring:
-
Measure the tumor volume using calipers twice weekly.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, or when tumors reach a predetermined size, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each ADC-treated group compared to the vehicle control group.
-
Statistically compare the efficacy of the this compound ADC and the non-cleavable ADC.
-
Logical Workflow for ADC Linker Comparison
Caption: A logical workflow for the comparative evaluation of ADC linkers.
References
- 1. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody-Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Target Specificity of MC-GGFG-Exatecan Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MC-GGFG-Exatecan Antibody-Drug Conjugates (ADCs) with other ADC alternatives, focusing on the validation of target specificity. Experimental data and detailed methodologies are presented to support the comparative analysis, enabling informed decisions in ADC development.
Introduction to this compound ADCs
This compound ADCs represent a sophisticated class of targeted cancer therapies. This system comprises three key components: a monoclonal antibody (mAb) for precise targeting of tumor-associated antigens, a potent topoisomerase I inhibitor payload, exatecan, and a linker system consisting of a maleimidocaproyl (MC) spacer and a Gly-Phe-Leu-Gly (GGFG) tetrapeptide.[1][2][3][4][5][6] The GGFG linker is designed to be stable in circulation and selectively cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[1][4] This targeted delivery and controlled release mechanism aims to maximize the therapeutic window by enhancing efficacy while minimizing off-target toxicities.
A critical attribute of exatecan-based ADCs is their ability to induce a "bystander effect."[7][][9][10] Once released, the membrane-permeable exatecan can diffuse from the target antigen-positive cancer cell to neighboring antigen-negative cells, thereby overcoming tumor heterogeneity, a common mechanism of treatment resistance.[10]
Comparative Analysis of Linker-Payload Systems
The choice of linker and payload is paramount to the efficacy and safety of an ADC. Here, we compare the this compound system with other commonly used linker-payload technologies.
| Linker-Payload System | Linker Type | Cleavage Mechanism | Payload Class | Key Characteristics |
| This compound | Peptide (GGFG) | Enzymatic (Cathepsin B) | Topoisomerase I Inhibitor | High potency, membrane-permeable payload enabling a strong bystander effect.[7][11] |
| Val-Cit-PABC-MMAE | Peptide (Val-Cit) | Enzymatic (Cathepsin B) | Microtubule Inhibitor | Widely used system, potent payload, but the charged nature of the released payload limits bystander effect. |
| MC-MMAF | Non-cleavable | Proteolytic degradation of Ab | Microtubule Inhibitor | High stability in circulation, but generally lacks a bystander effect due to the charged payload metabolite. |
| SMCC-DM1 | Non-cleavable | Proteolytic degradation of Ab | Microtubule Inhibitor | Stable linker, but the payload metabolite is charged, limiting bystander killing. |
Quantitative Data Presentation
In Vitro Cytotoxicity
The target specificity of an ADC is initially assessed by comparing its cytotoxic activity on antigen-positive (target) and antigen-negative (non-target) cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric.
| ADC Linker-Payload | Target Cell Line (Antigen+) | IC50 (nM) | Non-Target Cell Line (Antigen-) | IC50 (nM) | Reference |
| CADM1-GGFG-Exatecan | Osteosarcoma PDX-derived (CADM1+) | 1.28 - 115 | CADM1-negative cells | >1000 | [] |
| CADM1-PEG-Exatecan | Osteosarcoma PDX-derived (CADM1+) | 2.15 - 222 | CADM1-negative cells | >1000 | [] |
| CADM1-Tesirine (PBD-dimer) | Osteosarcoma PDX-derived (CADM1+) | 0.014 - 5.4 | CADM1-negative cells | >1000 | [] |
| Trastuzumab-vc-MMAE | SK-BR-3 (HER2+) | ~1 | MCF7 (HER2-) | >1000 | [7] |
Note: IC50 values can vary significantly based on the antibody, target antigen expression levels, and specific experimental conditions. The data presented here is for comparative illustration.
Bystander Killing Effect
The bystander effect is quantified by co-culturing antigen-positive and antigen-negative cells. The viability of the antigen-negative population is measured in the presence of the ADC.
| ADC System | Antigen-Positive Cells | Antigen-Negative Cells | Bystander Killing Efficiency | Reference |
| Trastuzumab-DXd (Exatecan derivative) | NCI-N87 (HER2+) | MDA-MB-468 (HER2-) | High | [9] |
| Trastuzumab-DM1 | NCI-N87 (HER2+) | MDA-MB-468 (HER2-) | Low to negligible | [10] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of ADC cytotoxicity using a standard MTT assay.
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound ADC and control ADCs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of the ADCs in complete culture medium.
-
Remove the overnight culture medium from the cells and add the ADC dilutions. Include untreated cells as a control.
-
Incubate the plate for a period determined by the cell doubling time (typically 72-120 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot against ADC concentration to determine the IC50 value.
Antibody Internalization Assay (Flow Cytometry)
This protocol describes the quantification of ADC internalization using a pH-sensitive dye.
Materials:
-
Target cell line
-
This compound ADC labeled with a pH-sensitive dye (e.g., pHrodo)
-
Flow cytometer
-
FACS buffer (PBS with 1% BSA)
Procedure:
-
Harvest and wash the target cells.
-
Incubate the cells with the fluorescently labeled ADC on ice to allow for surface binding without internalization.
-
Wash the cells to remove unbound ADC.
-
Resuspend the cells in pre-warmed culture medium and incubate at 37°C for various time points to allow internalization.
-
At each time point, transfer the cells to ice to stop internalization.
-
Analyze the cells by flow cytometry. The increase in fluorescence intensity corresponds to the amount of internalized ADC in the acidic environment of endosomes and lysosomes.
-
Quantify the mean fluorescence intensity (MFI) at each time point to determine the rate of internalization.
In Vivo Xenograft Efficacy Study
This protocol outlines a typical in vivo study to assess the target-specific anti-tumor activity of an ADC.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells (antigen-positive)
-
This compound ADC and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.[12]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[12]
-
Randomize the mice into treatment and control groups.[12]
-
Administer the ADC or vehicle control intravenously at a predetermined dose and schedule.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Compare the tumor growth inhibition between the treatment and control groups to determine efficacy.
Mandatory Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MC-GGFG-DX8951 | Drug-Linker Conjugates for ADC | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 9. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 12. blog.crownbio.com [blog.crownbio.com]
Validating In Vivo Efficacy of MC-GGFG-Exatecan in Diverse Tumor Models: A Comparative Guide
This guide provides a comprehensive comparison of the in vivo efficacy of antibody-drug conjugates (ADCs) utilizing the MC-GGFG-Exatecan drug-linker system against other prominent ADCs in various tumor models. The information is intended for researchers, scientists, and professionals in drug development, offering objective data and detailed experimental methodologies to support preclinical research and development decisions.
Mechanism of Action: Targeted Delivery and Topoisomerase I Inhibition
The this compound system is a sophisticated drug-linker technology designed for targeted cancer therapy. It consists of a monoclonal antibody (mAb) for precise targeting of tumor-associated antigens, a cleavable tetrapeptide linker (GGFG), a maleimidocaproyl (MC) spacer, and the potent topoisomerase I inhibitor, exatecan, as the cytotoxic payload.[1][2][3] The GGFG linker is engineered to be stable in systemic circulation but is susceptible to cleavage by lysosomal enzymes, such as cathepsins, which are often upregulated in the tumor microenvironment.[1][3] Upon binding to the target antigen on a cancer cell, the ADC is internalized. Inside the cell's lysosomes, the linker is cleaved, releasing exatecan.[1][3] Exatecan then inhibits topoisomerase I, an enzyme crucial for DNA replication and repair, leading to DNA damage and ultimately, apoptotic cell death.[1]
References
Navigating Specificity: A Comparative Guide to Cross-Reactivity of MC-GGFG-Exatecan ADCs
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of an antibody-drug conjugate (ADC) is paramount to predicting its therapeutic index and potential off-target toxicities. This guide provides a comparative analysis of MC-GGFG-Exatecan ADCs, focusing on their target-specific cytotoxicity and off-target binding. The data presented herein is supported by detailed experimental protocols to aid in the replication and further investigation of these critical attributes.
The this compound platform represents a significant advancement in ADC technology, combining a potent topoisomerase I inhibitor, exatecan, with a protease-cleavable tetrapeptide linker (Gly-Gly-Phe-Gly). This linker is designed for enhanced stability in circulation and specific cleavage by lysosomal enzymes, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1][2][3] This targeted release mechanism is crucial for minimizing systemic toxicity.[4][]
Quantitative Assessment of In Vitro Cross-Reactivity
The specificity of an ADC is fundamentally determined by the selectivity of its monoclonal antibody (mAb) component. However, the linker and payload can also influence off-target effects. Cross-reactivity studies are therefore essential to evaluate the ADC's overall performance.
A key method for assessing cross-reactivity is the in vitro cytotoxicity assay, which measures the potency of the ADC on target (antigen-positive) versus non-target (antigen-negative) cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric used for this comparison, with a lower IC50 value indicating higher potency.
Below is a summary of in vitro cytotoxicity data for a HER2-targeting exatecan-based ADC (IgG(8)-EXA) compared to the free exatecan payload and an irrelevant ADC control.
| Compound | Target Cell Line (HER2-positive) | Non-Target Cell Line (HER2-negative) |
| SK-BR-3 (IC50 in nM) | MDA-MB-231 (IC50 in nM) | |
| IgG(8)-EXA (HER2-targeting ADC) | Subnanomolar | > 30 |
| Free Exatecan | Subnanomolar | Subnanomolar |
| Irrelevant Conjugate | > 30 | > 30 |
Data sourced from a study on optimized exatecan-based immunoconjugates.[6]
These results demonstrate that the HER2-targeting exatecan ADC selectively kills HER2-positive cells, with a potency close to that of the free drug.[6] In contrast, it shows minimal activity against HER2-negative cells, indicating a high degree of target specificity.[6] The irrelevant ADC, which does not target either cell line, shows no significant cytotoxicity, confirming that the antibody-mediated targeting is crucial for the ADC's effect.[6]
Another study focusing on a novel ADC, V66-exatecan, which targets extracellular DNA (exDNA) in the tumor microenvironment, demonstrated potent anti-tumor activity across a range of cancer cell lines while sparing non-tumoral cells.[7]
| Compound | Cancer Cell Lines | Healthy Cells |
| (EC50 in nM) | (Effect) | |
| V66-Exatecan | Low nanomolar range | No toxicity observed in healthy mouse primary fibroblasts |
Data from a study on V66-exatecan.[7][8]
This highlights the potential for exatecan-based ADCs to achieve a wide therapeutic window by employing novel targeting strategies.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of cross-reactivity data, detailed experimental protocols are essential.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).[4]
-
Cell Seeding: Cancer cells (both target and non-target lines) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
ADC Treatment: A serial dilution of the ADC, free payload, and control antibody is prepared in the appropriate cell culture medium. The diluted compounds are then added to the respective wells. Control wells receive only the vehicle used to dissolve the compounds.
-
Incubation: The plates are incubated for a period of 72 to 120 hours to allow the ADC to exert its cytotoxic effect.[4]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are plotted against the logarithm of the drug concentration. The IC50 value is then calculated by fitting the data to a sigmoidal dose-response curve.
In Vivo Biodistribution Studies
In vivo biodistribution studies are critical for understanding the localization of the ADC in a whole-organism context and identifying potential sites of off-target accumulation.
Radiolabeling and Animal Studies
-
Radiolabeling: The ADC is labeled with a radioisotope (e.g., Iodine-125) to enable non-invasive imaging and quantitative tissue analysis.
-
Animal Model: Tumor-bearing animal models (e.g., mice with xenografted human tumors) are used. It is important to have both a target-positive and a target-negative tumor model if possible.
-
ADC Administration: The radiolabeled ADC is administered intravenously to the animals.
-
Imaging and Tissue Collection: At various time points post-injection, the animals are imaged using techniques like SPECT/CT to visualize the whole-body distribution of the ADC. Subsequently, animals are euthanized, and major organs and tumors are collected.
-
Radioactivity Measurement: The radioactivity in each organ and the tumor is measured using a gamma counter.
-
Data Analysis: The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for a quantitative comparison of ADC accumulation in the tumor versus other tissues, providing a measure of in vivo cross-reactivity.
Signaling Pathway and Experimental Workflow
The mechanism of action of an this compound ADC involves a series of steps from systemic circulation to the induction of cell death. Understanding this pathway is crucial for interpreting cross-reactivity data.
Figure 1. Mechanism of action of a this compound ADC.
The experimental workflow for assessing cross-reactivity integrates both in vitro and in vivo methods to provide a comprehensive profile of the ADC's specificity.
Figure 2. Workflow for assessing ADC cross-reactivity.
Conclusion
The this compound ADC platform demonstrates a high degree of specificity in preclinical models, effectively killing target cells while sparing non-target cells and tissues. This selectivity is attributed to the combination of a highly specific monoclonal antibody and a stable, tumor-microenvironment-cleavable linker. The bystander effect, where the released exatecan can kill neighboring antigen-negative tumor cells, is another important attribute of this platform.[4] The provided data and experimental protocols offer a framework for the continued evaluation and optimization of this promising class of cancer therapeutics. Further studies, including comprehensive tissue cross-reactivity on a panel of normal human tissues, are necessary for a complete safety assessment prior to clinical development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. benchchem.com [benchchem.com]
- 6. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Harnessing ExDNA for precision exatecan delivery in cancer: a novel antibody-drug conjugate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Benchmarking MC-GGFG-Exatecan: A Comparative Guide to Approved ADC Payloads
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of MC-GGFG-Exatecan Against Leading Approved Antibody-Drug Conjugate Payloads.
This guide provides a comprehensive analysis of the antibody-drug conjugate (ADC) payload, this compound, benchmarked against widely used and approved payloads such as Auristatins (e.g., MMAE) and Maytansinoids (e.g., DM1). The comparison focuses on key performance indicators including in vitro cytotoxicity, in vivo efficacy, mechanisms of action, and available safety profiles, supported by experimental data.
Executive Summary
This compound is an ADC drug-linker conjugate comprising the potent topoisomerase I inhibitor Exatecan, linked via a protease-cleavable maleimidocaproyl-glycyl-glycyl-phenylalanyl-glycyl (MC-GGFG) linker.[1][2][3][4] This payload class offers a distinct mechanism of action compared to the tubulin inhibitors that dominate the approved ADC landscape. Preclinical data suggests that Exatecan-based ADCs exhibit potent anti-tumor activity and may offer advantages in overcoming certain drug resistance mechanisms. This guide will delve into the available data to provide a comparative perspective for researchers in the field of targeted cancer therapeutics.
Mechanism of Action: A Tale of Two Targets
The cytotoxic payloads of ADCs primarily exert their effects through two main mechanisms: inhibition of tubulin polymerization or interference with DNA replication. This compound falls into the latter category, while approved payloads like MMAE and DM1 are potent tubulin inhibitors.
This compound: The active payload, Exatecan, is a derivative of camptothecin.[5][6] Its mechanism of action involves the inhibition of DNA topoisomerase I.[5][6] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA complex, Exatecan prevents the re-ligation of single-strand breaks, leading to the accumulation of DNA damage and ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[5][6][7] The MC-GGFG linker is designed to be stable in circulation and is cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment, to release the active Exatecan payload within the target cancer cell.[1][8]
Approved ADC Payloads (Tubulin Inhibitors):
-
Auristatins (e.g., Monomethyl Auristatin E - MMAE): MMAE is a synthetic analog of the natural product dolastatin 10.[] It is a potent anti-mitotic agent that inhibits cell division by disrupting microtubule dynamics.[10][11] MMAE binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[10][11]
-
Maytansinoids (e.g., DM1): DM1 is a derivative of maytansine, a potent microtubule-targeting agent.[12] Similar to auristatins, DM1 binds to tubulin and disrupts microtubule assembly, leading to mitotic arrest and cell death.[5][12]
The different mechanisms of action between Exatecan and tubulin inhibitors suggest that they may have different efficacy profiles against various tumor types and could be effective in overcoming resistance to one another.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The in vitro cytotoxicity of ADC payloads is a critical measure of their potency. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth. While direct comparative studies testing this compound against a wide panel of approved payloads under identical conditions are limited, available data for the individual payloads provide valuable insights.
| Payload | Cancer Cell Line | IC50 (nM) | Reference(s) |
| Exatecan | Pancreatic Cancer (BxPC-3) | ~0.97 | [13] |
| Pancreatic Cancer (PSN-1) | ~0.99 | [6] | |
| Pancreatic Cancer (Capan-1) | ~1.10 | [6] | |
| Pancreatic Cancer (Panc-1) | ~1.16 | [6] | |
| Breast Cancer (SKBR3) | 3.27 ± 0.42 | [14] | |
| Kidney Cancer (HEK293) | 4.24 ± 0.37 | [14] | |
| MMAE | Pancreatic Cancer (BxPC-3) | 0.97 ± 0.10 | [15] |
| Pancreatic Cancer (PSN-1) | 0.99 ± 0.09 | [15] | |
| Pancreatic Cancer (Capan-1) | 1.10 ± 0.44 | [15] | |
| Pancreatic Cancer (Panc-1) | 1.16 ± 0.49 | [15] | |
| Breast Cancer (SKBR3) | 3.27 ± 0.42 | [14] | |
| Kidney Cancer (HEK293) | 4.24 ± 0.37 | [14] | |
| DM1 | Biliary Tract Cancer (KMCH-1) | 0.79 | [16] |
| Biliary Tract Cancer (Mz-ChA-1) | 7.2 | [16] |
Note: The IC50 values presented are for the free payloads and may vary depending on the cell line, assay conditions, and exposure time. Direct comparison of ADCs incorporating these payloads is necessary for a complete understanding of their relative potency in a targeted delivery context.
In Vivo Efficacy: Performance in Preclinical Models
In vivo studies using xenograft models, where human cancer cells are implanted into immunodeficient mice, are crucial for evaluating the anti-tumor activity of ADCs in a more complex biological system.
This compound: Studies on Exatecan-based ADCs have demonstrated significant anti-tumor efficacy in various xenograft models. For instance, an anti-HER2 ADC with an Exatecan derivative showed potent, dose-dependent anti-tumor activity in HER2-positive breast and gastric cancer models.[17] Head-to-head comparisons with other topoisomerase I inhibitor-based ADCs have suggested superior efficacy of Exatecan-based conjugates in certain models.[17]
Approved ADC Payloads:
-
MMAE-based ADCs: Numerous studies have demonstrated the potent in vivo efficacy of MMAE-based ADCs. For example, an anti-tissue factor ADC with MMAE showed significant tumor growth suppression in a pancreatic cancer xenograft model.[6]
-
DM1-based ADCs: Trastuzumab emtansine (T-DM1), an approved ADC utilizing DM1, has shown significant dose-dependent antitumor activity in HER2-positive biliary tract cancer xenograft models.[16]
Safety and Toxicity Profiles
The therapeutic window of an ADC is determined by its efficacy and its toxicity profile. The payload and its linker play a significant role in the overall safety of the ADC.
-
Exatecan-based ADCs: The toxicities associated with topoisomerase I inhibitors include myelosuppression (neutropenia, thrombocytopenia) and gastrointestinal symptoms.[6] The development of next-generation Exatecan-based ADCs with improved linkers aims to enhance stability in circulation and minimize off-target toxicities.
-
MMAE-based ADCs: Common toxicities associated with MMAE-based ADCs include neutropenia, peripheral neuropathy, and anemia.[18][19]
-
DM1-based ADCs: The primary dose-limiting toxicities of DM1-based ADCs are often thrombocytopenia and hepatotoxicity.[18][20]
A meta-analysis of clinical toxicities of ADCs suggests that the key grade 3/4 toxicities are often payload-related and can differ between payload classes.[20]
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of scientific data. Below are generalized protocols for key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[21][22][23]
-
Drug Treatment: Cells are treated with serial dilutions of the free payload (Exatecan, MMAE, DM1) or the corresponding ADC. Control wells receive vehicle only.[21][22][23]
-
Incubation: The plates are incubated for a specified period (e.g., 72-120 hours) to allow the drugs to exert their cytotoxic effects.[21][23]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by viable cells.[21]
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS-HCl) is added to dissolve the formazan crystals.[21]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[21]
-
Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined by plotting cell viability against drug concentration.
In Vivo Xenograft Efficacy Study
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used.[8][24][25][26]
-
Tumor Implantation: Human cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.[8][24][25][26]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.[25][26][27]
-
Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment groups and receive intravenous injections of the ADC, control antibody, or vehicle.[25][27]
-
Efficacy Assessment: Tumor growth is monitored over time. Key endpoints include tumor growth inhibition (TGI) and overall survival.[27]
-
Toxicity Monitoring: Animal body weight and general health are monitored throughout the study to assess toxicity.[27]
Visualizing the Mechanisms
To better understand the distinct and shared pathways of these ADC payloads, the following diagrams illustrate their mechanisms of action and the experimental workflow for their evaluation.
Figure 1: Comparative mechanisms of action for Exatecan and tubulin inhibitor ADC payloads.
Figure 2: General experimental workflow for the preclinical evaluation of ADC efficacy.
Conclusion
This compound represents a promising ADC payload with a distinct mechanism of action from the commonly used tubulin inhibitors. Its potent topoisomerase I inhibitory activity translates to significant anti-tumor efficacy in preclinical models. While direct, comprehensive head-to-head comparative data with a wide range of approved payloads under identical experimental conditions remains limited in the public domain, the available information suggests that Exatecan-based ADCs are a valuable addition to the ADC landscape. Further research involving direct comparative studies will be crucial to fully elucidate the relative advantages and disadvantages of this compound and to identify the patient populations most likely to benefit from this therapeutic approach. This guide provides a foundational comparison to aid researchers in their evaluation and development of next-generation antibody-drug conjugates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 1600418-29-8 | BroadPharm [broadpharm.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. Medchemexpress LLC HY-114233 10mg , this compound CAS:1600418-29-8 Purity:>98%, | Fisher Scientific [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor effect of antitissue factor antibody-MMAE conjugate in human pancreatic tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 12. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. ascopubs.org [ascopubs.org]
- 17. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Clinical toxicity of antibody drug conjugates: a meta-analysis of payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 23. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 25. researchgate.net [researchgate.net]
- 26. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of MC-GGFG-Exatecan
For researchers, scientists, and drug development professionals, the safe handling and disposal of highly potent compounds like MC-GGFG-Exatecan are paramount to ensuring a secure laboratory environment and preventing environmental contamination. This guide provides essential, step-by-step procedures for the proper disposal of this compound, a drug-linker conjugate for antibody-drug conjugates (ADCs).
This compound is classified as a hazardous substance, toxic if swallowed, in contact with skin, or inhaled, and is suspected of causing genetic defects[1]. Therefore, strict adherence to the following disposal protocols is crucial.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) in a designated and controlled environment.
Table 1: Personal Protective Equipment (PPE) and Handling Requirements
| Category | Requirement | Rationale |
| Personal Protective Equipment | - Chemical-resistant gloves (nitrile or neoprene)[2][3]- Protective gown or lab coat[1]- Safety goggles or face shield[1] | To prevent skin and eye contact with the hazardous substance. |
| Ventilation | - Use in a well-ventilated area[1][2]- Handle within a certified chemical fume hood, biological safety cabinet, or glove box/isolator[4] | To minimize the risk of inhaling aerosolized particles or vapors. |
| General Handling | - Avoid the formation of dust and aerosols[2][5]- Do not eat, drink, or smoke in the handling area[1]- Wash hands thoroughly after handling[1] | To prevent accidental ingestion and contamination. |
Step-by-Step Disposal Procedures
The recommended primary method for the disposal of this compound and any contaminated materials is through licensed incineration[3][4].
1. Segregation and Collection of Waste:
-
All materials that have come into contact with this compound, including unused product, contaminated labware (e.g., pipette tips, vials, plates), and used PPE, must be segregated as hazardous cytotoxic waste[6].
-
Use clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste[2][3][6].
2. Packaging for Disposal:
-
Solid waste should be double-bagged in thick, labeled plastic bags before being placed in the final disposal container[6].
-
Liquid waste should be collected in sealed, non-reactive containers.
-
All containers must be clearly labeled with "Hazardous Cytotoxic Waste" and include the name of the substance.
3. Storage Prior to Disposal:
-
Store the sealed waste containers in a secure, designated area away from general lab traffic and incompatible materials.
-
The storage area should be cool, dry, and well-ventilated[2][5].
4. Final Disposal:
-
Arrange for the collection and disposal of the cytotoxic waste by a licensed hazardous waste management company.
-
Ensure the disposal method is high-temperature incineration[3][4].
-
Do not dispose of this compound down the drain or in general waste[3].
Decontamination and Spill Management
In the event of a spill, immediate and thorough decontamination is critical to prevent exposure and the spread of the hazardous material.
1. Immediate Response to a Spill:
-
Alert others in the area and restrict access.
-
If safe to do so, contain the spill using absorbent pads or materials.
2. Decontamination Procedure:
-
While there is no single universally recognized deactivating agent for all cytotoxic drugs, a common practice is physical removal followed by chemical decontamination[2].
-
Carefully absorb the spill with a liquid-binding material like diatomite or universal binders[1].
-
Decontaminate the affected surfaces by scrubbing with a detergent solution, followed by a thorough rinse with water, and then wiping with 70% alcohol[1].
-
Some studies suggest that oxidizing agents like sodium hypochlorite (bleach) or hydrogen peroxide can be effective in degrading certain cytotoxic compounds[2]. However, their efficacy against this compound has not been specifically reported and would require validation.
Table 2: Spill Decontamination Agents
| Agent | Concentration | Application Notes |
| Detergent Solution | As per manufacturer's instructions | Used for initial cleaning and physical removal of the contaminant. |
| 70% Alcohol | 70% (v/v) | Used for surface wiping after initial cleaning. |
| Sodium Hypochlorite | 5.25% (household bleach) | Potentially effective but may be corrosive to some surfaces. Requires thorough rinsing. Efficacy against this compound is not established. |
| Hydrogen Peroxide | 30% | A strong oxidizer that may be effective but requires careful handling. Efficacy against this compound is not established. |
3. Disposal of Spill Cleanup Materials:
-
All materials used for spill cleanup, including absorbent pads, wipes, and contaminated PPE, must be disposed of as hazardous cytotoxic waste following the procedures outlined above.
Experimental Protocols for Decontamination (General Guidance)
While specific protocols for this compound are not available, the following general experimental approach can be adapted to validate a decontamination procedure in a laboratory setting.
Objective: To determine the effectiveness of a chemical decontamination agent in degrading this compound on a specific surface.
Materials:
-
This compound stock solution
-
Decontamination agent to be tested (e.g., 1% sodium hypochlorite)
-
Surface material coupons (e.g., stainless steel, glass)
-
Quenching solution (e.g., sodium thiosulfate for bleach)
-
Analytical method for detecting this compound (e.g., HPLC-UV or LC-MS/MS)
Protocol:
-
Spike a known amount of this compound onto the surface coupons and allow the solvent to evaporate.
-
Apply the decontamination agent to the contaminated surface and let it react for a defined contact time (e.g., 10 minutes).
-
Neutralize the decontamination agent with a quenching solution.
-
Extract any remaining this compound from the surface using a suitable solvent.
-
Analyze the extract using a validated analytical method to quantify the amount of residual this compound.
-
Calculate the percentage degradation to determine the effectiveness of the decontamination procedure.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for MC-GGFG-Exatecan
For Immediate Implementation: Researchers, scientists, and drug development professionals handling MC-GGFG-Exatecan must adhere to stringent safety protocols due to its classification as a hazardous substance. This potent agent-linker conjugate, used in the development of antibody-drug conjugates (ADCs), is toxic if swallowed, in contact with skin, or inhaled, and is suspected of causing genetic defects[1]. Strict adherence to personal protective equipment (PPE) guidelines is paramount to ensure personal safety and prevent exposure.
This compound is a derivative of the DNA topoisomerase I inhibitor DX8951, linked by a protease-cleavable linker[2][3]. Due to the highly potent nature of ADCs, which often have occupational exposure limits below 0.1 μg/m³, stringent containment and handling procedures are necessary[4].
Personal Protective Equipment (PPE) Requirements
The following table summarizes the essential personal protective equipment for handling this compound, based on safety data sheet recommendations and general guidelines for cytotoxic agents.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Chemotherapy-rated, powder-free gloves. Double gloving is recommended. | To prevent skin contact with the toxic substance[1][5]. ASTM D6978-05 is a common standard for chemotherapy gloves[5]. |
| Body Protection | Gown/Clothing | Disposable, impermeable gowns resistant to chemotherapy agents. | To protect skin and personal clothing from contamination[1][6]. |
| Eye and Face Protection | Safety Glasses/Goggles and Face Shield | Chemical splash goggles. A face shield should be worn if there is a risk of splashing. | To protect eyes and face from splashes and aerosols[1][7]. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator should be used when there is a potential for generating dust or aerosols. | To prevent inhalation of the toxic substance[1][5]. |
Standard Operating Procedure for Donning and Doffing PPE
Adherence to a strict sequence for putting on and taking off PPE is critical to prevent cross-contamination.
Spill and Disposal Procedures
In the event of a spill, a cytotoxic spill kit should be readily accessible[8]. All contaminated materials, including disposable PPE and cleaning materials, must be disposed of as hazardous cytotoxic waste in accordance with local regulations[1]. Surfaces and equipment should be decontaminated by scrubbing with a suitable solvent like alcohol[1].
Transportation and Storage
When transporting this compound within a facility, it should be placed in a leak-proof, labeled container[8]. The compound should be stored in a well-ventilated, locked location with the container tightly closed[1].
This guidance is intended to provide essential safety information. Researchers should always consult the specific Safety Data Sheet (SDS) for this compound and their institution's safety protocols before handling this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. pogo.ca [pogo.ca]
- 7. kingstonhsc.ca [kingstonhsc.ca]
- 8. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
